Cisplatin
Description
Structure
2D Structure
Propriétés
Key on ui mechanism of action |
Alkylating agents work by three different mechanisms: 1) attachment of alkyl groups to DNA bases, resulting in the DNA being fragmented by repair enzymes in their attempts to replace the alkylated bases, preventing DNA synthesis and RNA transcription from the affected DNA, 2) DNA damage via the formation of cross-links (bonds between atoms in the DNA) which prevents DNA from being separated for synthesis or transcription, and 3) the induction of mispairing of the nucleotides leading to mutations. |
|---|---|
Numéro CAS |
14913-33-8 |
Formule moléculaire |
Cl2H6N2Pt |
Poids moléculaire |
300.05 g/mol |
Nom IUPAC |
azane;dichloroplatinum |
InChI |
InChI=1S/2ClH.2H3N.Pt/h2*1H;2*1H3;/q;;;;+2/p-2 |
Clé InChI |
LXZZYRPGZAFOLE-UHFFFAOYSA-L |
SMILES canonique |
N.N.Cl[Pt]Cl |
melting_point |
518 °F approximately (decomposes) (NTP, 1992) |
Autres numéros CAS |
14913-33-8 |
Description physique |
Platinol appears as an anticancer drug. Orange-yellow to deep yellow solid or powder. (NTP, 1992) |
Pictogrammes |
Corrosive; Irritant; Health Hazard |
Solubilité |
less than 1 mg/mL at 66 °F (NTP, 1992) H2O 1 (mg/mL) DMSO 10 (mg/mL) 10:1 PVP coprecipitate in 10% PVP 2.5 (mg/mL) Dimethylformamide (pure anhydrous) 24 (mg/mL) |
Synonymes |
trans-DDP; trans-Diaminedichloroplatinum; trans-Diamminedichloroplatinum; trans-Diamminedichloroplatinum(II); trans-Dichlorodiamineplatinum(II); trans-Dichlorodiammine Platinum; trans-Dichlorodiammineplatinum(II); trans-Platinum(II) Ammonium Chloride |
Origine du produit |
United States |
Foundational & Exploratory
The Serendipitous Discovery and Enduring Legacy of Cisplatin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cisplatin, or cis-diamminedichloroplatinum(II), stands as a cornerstone of modern cancer chemotherapy. Its journey from a chance observation in a biophysics laboratory to a widely used therapeutic agent is a testament to scientific curiosity and rigorous investigation. This technical guide provides an in-depth exploration of the historical development of this compound, detailing its discovery, preclinical and clinical evaluation, mechanism of action, and the evolution of resistance. We present quantitative data in structured tables, provide detailed experimental protocols for seminal studies, and use Graphviz diagrams to illustrate key pathways and processes. This document serves as a comprehensive resource for professionals in oncology and drug development, offering insights into the foundational science that established a new paradigm in cancer treatment.
Introduction: A Serendipitous Beginning
The story of this compound's anticancer properties begins not in an oncology lab, but in the biophysics department at Michigan State University in 1965.[1] Barnett Rosenberg and his team were investigating the effects of electric fields on cell division, using Escherichia coli as a model organism.[2][3] They observed that when an alternating electric current was applied through platinum electrodes to a culture of E. coli, the bacteria ceased to divide and grew into long, filamentous strands—up to 300 times their normal length.[1][3] This inhibition of cell division, a hallmark of potential anticancer agents, was initially attributed to the electric field itself.
However, through a series of meticulous control experiments, Rosenberg's team discovered that the effect was not due to the electricity, but to a chemical species that had formed in the solution. The platinum electrodes, thought to be inert, had reacted with the ammonia and chloride in the buffer medium to create several platinum-containing compounds. After two years of further investigation, the specific compound responsible for the dramatic inhibition of cell division was identified as cis-diamminedichloroplatinum(II), later named this compound. This accidental discovery pivoted Rosenberg's research towards exploring the potential of this inorganic compound as a cancer therapeutic, a notion that would revolutionize the treatment of several malignancies.
Preclinical Development: From Bacteria to Tumors
Following the initial observations in bacteria, the next logical step was to determine if this compound's cell division-inhibiting properties extended to cancer cells. The preclinical evaluation of this compound began with studies in various tumor models, most notably the L1210 leukemia and sarcoma 180 mouse models.
Early Antitumor Activity Studies
In 1969, Rosenberg and his colleagues published their promising findings on the antitumor activity of this compound in mice with sarcoma 180 tumors. They demonstrated that this compound could cause significant tumor regression. While the compound showed high toxicity at larger doses, causing issues like kidney damage, lower doses were well-tolerated by the mice and still produced a potent antitumor effect. Remarkably, many of the treated mice remained tumor-free for months after the treatment, indicating a durable response.
These compelling results captured the attention of the National Cancer Institute (NCI), which then funded more extensive preclinical testing across a wider range of tumor types.
Figure 1: Workflow of the discovery of this compound's anticancer properties.
Quantitative Preclinical Data
The efficacy of this compound and its analogs has been quantified in numerous preclinical studies. The following table summarizes representative data from studies in the L1210 leukemia mouse model, a standard for early chemotherapy screening.
| Compound | Optimal Dose (mg/kg) | Increase in Lifespan (%) | Reference |
| This compound (CDDP) | 9 | >338 | |
| Carboplatin (CBDCA) | 80 | >338 | |
| TNO-6 | 10 | 125 | |
| CHIP | 40 | 113 |
Table 1: Antitumor activity of this compound and its analogs against L1210 leukemia in mice.
Mechanism of Action: DNA Damage and Apoptosis
The cytotoxic effects of this compound are primarily mediated through its interaction with DNA. Once inside the cell, where the chloride concentration is significantly lower than in the bloodstream, the chloride ligands of this compound are replaced by water molecules in a process called aquation. This aquated form is highly reactive and readily binds to the N7 position of purine bases, primarily guanine and adenine, on the DNA.
The most common lesions formed are 1,2-intrastrand crosslinks between adjacent purine bases, with d(GpG) adducts accounting for about 65% and d(ApG) adducts for about 25% of all adducts. These adducts create a significant kink in the DNA double helix, which disrupts DNA replication and transcription. This damage, if not repaired, triggers a cascade of cellular responses, including cell cycle arrest and ultimately, apoptosis (programmed cell death).
Figure 2: Simplified signaling pathway of this compound-induced apoptosis.
Clinical Trials and FDA Approval: A New Era in Cancer Treatment
Based on the strong preclinical data, the NCI sponsored the first human clinical trials of this compound in 1972. A pivotal moment in this compound's history came from the trials led by Dr. Lawrence Einhorn at Indiana University, focusing on patients with advanced testicular cancer, a disease with very poor prognosis at the time.
In 1974, Dr. Einhorn combined this compound with two other chemotherapy agents, vinblastine and bleomycin (the PVB regimen), and the results were transformative. The combination therapy produced unprecedented response rates, with tumors often shrinking within days. This success led to the U.S. Food and Drug Administration (FDA) approving this compound for the treatment of testicular cancer in 1978. Subsequently, this compound became a key component in curative regimens for ovarian, bladder, lung, cervical, and head and neck cancers.
| Cancer Type | Regimen | Number of Patients | Overall Response Rate (%) | Complete Response Rate (%) | Reference |
| Metastatic Testicular Cancer | This compound, Vinblastine, Bleomycin (PVB) | 78 | 100 | 73 | (Seminal Einhorn studies) |
| Advanced Ovarian Cancer | This compound + Cyclophosphamide | 41 | 73 | 33 | (Early combination studies) |
| Advanced Bladder Cancer | This compound (single agent) | 25 | 44 | 12 | (Early single-agent studies) |
| Advanced HCC | This compound + Doxorubicin (AP) | N/A | 4.3% | N/A |
Table 2: Summary of key early clinical trial results for this compound-based therapies.
Mechanisms of Resistance
Despite its remarkable efficacy, a major clinical challenge with this compound is the development of drug resistance, either intrinsic or acquired. The mechanisms of this compound resistance are multifactorial and can be broadly categorized as follows:
-
Reduced Intracellular Accumulation: Decreased influx or increased efflux of the drug reduces the amount of this compound that reaches the DNA. This can be due to reduced expression of copper transporter 1 (CTR1), which imports this compound, or increased expression of efflux pumps like ATP7A and ATP7B.
-
Increased Drug Inactivation: Intracellular detoxification mechanisms can neutralize this compound before it reaches its target. This is often mediated by glutathione (GSH) and metallothioneins, which are sulfur-containing molecules that can bind to and inactivate platinum compounds.
-
Enhanced DNA Repair: Increased capacity of the cell to repair this compound-DNA adducts can overcome the drug's cytotoxic effects. The nucleotide excision repair (NER) pathway is particularly important for removing this compound-induced lesions.
-
Altered Apoptotic Signaling: Defects in the signaling pathways that lead to apoptosis can allow cancer cells to tolerate DNA damage. This can involve mutations in the p53 tumor suppressor gene or altered expression of proteins in the Bcl-2 family.
Figure 3: Overview of the primary mechanisms of this compound resistance.
Conclusion and Future Perspectives
The discovery and development of this compound marked a pivotal moment in the history of medicine, demonstrating that a simple inorganic compound could be a powerful weapon against cancer. Its success spurred the development of second and third-generation platinum analogs, such as carboplatin and oxaliplatin, which offer different toxicity profiles and spectra of activity. Current research continues to explore this compound-based combination therapies, novel drug delivery systems to reduce toxicity, and strategies to overcome resistance. The legacy of Barnett Rosenberg's serendipitous finding continues to influence the field of medicinal inorganic chemistry and provides hope for more effective and less toxic cancer treatments in the future.
Appendix: Experimental Protocols
A.1. Rosenberg's Bacterial Filamentation Experiment (Conceptual Protocol)
-
Objective: To observe the effect of an electric field on the division of E. coli.
-
Apparatus: A continuous culture chamber with platinum electrodes at either end.
-
Medium: A buffered solution containing ammonium chloride and other nutrients necessary for E. coli growth.
-
Procedure:
-
Inoculate the culture chamber with E. coli.
-
Apply a low-frequency alternating electric current (e.g., 500-6000 Hz) across the platinum electrodes.
-
Continuously supply fresh medium to the chamber while removing the old medium to maintain a steady-state culture.
-
Periodically collect samples from the culture.
-
Examine the samples under a light microscope to observe bacterial morphology.
-
-
Expected Observation: The bacteria cease to divide but continue to grow, forming long filaments.
A.2. Measurement of this compound-DNA Adducts by HPLC-ICP-MS (Conceptual Protocol)
-
Objective: To quantify the formation of the primary 1,2-GG intrastrand adduct in DNA from treated cells or tissues.
-
Principle: This method combines enzymatic digestion of DNA to isolate the adducts, separation by High-Performance Liquid Chromatography (HPLC), and sensitive detection of platinum by Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
-
Procedure:
-
Sample Collection: Collect cells or tissues from patients or experimental models before and after this compound treatment.
-
DNA Extraction: Isolate genomic DNA from the collected samples using standard DNA extraction kits or protocols.
-
Enzymatic Digestion: Digest the DNA to single nucleotides and adducts. This typically involves a multi-enzyme digestion cocktail (e.g., DNase I, nuclease P1, alkaline phosphatase) to break down the DNA backbone while leaving the adduct intact.
-
HPLC Separation: Inject the digested sample into an HPLC system. Use a reverse-phase column to separate the 1,2-GG adduct from normal nucleotides and other cellular components.
-
ICP-MS Detection: The eluent from the HPLC is directed into the ICP-MS. The ICP-MS atomizes and ionizes the sample, and the mass spectrometer quantifies the amount of platinum at the specific retention time corresponding to the 1,2-GG adduct.
-
Quantification: Compare the platinum signal from the sample to a standard curve generated from known amounts of purified 1,2-GG adduct to determine the concentration in the original DNA sample, typically expressed as femtomoles of adduct per microgram of DNA.
-
References
Cisplatin: A Technical Guide to Its Chemical Properties and Laboratory Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the chemical properties, synthesis, and laboratory evaluation of Cisplatin (cis-diamminedichloroplatinum(II)), a cornerstone chemotherapeutic agent. The information herein is intended to equip researchers with the fundamental knowledge and practical methodologies required for the laboratory-based study of this critical anticancer drug.
Chemical Properties of this compound
This compound is a square planar coordination complex with the chemical formula cis-[Pt(NH₃)₂Cl₂].[1] Its inorganic nature and unique structure are central to its therapeutic activity. Key chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | cis-[Pt(NH₃)₂Cl₂] | [1] |
| Molecular Weight | 300.05 g/mol | [2] |
| Appearance | Deep yellow solid | [2] |
| Solubility in Water | 0.253 g/100 g at 25 °C | [2] |
| Decomposition Temperature | 270 °C | |
| State at STP | Solid |
Laboratory Synthesis of this compound
The most widely utilized method for the laboratory synthesis of this compound is the procedure originally described by Dhara, which relies on the trans effect to ensure the correct cis stereochemistry. This multi-step process begins with potassium tetrachloroplatinate (K₂PtCl₄).
Synthesis Workflow
Caption: Dhara method for this compound synthesis.
Experimental Protocol: Synthesis of this compound via the Dhara Method
Materials:
-
Potassium tetrachloroplatinate (K₂PtCl₄)
-
Potassium iodide (KI)
-
Ammonia solution (NH₃)
-
Silver nitrate (AgNO₃)
-
Potassium chloride (KCl)
-
Deionized water
-
Ethanol
-
Ether
Procedure:
-
Formation of Potassium Tetraiodoplatinate(II): Dissolve K₂PtCl₄ in deionized water. Add a concentrated solution of KI. The color of the solution will change from reddish-brown to a dark brown, indicating the formation of K₂PtI₄.
-
Synthesis of cis-Diamminediiodoplatinum(II): To the K₂PtI₄ solution, add ammonia solution. A yellow precipitate of cis-[Pt(NH₃)₂I₂] will form.
-
Isolation of the Intermediate: Filter the yellow precipitate and wash it with cold water, followed by ethanol and then ether to facilitate drying.
-
Formation of the Diaqua Complex: Suspend the dried cis-[Pt(NH₃)₂I₂] in deionized water. Add a solution of AgNO₃. This will precipitate silver iodide (AgI), leaving the soluble diaqua complex, cis-[Pt(NH₃)₂(H₂O)₂]²⁺, in solution.
-
Removal of Silver Iodide: Filter the mixture to remove the AgI precipitate.
-
Formation of this compound: Add KCl to the filtrate containing the diaqua complex. This compound will precipitate as a yellow solid.
-
Purification: The crude this compound can be purified by recrystallization from hot water containing 0.1 M HCl or 0.9% NaCl.
Mechanism of Action: DNA Adduct Formation
The cytotoxic effects of this compound are primarily mediated by its ability to form covalent adducts with DNA, which subsequently interferes with DNA replication and transcription, ultimately leading to cell death. Upon entering a cell, the chloride ligands of this compound are hydrolyzed, forming a positively charged, aquated platinum species that is highly reactive towards nucleophilic sites on DNA bases.
The predominant adducts formed are intrastrand crosslinks between adjacent purine bases, with the 1,2-d(GpG) adduct being the most common, followed by the 1,2-d(ApG) adduct. Interstrand crosslinks and DNA-protein crosslinks also occur, but at a lower frequency. The formation of these adducts creates a significant distortion in the DNA double helix, which is recognized by cellular machinery, triggering signaling pathways that can lead to cell cycle arrest and apoptosis.
Signaling Pathways Activated by this compound-Induced DNA Damage
References
Molecular Targets of Cisplatin in DNA Replication: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cisplatin, a cornerstone of cancer chemotherapy, exerts its cytotoxic effects primarily by damaging nuclear DNA, thereby interfering with vital cellular processes such as replication. This technical guide provides a comprehensive overview of the molecular targets of this compound within the context of DNA replication. It details the formation of this compound-DNA adducts, their impact on the replication machinery, and the cellular signaling pathways that are subsequently activated. This document summarizes key quantitative data, outlines relevant experimental protocols, and provides visual representations of the critical molecular interactions and workflows to facilitate a deeper understanding for researchers and professionals in drug development.
Introduction: this compound's Mechanism of Action
This compound (cis-diamminedichloroplatinum(II)) is a platinum-based chemotherapeutic agent that, upon entering the cell and aquation, becomes a potent electrophile that reacts with nucleophilic sites on intracellular macromolecules. Its primary therapeutic target is DNA. The interaction of this compound with DNA leads to the formation of various adducts, which physically distort the DNA double helix. These distortions are central to this compound's cytotoxicity as they present significant obstacles to the cellular machinery responsible for DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.
This compound-DNA Adducts: The Primary Lesions
The platinum atom of activated this compound preferentially binds to the N7 position of purine bases, particularly guanine. The most common and therapeutically relevant adducts are:
-
1,2-intrastrand crosslinks: These account for the majority of adducts (60-65%) and occur between adjacent purine bases on the same DNA strand, most commonly d(GpG) followed by d(ApG). These adducts cause a significant local distortion of the DNA structure, including unwinding and bending of the helix.
-
1,3-intrastrand crosslinks: Occurring between two purine bases separated by one or more nucleotides, these adducts are less frequent (20-25%).
-
Interstrand crosslinks (ICLs): These form between purine bases on opposite DNA strands and are the most cytotoxic type of lesion, despite being the least common (1-10%). ICLs covalently link the two strands of the DNA, preventing their separation, which is essential for replication and transcription.
-
Monoadducts: These are initial, transient adducts where this compound binds to a single DNA base. If not repaired, they can convert to the more complex and stable crosslinks.
Quantitative Data on this compound Adduct Formation
The following table summarizes the relative frequencies and structural impact of major this compound-DNA adducts.
| Adduct Type | Relative Frequency (%) | DNA Structural Change | Cytotoxicity Contribution |
| 1,2-d(GpG) Intrastrand | 60 - 65% | Local unwinding by ~13°, Bending by 30-40° | High |
| 1,2-d(ApG) Intrastrand | 20 - 25% | Significant local distortion | Moderate |
| 1,3-d(GpXpG) Intrastrand | 5 - 10% | Less pronounced bending than 1,2-adducts | Moderate |
| Interstrand Crosslinks (ICLs) | 1 - 10% | Covalent linkage of DNA strands, helix distortion | Very High |
| Monoadducts | Variable (transient) | Minor initial distortion | Low (precursor to crosslinks) |
Impact on the DNA Replication Fork
This compound-DNA adducts are potent blocks to the progression of the DNA replication fork. When a replicative DNA polymerase encounters a this compound lesion, the fork can stall. The cellular response to this stalling is critical and determines the ultimate fate of the cell.
Replication Fork Stalling and Collapse
The distortion of the DNA template by a this compound adduct physically obstructs the catalytic site of replicative polymerases such as DNA polymerase δ (Pol δ) and ε (Pol ε). This leads to a halt in DNA synthesis. Prolonged stalling can lead to the uncoupling of the helicase from the polymerase, generating extensive regions of single-stranded DNA (ssDNA) and ultimately resulting in the collapse of the replication fork, a highly toxic event that can lead to double-strand breaks (DSBs).
Translesion Synthesis (TLS)
To bypass these lesions and complete replication, cells can employ a specialized class of low-fidelity DNA polymerases in a process called translesion synthesis (TLS). Key TLS polymerases involved in bypassing this compound adducts include:
-
DNA Polymerase η (Pol η): Primarily responsible for the relatively error-free bypass of 1,2-d(GpG) adducts.
-
DNA Polymerase ζ (Pol ζ): Often works in concert with other polymerases to extend the DNA strand after the insertion of a nucleotide opposite the lesion.
-
REV1: Plays a crucial role in the recruitment of other TLS polymerases to the stalled fork.
The choice of TLS polymerase and the fidelity of bypass can influence the mutagenic potential of this compound treatment.
Signaling Pathways Activated by Replication Stress
The stalling of replication forks activates a complex signaling network known as the DNA Damage Response (DDR). This network is orchestrated by master kinases, primarily ATR (Ataxia Telangiectasia and Rad3-related) and ATM (Ataxia Telangiectasia Mutated).
Caption: Signaling pathways activated by this compound-induced replication stress.
Experimental Protocols
Investigating the molecular targets of this compound requires a range of sophisticated biochemical and cell-based assays. Below are outlines of key experimental methodologies.
Protocol: In Vitro DNA Replication Stop Assay
This assay is used to determine the ability of a DNA polymerase to bypass a site-specific this compound adduct on a DNA template.
Methodology:
-
Template-Primer Design: A short oligonucleotide template containing a single, site-specific this compound adduct (e.g., a 1,2-d(GpG) intrastrand crosslink) is synthesized. A shorter, radiolabeled primer is annealed upstream of the lesion.
-
Replication Reaction: The template-primer substrate is incubated with a purified DNA polymerase, dNTPs, and necessary cofactors (e.g., Mg²⁺) in a reaction buffer at 37°C.
-
Time-Course Analysis: Aliquots are removed from the reaction at various time points and the reaction is quenched by adding a stop solution (e.g., EDTA and formamide).
-
Denaturing Gel Electrophoresis: The DNA products are separated by size on a high-resolution denaturing polyacrylamide gel.
-
Autoradiography/Phosphorimaging: The gel is exposed to X-ray film or a phosphorimager screen to visualize the radiolabeled DNA fragments. The position and intensity of the bands indicate where the polymerase stalled and the efficiency of bypass.
Caption: Workflow for an in vitro DNA replication stop assay.
Protocol: Chromatin Immunoprecipitation (ChIP) Assay for Protein Recruitment
ChIP is used to identify proteins that are recruited to sites of this compound-DNA damage in living cells.
Methodology:
-
Cell Treatment: Culture cells and treat with this compound for a specified duration to induce DNA damage.
-
Crosslinking: Covalently crosslink proteins to DNA using a reagent like formaldehyde.
-
Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (typically 200-1000 bp) using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the protein of interest (e.g., ATR, Pol η). The antibody-protein-DNA complexes are then captured using protein A/G-conjugated beads.
-
Washing and Elution: Wash the beads to remove non-specifically bound chromatin. Elute the immunoprecipitated complexes from the beads.
-
Reverse Crosslinking: Reverse the formaldehyde crosslinks by heating.
-
DNA Purification: Purify the DNA from the eluted sample.
-
Quantitative PCR (qPCR): Use qPCR with primers flanking a known region of high adduct formation to quantify the amount of DNA immunoprecipitated with the protein of interest. An enrichment of this DNA in the this compound-treated sample compared to a control indicates recruitment of the protein to the damage site.
Conclusion
The molecular interaction of this compound with DNA, particularly the formation of intrastrand and interstrand crosslinks, represents the central mechanism of its antitumor activity. These adducts pose formidable barriers to DNA replication, inducing replication fork stalling and activating the comprehensive DNA Damage Response network. The cellular decision to repair the damage, bypass the lesion via translesion synthesis, or undergo apoptosis is a complex process that dictates the ultimate efficacy of this compound as a therapeutic agent. A thorough understanding of these molecular targets and pathways is paramount for the development of novel combination therapies that can enhance this compound's efficacy and overcome mechanisms of resistance.
Cisplatin's Apoptotic Symphony: An In-depth Technical Guide to Core Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cisplatin, a cornerstone of cancer chemotherapy, exerts its potent anti-neoplastic effects primarily by inducing apoptosis, or programmed cell death, in rapidly dividing cancer cells. The intricate signaling cascades initiated by this compound-induced cellular damage converge on a tightly regulated network of proteins that ultimately dismantle the cell in a controlled manner. This technical guide provides an in-depth exploration of the core signaling pathways activated by this compound to trigger apoptosis, offering a valuable resource for researchers and professionals in oncology and drug development. We will delve into the molecular mechanisms of the intrinsic (mitochondrial), extrinsic (death receptor), and endoplasmic reticulum stress pathways, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.
Core Signaling Pathways in this compound-Induced Apoptosis
This compound initiates apoptosis through a multi-pronged approach, primarily by inflicting DNA damage, which in turn activates a cascade of signaling events. These events can be broadly categorized into three major pathways: the intrinsic, extrinsic, and endoplasmic reticulum stress-mediated pathways.
The Intrinsic (Mitochondrial) Pathway
The intrinsic pathway is a central mechanism in this compound-induced apoptosis, revolving around the permeabilization of the mitochondrial outer membrane.
Initiation: this compound readily enters the cell and forms adducts with DNA, leading to DNA damage. This damage is recognized by sensor proteins, most notably the tumor suppressor p53.[1] In response to DNA damage, p53 is stabilized and activated through phosphorylation. Activated p53 can then translocate to the mitochondria, where it directly interacts with and activates pro-apoptotic Bcl-2 family members like Bax and Bak.[2][3][4][5]
Mitochondrial Outer Membrane Permeabilization (MOMP): The activation of Bax and Bak is a critical step. These proteins oligomerize in the outer mitochondrial membrane, forming pores that increase its permeability. This leads to the release of several pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol, including cytochrome c and Smac/DIABLO.
Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), which, in the presence of dATP, oligomerizes to form a large protein complex known as the apoptosome. The apoptosome then recruits and activates pro-caspase-9. Activated caspase-9, an initiator caspase, subsequently cleaves and activates effector caspases, such as caspase-3 and caspase-7.
Execution Phase: Activated effector caspases are the executioners of apoptosis. They cleave a plethora of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic biochemical and morphological hallmarks of apoptosis, such as DNA fragmentation, chromatin condensation, and the formation of apoptotic bodies.
Caption: The Intrinsic (Mitochondrial) Apoptotic Pathway Induced by this compound.
The Extrinsic (Death Receptor) Pathway
The extrinsic pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors. While less predominantly studied in the context of this compound, it can contribute to its apoptotic effects.
Initiation: this compound treatment can lead to the upregulation of Fas ligand (FasL) on the surface of cancer cells. FasL then binds to its receptor, Fas (also known as CD95 or APO-1), on the same or neighboring cells.
DISC Formation: This ligand-receptor interaction triggers the recruitment of the adaptor protein Fas-associated death domain (FADD) to the intracellular death domain of the Fas receptor. FADD, in turn, recruits pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC).
Caspase Activation: Within the DISC, pro-caspase-8 molecules are brought into close proximity, leading to their auto-activation through proteolytic cleavage. Activated caspase-8, another initiator caspase, can then directly cleave and activate effector caspases like caspase-3.
Crosstalk with the Intrinsic Pathway: The extrinsic pathway can also amplify the apoptotic signal by engaging the intrinsic pathway. Activated caspase-8 can cleave Bid, a BH3-only protein, to its truncated form, tBid. tBid then translocates to the mitochondria and promotes Bax/Bak activation, leading to MOMP and the release of cytochrome c.
Caption: The Extrinsic (Death Receptor) Apoptotic Pathway and its Crosstalk with the Intrinsic Pathway.
The Endoplasmic Reticulum (ER) Stress Pathway
The endoplasmic reticulum is a critical organelle for protein folding and calcium homeostasis. This compound can disrupt these functions, leading to ER stress and the activation of the unfolded protein response (UPR), which can ultimately trigger apoptosis.
Initiation of ER Stress: this compound can cause the accumulation of misfolded proteins in the ER lumen and disrupt calcium storage, leading to ER stress.
Activation of UPR Sensors: This stress activates three key transmembrane sensor proteins: PERK, IRE1α, and ATF6.
-
PERK Pathway: Activated PERK phosphorylates eIF2α, which attenuates global protein synthesis but selectively promotes the translation of ATF4. ATF4 is a transcription factor that upregulates the expression of the pro-apoptotic protein CHOP.
-
IRE1α Pathway: IRE1α, upon activation, exhibits both kinase and RNase activity. It can activate the JNK signaling pathway, which can contribute to apoptosis.
-
ATF6 Pathway: ATF6 translocates to the Golgi apparatus, where it is cleaved to release a cytosolic fragment that acts as a transcription factor to upregulate ER chaperones and CHOP.
Caspase-12/Caspase-4 Activation: Prolonged or severe ER stress leads to the activation of caspase-12 (in rodents) or its human ortholog, caspase-4. This ER-resident caspase can then cleave and activate downstream effector caspases, such as caspase-3.
Calcium Dysregulation: this compound-induced ER stress also leads to the release of calcium from the ER into the cytosol. This increase in cytosolic calcium can be taken up by the mitochondria, leading to mitochondrial dysfunction, MOMP, and amplification of the apoptotic signal.
Caption: The Endoplasmic Reticulum (ER) Stress-Mediated Apoptotic Pathway.
Data Presentation: Quantitative Effects of this compound
The following tables summarize quantitative data on the effects of this compound on various cancer cell lines, providing insights into its potency and impact on key apoptotic markers.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| A549 | Non-small cell lung | 48 | 7.49 ± 0.16 |
| A549 | Non-small cell lung | 72 | 9.79 ± 0.63 |
| HCT116 | Colorectal | 48 | ~18 µg/mL |
| HeLa | Cervical | 48 | Wide range reported |
| MCF-7 | Breast | 48 | Wide range reported |
| SKOV-3 | Ovarian | 24 | 2 - 40 |
Note: IC50 values can vary significantly between studies due to differences in experimental conditions.
Table 2: Quantitative Changes in Apoptotic Markers Following this compound Treatment
| Cell Line | Treatment | Marker | Fold Change/Activity |
| Lymphoblastoid | 10 µM this compound, 24h | Caspase-3/7 Activity | 9.1-fold increase |
| A2780 (this compound-sensitive ovarian) | IC90 this compound | Caspase-3 Activity | 2-3 fold less than resistant lines |
| CP70 & C30 (this compound-resistant ovarian) | IC50 this compound | Caspase-3 Activity | 2-3 fold higher than sensitive line |
| LLC-PK1 (kidney epithelial) | 50 µM this compound, 9h | Caspase-3 Activity | Significant activation |
| LLC-PK1 (kidney epithelial) | 50 µM this compound, 9h | Caspase-9 Activity | Significant activation |
| Human Bladder Cancer (T24) | This compound | Bax/Bcl-2 Ratio | Increased |
| Human Neuroblastoma (SK-N-BE2) | This compound | Bax/Bcl-2 Ratio | 175% increase |
| Human Neuroblastoma (SH-SY5Y) | This compound | Bax/Bcl-2 Ratio | 387% increase |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the reproducibility and validation of findings in the study of this compound-induced apoptosis.
Western Blotting for Apoptosis Markers (Bax, Bcl-2, Cleaved Caspase-3, Cleaved PARP)
This protocol outlines the detection of key apoptotic proteins by Western blotting.
a. Cell Lysis and Protein Quantification:
-
Treat cells with the desired concentration of this compound for the appropriate duration. Include an untreated control.
-
Wash cells twice with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (total cell lysate) and determine the protein concentration using a BCA protein assay.
b. SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (20-40 µg) per lane onto a 10-15% SDS-polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane.
c. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Suggested dilutions:
-
Anti-Bax: 1:1000
-
Anti-Bcl-2: 1:1000
-
Anti-cleaved Caspase-3: 1:1000
-
Anti-cleaved PARP: 1:1000
-
Anti-β-actin (loading control): 1:5000
-
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Caption: A generalized workflow for Western blot analysis of apoptotic markers.
Quantification of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Induce apoptosis by treating cells with this compound.
-
Harvest cells (including supernatant for adherent cells) and wash twice with cold PBS.
-
Resuspend cells in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
Caspase-3/7 Activity Assay (Fluorometric)
This assay quantifies the activity of key executioner caspases.
-
Plate cells in a 96-well plate and treat with this compound.
-
After treatment, add a caspase-3/7 substrate (e.g., DEVD-AMC) to each well.
-
Incubate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a microplate reader with excitation at ~380 nm and emission at ~460 nm. The fold increase in caspase activity can be calculated by comparing the fluorescence of treated samples to untreated controls.
Conclusion
This compound's efficacy as a chemotherapeutic agent is intricately linked to its ability to trigger a complex and interconnected network of apoptotic signaling pathways. The intrinsic, extrinsic, and ER stress pathways, often acting in concert, provide multiple avenues for this compound to induce cancer cell death. A thorough understanding of these molecular mechanisms, supported by robust quantitative data and standardized experimental protocols, is paramount for the development of novel therapeutic strategies that can enhance this compound's efficacy, overcome resistance, and ultimately improve patient outcomes in the fight against cancer. This guide serves as a foundational resource for researchers dedicated to unraveling the complexities of this compound-induced apoptosis.
References
- 1. Mechanisms of this compound-Induced Apoptosis and of this compound Sensitivity: Potential of BIN1 to Act as a Potent Predictor of this compound Sensitivity in Gastric Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The mitochondrial p53 pathway - PMC [pmc.ncbi.nlm.nih.gov]
Cisplatin's Disruption of the Cell Cycle in Tumor Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cisplatin (cis-diamminedichloroplatinum(II)) remains a cornerstone of chemotherapeutic regimens for a multitude of solid tumors, including but not limited to, ovarian, testicular, bladder, lung, and head and neck cancers. Its cytotoxic efficacy is primarily attributed to its ability to form DNA adducts, which subsequently triggers a cascade of cellular events culminating in cell cycle arrest and apoptosis.[1][2] Understanding the intricate molecular mechanisms by which this compound modulates cell cycle progression is paramount for optimizing its therapeutic index and overcoming mechanisms of resistance. This technical guide provides an in-depth exploration of this compound's impact on the tumor cell cycle, complete with quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows.
Core Mechanism of Action: DNA Damage and Cell Cycle Checkpoint Activation
Upon cellular uptake, this compound's chloride ligands are displaced by water molecules, transforming it into a reactive aquated species that readily crosslinks with the N7 position of purine bases in DNA.[2][3] This results in the formation of intrastrand and interstrand crosslinks, which distort the DNA double helix, thereby impeding DNA replication and transcription.[4] This genotoxic stress activates a complex network of DNA damage response (DDR) pathways.
The cell cycle is a tightly regulated process, and checkpoints exist to ensure the fidelity of DNA replication and chromosome segregation. In the presence of this compound-induced DNA damage, these checkpoints are activated to halt cell cycle progression, allowing time for DNA repair. If the damage is too extensive to be repaired, the cell is directed towards programmed cell death, or apoptosis. The primary cell cycle phases affected by this compound are the G1, S, and G2/M phases.
Quantitative Effects of this compound on Cell Cycle Progression and Apoptosis
The impact of this compound on cell cycle distribution and apoptosis induction varies significantly depending on the cancer cell line, this compound concentration, and duration of exposure. The following tables summarize quantitative data from various studies.
Table 1: Effect of this compound on Cell Cycle Phase Distribution in Various Cancer Cell Lines
| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Reference |
| A549 (Lung Cancer) | 11 | 24 | Decreased | No Significant Change | Significantly Increased | |
| 34 (Resistant Cells) | 24 | No Significant Change | No Significant Change | No Significant Change | ||
| 16.48 (IC50) | 24 | 51.3% (Increase) | - | - | ||
| HeLa (Cervical Cancer) | IC50 | 24 | Decreased | Increased | Decreased | |
| HCT116 (Colon Cancer) | 20 | 48 | Increased | - | Increased | |
| MCF-7 (Breast Cancer) | 20 | - | - | - | Significantly Enhanced |
Table 2: this compound-Induced Apoptosis in Tumor Cells
| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | Apoptosis Rate (%) | Reference |
| A549 (Lung Cancer) | 16.48 (IC50) | 24 | 5.19% | |
| A549/CDDP (Resistant) | 33.85 (IC50) | 24 | 7.73% | |
| A2780/CP (Ovarian Cancer) | 10 | 48 | 7.09% | |
| 20 | 48 | 10.41% | ||
| MCF-7 (Breast Cancer) | 20 | - | Significantly Enhanced |
Table 3: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Incubation Time (hours) | IC50 (µM) | Reference |
| A549 (Lung Cancer) | 24 | 16.48 | |
| A549/CDDP (Resistant) | 24 | 33.85 | |
| SKOV-3 (Ovarian Cancer) | 24 | 2 - 40 | |
| MCF-7 (Breast Cancer) | 48 | 13 | |
| HeLa (Cervical Cancer) | 48 | 12.7 | |
| HepG2 (Liver Cancer) | 48 | - | |
| HCT116 (Colon Cancer) | - | 17.6 |
Key Signaling Pathways Modulated by this compound
This compound-induced DNA damage activates several critical signaling pathways that govern cell cycle arrest and apoptosis.
The p53 Pathway
The tumor suppressor protein p53 plays a pivotal role in the cellular response to this compound. DNA damage leads to the stabilization and activation of p53, which then transcriptionally activates target genes involved in cell cycle arrest, such as CDKN1A (encoding p21). p21, a cyclin-dependent kinase (CDK) inhibitor, can induce cell cycle arrest at both the G1/S and G2/M checkpoints by inhibiting the activity of cyclin-CDK complexes.
The MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK, JNK, and p38, are also activated in response to this compound-induced stress. The activation of these pathways can have dual roles, either promoting cell survival or inducing apoptosis, depending on the cellular context and the duration of the signal.
The ATR/Chk1 Pathway
The Ataxia Telangiectasia and Rad3-related (ATR) kinase and its downstream effector, Checkpoint Kinase 1 (Chk1), are key regulators of the DNA damage checkpoint. ATR is activated by stalled replication forks resulting from this compound-DNA adducts. Activated ATR then phosphorylates and activates Chk1, which in turn phosphorylates and inactivates Cdc25 phosphatases. This prevents the activation of CDKs and leads to cell cycle arrest, predominantly at the G2/M phase.
Experimental Protocols
Cell Cycle Analysis by Flow Cytometry with Propidium Iodide (PI) Staining
This protocol outlines the steps for analyzing the cell cycle distribution of tumor cells treated with this compound using propidium iodide staining and flow cytometry.
Materials:
-
Tumor cells
-
This compound
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed tumor cells in culture plates at an appropriate density and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound or vehicle control for the specified duration.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine with the floating cells from the supernatant.
-
Fixation: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells at 500 x g for 10 minutes. Decant the ethanol and wash the cell pellet twice with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the PI at 488 nm and collect the emission fluorescence in the appropriate channel (typically around 617 nm). Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting for Cell Cycle Regulatory Proteins
This protocol describes the detection of key cell cycle regulatory proteins (e.g., cyclins and CDKs) in this compound-treated tumor cells by Western blotting.
Materials:
-
Treated and untreated tumor cell pellets
-
RIPA lysis buffer (with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (specific for target proteins, e.g., Cyclin D1, CDK4, Cyclin B1, CDK1, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cell pellets in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the total protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the denatured protein samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative changes in protein expression.
Apoptosis Assay using Annexin V/PI Staining
This method allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells following this compound treatment.
Materials:
-
Treated and untreated tumor cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest cells as described in the flow cytometry protocol for cell cycle analysis.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour. Differentiate cell populations based on their fluorescence:
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Conclusion
This compound exerts its potent antitumor activity by inducing DNA damage, which in turn activates cell cycle checkpoints and, in cases of irreparable damage, triggers apoptosis. The cellular response to this compound is complex and involves a network of signaling pathways, with the p53, MAPK, and ATR/Chk1 pathways playing central roles. The specific effects on cell cycle distribution and the induction of apoptosis are highly dependent on the cellular context, including the tumor type and the dose and duration of this compound exposure. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers and drug development professionals working to further elucidate the mechanisms of this compound action and to develop more effective cancer therapies.
References
Navigating the Preclinical Landscape: An In-depth Technical Guide to the Pharmacokinetics of Cisplatin
For Researchers, Scientists, and Drug Development Professionals
This comprehensive guide delves into the critical aspects of cisplatin's pharmacokinetics in preclinical models. This compound, a cornerstone of cancer chemotherapy, exhibits a complex pharmacokinetic profile that is paramount to understanding its efficacy and toxicity. This document provides a detailed overview of its journey through the biological system, from administration to elimination, supported by quantitative data, detailed experimental protocols, and visual representations of key cellular pathways and workflows.
Quantitative Pharmacokinetic Parameters of this compound in Preclinical Models
The pharmacokinetic profile of this compound has been extensively studied in various preclinical models, primarily in mice and rats. These studies provide essential data for predicting drug behavior and optimizing dosing strategies. The following tables summarize key pharmacokinetic parameters from various studies, offering a comparative overview.
Table 1: Pharmacokinetic Parameters of this compound in Mice
| Strain | Dose (mg/kg) | Administration | Cmax (µg/mL) | Tmax (min) | AUC (µg·h/mL) | t½α (min) | t½β (min) | Clearance (mL/min/kg) | Reference |
| BALB/c x DBA/2 F1 | 15.5 | i.v. bolus | - | - | - | - | - | - | [1][2] |
| Not Specified | - | i.v. | - | - | - | 2-3 | 10-15 | 26.1 | [3] |
| Tumor-bearing | - | i.v. | ~35%ID/g (in blood at 2 min) | - | - | - | - | - | [4] |
Note: '-' indicates data not specified in the cited source. AUC values and half-lives can vary significantly based on the study design and analytical methods used.
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Strain | Dose (mg/kg) | Administration | AUC (hr*mmol/L) | Clearance (L/hr/kg) | Vz (L/kg) | Reference |
| SD | - | i.v. | Total Pt (Blood): 437.1 | Total Pt (Blood): 0.00001 | Total Pt (Blood): 0.002 | [5] |
| SD | - | i.v. | Total Pt (Plasma): 160.1 | - | - | |
| SD | - | i.v. | Intact (Blood): 2.66 | Intact (Blood): 0.0064 | Intact (Blood): 0.0028 | |
| SD | - | i.v. | Intact (Plasma): 5.53 | - | - | |
| Not Specified | - | i.v. | - | Renal: 12.3 | - | |
| Not Specified | 20 | Oral (sustained-release) | - | - | - |
Note: 'Total Pt' refers to all platinum species measured, while 'Intact' refers specifically to the parent this compound molecule. Vz represents the volume of distribution at steady state.
Table 3: Tissue Distribution of this compound in Rats (Intra-arterial vs. Intravenous Administration)
| Tissue | Administration | This compound Concentration (ppb/mg) | Fold Increase (IA vs. IV) | Reference |
| Bladder | IV | 0.2 ± 0.055 | 6.5 | |
| Bladder | IA | 1.3 ± 0.452 | ||
| Lymphatic Tissue | IV | 0.1 ± 0.036 | 133 | |
| Lymphatic Tissue | IA | 13.3 ± 5.36 |
These tables highlight the rapid initial distribution and biphasic elimination of this compound. The route of administration significantly impacts tissue-specific drug accumulation, a critical consideration for targeted therapies.
Detailed Experimental Protocols
Accurate and reproducible pharmacokinetic data rely on meticulously executed experimental protocols. The following sections outline the key methodologies for preclinical this compound studies.
Animal Models and this compound Administration
-
Animal Models: The most commonly used preclinical models for this compound pharmacokinetic studies are mice (e.g., BALB/c, B6D2F1) and rats (e.g., Sprague-Dawley). Tumor-bearing models, often using xenografts of human cancer cell lines, are employed to study drug distribution and efficacy in a disease context.
-
Dosing and Administration: this compound is typically dissolved in a saline solution. Doses in mice can range from sub-therapeutic (5 mg/kg) to lethal (>20 mg/kg), with nephrotoxic effects often observed in the 10-18 mg/kg range. Administration is most commonly via intravenous (i.v.) bolus injection to ensure immediate and complete bioavailability. For specific research questions, other routes like intraperitoneal (i.p.) or intra-arterial (i.a.) infusion may be used. In some studies, oral sustained-release preparations have also been evaluated.
Sample Collection
-
Blood Sampling: Blood samples are typically collected at multiple time points post-administration to characterize the plasma concentration-time profile. Common time points include 0, 5, 15, 30, 60, 120, and 240 minutes, and can extend for several days. Blood is often collected via cardiac puncture or from the tail vein. To separate plasma, blood is centrifuged, and the supernatant is collected. For the analysis of free (non-protein-bound) this compound, plasma is further subjected to ultrafiltration.
-
Tissue Sampling: To assess tissue distribution, animals are euthanized at predetermined time points, and organs of interest (e.g., kidneys, liver, tumor, bladder, lymphatic tissue) are harvested. Tissues are often perfused with saline to remove residual blood before being weighed and homogenized for analysis.
Bioanalytical Methods for this compound Quantification
The accurate quantification of platinum in biological matrices is crucial for pharmacokinetic analysis. Several analytical techniques are employed:
-
Atomic Absorption Spectroscopy (AAS): Flameless AAS is a widely used method for determining total platinum concentrations in plasma, plasma ultrafiltrate, and tissue homogenates.
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): ICP-MS is a highly sensitive technique that can measure total platinum levels in various biological samples. A typical protocol involves acidic digestion of the sample to ionize the platinum before measurement.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to separate intact this compound from its metabolites and other platinum species. It is often coupled with UV-Vis or electrochemical detection. Pre-column derivatization can enhance sensitivity.
Key Cellular Mechanisms and Signaling Pathways
The therapeutic and toxic effects of this compound are intricately linked to its interactions at the cellular level. Understanding these mechanisms is essential for interpreting pharmacokinetic data and developing strategies to enhance efficacy and mitigate side effects.
Cellular Uptake and Efflux
This compound enters cells through a combination of passive diffusion and active transport. The copper transporter 1 (CTR1) is a major protein involved in this compound uptake. Reduced expression of CTR1 is a known mechanism of this compound resistance. Once inside the cell, this compound can be actively removed by efflux pumps such as the multidrug resistance protein 2 (MRP2) and the copper-transporting P-type ATPases ATP7A and ATP7B.
DNA Damage and Repair Pathways
The primary mechanism of this compound's anticancer activity is the formation of DNA adducts, which inhibits DNA replication and transcription, ultimately leading to cell death. The most common lesions are intrastrand cross-links. Cells have evolved sophisticated DNA repair mechanisms to counteract this damage. The nucleotide excision repair (NER) pathway is the primary mechanism for repairing this compound-induced DNA adducts. Other pathways, such as homologous recombination (HR) and non-homologous end joining (NHEJ), are involved in repairing more complex damage like double-strand breaks that can arise from this compound treatment. The mismatch repair (MMR) system can recognize but not repair this compound adducts, and its activity can contribute to signaling for apoptosis.
Experimental Workflow for a Preclinical Pharmacokinetic Study
A typical workflow for investigating the pharmacokinetics of this compound in a preclinical model involves several key stages, from animal preparation to data analysis.
This guide provides a foundational understanding of the pharmacokinetics of this compound in preclinical models. The presented data, protocols, and pathways are intended to support researchers in the design and interpretation of their studies, ultimately contributing to the advancement of cancer therapy.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. The comparative pharmacokinetics of carboplatin and this compound in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Precise quantitative evaluation of pharmacokinetics of this compound using a radio-platinum tracer in tumor-bearing mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Systemic Evaluation on the Pharmacokinetics of Platinum-Based Anticancer Drugs From Animal to Cell Level: Based on Total Platinum and Intact Drugs - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Cisplatin on Mitochondrial Function in Cancer Cells: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Cisplatin, a cornerstone of chemotherapy for various solid tumors, exerts its cytotoxic effects primarily by inducing DNA damage. However, a growing body of evidence highlights the critical role of mitochondria as a direct and indirect target of this compound, significantly contributing to its anti-cancer activity and, conversely, to the development of chemoresistance. This technical guide provides a comprehensive overview of the multifaceted impact of this compound on mitochondrial function in cancer cells. We delve into the core mechanisms of this compound-induced mitochondrial dysfunction, including the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential (ΔΨm), and damage to mitochondrial DNA (mtDNA). Furthermore, we elucidate the key signaling pathways activated by mitochondrial distress, leading to apoptosis and mitophagy. This guide also offers detailed experimental protocols for assessing mitochondrial function in the context of this compound treatment and presents a summary of quantitative data from various cancer cell lines to facilitate comparative analysis.
Core Mechanisms of this compound-Induced Mitochondrial Dysfunction
This compound's interaction with mitochondria is a complex process involving both direct and indirect effects that culminate in a state of mitochondrial dysfunction, ultimately influencing the fate of the cancer cell.
Direct Interaction with Mitochondrial Components
Upon entering the cell, this compound accumulates in the mitochondria, where it can directly interact with mitochondrial DNA (mtDNA) and proteins.[1] Due to the lack of a robust repair mechanism, such as nucleotide excision repair (NER) found in the nucleus, this compound-mtDNA adducts are more persistent than their nuclear counterparts.[2] This damage to mtDNA can impair the transcription and translation of essential protein subunits of the electron transport chain (ETC), leading to deficient oxidative phosphorylation (OXPHOS).[3][4]
Induction of Mitochondrial Reactive Oxygen Species (ROS)
A primary consequence of this compound-induced mitochondrial damage is the excessive production of reactive oxygen species (ROS), particularly superoxide anions.[3] This occurs due to the impaired electron flow through the ETC. The resulting oxidative stress further damages mitochondrial components, including lipids, proteins, and mtDNA, creating a vicious cycle of mitochondrial degradation.
Disruption of Mitochondrial Membrane Potential (ΔΨm)
The mitochondrial membrane potential is crucial for maintaining proper mitochondrial function, including ATP synthesis. This compound has been shown to cause a significant decrease in ΔΨm in various cancer cell lines. This depolarization of the inner mitochondrial membrane is a key event that precedes the release of pro-apoptotic factors into the cytoplasm.
Alterations in Mitochondrial Dynamics and Calcium Homeostasis
This compound can disrupt the delicate balance of mitochondrial fission and fusion, often promoting mitochondrial fission, which is linked to apoptosis. Furthermore, this compound can induce an increase in mitochondrial calcium concentration, which can trigger the opening of the mitochondrial permeability transition pore (mPTP) and contribute to cell death.
Key Signaling Pathways
The mitochondrial dysfunction induced by this compound activates several signaling pathways that determine the cell's fate.
Intrinsic Apoptotic Pathway
This compound is a potent activator of the intrinsic, or mitochondrial, pathway of apoptosis. The process is initiated by the permeabilization of the outer mitochondrial membrane, leading to the release of cytochrome c into the cytosol. Cytosolic cytochrome c then binds to apoptotic protease-activating factor 1 (Apaf-1), which in turn activates caspase-9, the initiator caspase in this pathway. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.
References
- 1. BNIP3 contributes to this compound‐induced apoptosis in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Induces a Mitochondrial-ROS Response That Contributes to Cytotoxicity Depending on Mitochondrial Redox Status and Bioenergetic Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound-induced mitochondrial dysfunction is associated with impaired cognitive function in rats - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Preparing Stable Cisplatin Solutions for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cisplatin (cis-diamminedichloroplatinum(II)) is a cornerstone of chemotherapy for various cancers. Its efficacy in in vitro studies, which are crucial for drug discovery and mechanistic research, is highly dependent on the correct preparation and storage of its solutions. Improper handling can lead to a significant loss of cytotoxic activity, yielding unreliable and misleading results.[1] This document provides a detailed protocol for the preparation of stable this compound solutions, ensuring reproducible and accurate outcomes in in vitro assays.
This compound's mechanism of action involves the formation of DNA adducts, which triggers a cascade of cellular events, including the activation of signaling pathways such as Erk, p53, p73, and MAPK, ultimately culminating in apoptosis.[2][3] Therefore, maintaining the integrity of the this compound molecule in solution is paramount for studying its biological effects.
Critical Considerations for this compound Solution Stability
Several factors can influence the stability of this compound in solution. The choice of solvent is the most critical, as this compound can react with certain solvents, leading to its inactivation.[4][5] Additionally, concentration, storage temperature, and exposure to light play significant roles in maintaining the potency of this compound solutions over time.
Experimental Protocols
Materials
-
This compound powder (handle with appropriate safety precautions in a fume hood)
-
0.9% Sodium Chloride (NaCl) solution, sterile (normal saline)
-
Sterile, light-protecting (amber) vials or tubes
-
Sterile syringes and filters (0.22 µm)
-
Calibrated balance
-
Vortex mixer
-
pH meter
Protocol for Preparation of this compound Stock Solution (1.67 mM; 0.5 mg/mL)
-
Safety First: Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All handling of this compound powder should be performed in a certified chemical fume hood.
-
Weighing: Accurately weigh the desired amount of this compound powder. To prepare a 0.5 mg/mL stock solution, weigh 5 mg of this compound.
-
Dissolution: Aseptically add the weighed this compound powder to 10 mL of sterile 0.9% NaCl solution in a sterile, amber container.
-
Mixing: Vortex the solution until the this compound is completely dissolved. This process may be slow, potentially taking up to 2 hours for complete dissolution at a concentration of 0.5 mg/mL.
-
Sterilization: Sterilize the this compound stock solution by passing it through a 0.22 µm sterile filter into a new sterile, amber container.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes or vials. This minimizes contamination and degradation from repeated freeze-thaw cycles. Store the aliquots protected from light. For long-term storage, -20°C is a reliable option. Alternatively, storage at 2-8°C or even room temperature (15-25°C) has been reported to maintain stability for several weeks to months.
Note on Solvents to Avoid:
-
Dimethyl Sulfoxide (DMSO): Do not use DMSO as a solvent for this compound. This compound reacts with DMSO, leading to the formation of inactive complexes.
-
Phosphate-Buffered Saline (PBS): PBS is not recommended as a solvent. Its higher pH (around 7.4) compared to normal saline can promote the hydrolysis of this compound, reducing its stability.
Preparation of Working Solutions
-
Thawing: If the stock solution is frozen, thaw an aliquot at room temperature, protected from light.
-
Dilution: Immediately before use, dilute the stock solution to the desired final concentration using the appropriate cell culture medium.
-
Stability in Media: Be aware that the stability of this compound is significantly reduced when diluted in cell culture medium. Therefore, it is crucial to prepare working solutions fresh for each experiment and use them promptly.
Data Presentation
The stability of this compound is highly dependent on the solvent and storage conditions. The following table summarizes the stability of this compound under various conditions.
| Solvent | Concentration | Storage Temperature | Duration of Stability | Key Findings |
| 0.9% NaCl | 5 mM | 4°C | Up to 57 days | No significant loss of cytotoxic effect was observed. |
| 0.9% NaCl | 0.5 mg/mL | 2-8°C (in the dark) | Several months | Recommended for long-term stability. |
| 0.9% NaCl | 0.1 mg/mL | Room Temperature (21.7 ± 1.3°C) | At least 30 days | Remained within 92.0–100.7% of the initial concentration when protected from light. |
| Dimethylformamide (DMF) | 25 mM | 4°C | Up to 57 days | No significant loss of cell-killing effects was observed. |
| DMSO | 25 mM | 4°C | < 8 days | Nearly complete loss of potency. |
| Cell Culture Medium | 5-fold dilution of original solution | Room Temperature | Significant loss after 2 weeks | A >7-fold increase in the IC50 was observed. |
| Cell Culture Medium | 5-fold dilution of original solution | -20°C | At least 1 month | Retained full cytotoxic potency. |
Quality Control
To ensure the reliability of in vitro assay results, it is essential to perform quality control checks on the prepared this compound solutions.
-
Visual Inspection: Before each use, visually inspect the solution for any signs of precipitation or color change. A stable solution should be clear and colorless.
-
pH Measurement: The pH of a freshly prepared this compound solution in 0.9% NaCl should be in the range of 4.5-6.0. An increase in pH may indicate degradation.
-
High-Performance Liquid Chromatography (HPLC): For rigorous quality control, HPLC can be used to confirm the concentration and purity of the this compound solution.
Visualizations
Experimental Workflow for this compound Solution Preparation
References
- 1. Loss of in vitro cytotoxicity of this compound after storage as stock solution in cell culture medium at various temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Effects of Solvents on In Vitro Potencies of Platinum Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Standard Operating Procedure for Cisplatin Treatment in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cisplatin, or cis-diamminedichloroplatinum(II), is a cornerstone chemotherapeutic agent used in the treatment of numerous human cancers, including ovarian, testicular, bladder, lung, and head and neck cancers.[1][2] Its primary mode of action involves crosslinking with purine bases on DNA, which interferes with DNA repair mechanisms, causing DNA damage and subsequently inducing apoptosis (programmed cell death) in cancer cells.[1][3] In a laboratory setting, this compound is an invaluable tool for studying cellular responses to DNA damage, mechanisms of apoptosis, and drug resistance.
These application notes provide a standardized operating procedure for the preparation and application of this compound in cell culture, along with detailed protocols for assessing its cytotoxic and apoptotic effects.
Safety Precautions
This compound is a hazardous compound and must be handled with appropriate safety measures. It is a potential carcinogen and can be fatal if swallowed.[4]
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and splash goggles when handling this compound.
-
Engineering Controls: All work with this compound powder or concentrated solutions must be performed in a certified chemical fume hood to prevent inhalation.
-
Waste Disposal: Dispose of all this compound-contaminated materials (e.g., pipette tips, tubes, media) as hazardous chemical waste according to your institution's guidelines.
Preparation of this compound Stock Solution
The stability and solubility of this compound are critical for reproducible experimental results. This compound is unstable in water and can react with solvents like DMSO, which can inactivate it. The recommended solvent is a saline solution.
Protocol:
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder. It is advisable to purchase pre-weighed quantities to minimize handling of the powder.
-
Dissolution: Dissolve the this compound powder in sterile 0.9% NaCl solution to create a stock solution. A common concentration for a stock solution is 0.5 mg/mL or 1 mg/mL. The dissolution process is slow and may require incubation for up to 2 hours at room temperature or 37°C with intermittent vortexing to ensure it is fully dissolved.
-
Sterilization: Sterilize the this compound stock solution by passing it through a 0.22 µm syringe filter.
-
Storage: Aliquot the sterile stock solution into amber (light-protected) microcentrifuge tubes and store at -20°C for long-term use (up to three months). Avoid repeated freeze-thaw cycles. For immediate use, the solution can be stored at 2-8°C, protected from light.
General Protocol for this compound Treatment in Cell Culture
This protocol outlines the general steps for treating adherent or suspension cells with this compound.
Protocol:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 96-well plates, T25 flasks) at a density that allows for logarithmic growth during the treatment period. Allow cells to adhere and recover for 24 hours.
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Dilute the stock solution with sterile, serum-free culture medium to the desired final concentrations. It is crucial to perform serial dilutions to achieve a range of concentrations for dose-response studies.
-
Cell Treatment: Remove the existing culture medium from the cells. For adherent cells, gently wash once with sterile PBS. Add the medium containing the desired this compound concentrations to the cells. Include a vehicle control group treated with medium containing the same concentration of 0.9% NaCl as the highest this compound dose.
-
Incubation: Incubate the cells at 37°C in a 5% CO₂ incubator for the desired treatment duration. Common incubation times for this compound are 24, 48, or 72 hours.
-
Downstream Analysis: Following incubation, cells can be harvested and analyzed using various assays to determine the effects of this compound treatment, such as cytotoxicity or apoptosis.
Data Presentation: this compound Treatment Parameters
The optimal concentration and duration of this compound treatment are cell-line dependent. The following tables summarize typical concentration ranges used in research.
Table 1: Typical this compound Concentrations for in vitro Studies
| Cell Type Category | Typical Concentration Range (µM) | Common Incubation Times (hours) |
| Ovarian Cancer Cells | 1 - 50 | 24, 48, 72 |
| Lung Cancer Cells | 5 - 100 | 24, 48, 72 |
| Head and Neck Cancer Cells | 1 - 30 | 48, 72 |
| Testicular Cancer Cells | 0.5 - 20 | 24, 48 |
| Hepatoma Cells | 10 - 80 | 24, 48 |
Table 2: Example IC50 Values for this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) at 48h |
| A549 | Non-small cell lung | ~10 - 20 |
| SKOV-3 | Ovarian | ~5 - 15 |
| MCF-7 | Breast | ~10 - 25 |
| PC3 | Prostate | ~8 - 18 |
| HeLa | Cervical | ~3 - 10 |
Note: IC50 values can vary significantly based on experimental conditions, such as cell density and medium composition. These values are for reference only.
Experimental Protocols for Assessing this compound Effects
Protocol: MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cell viability by assessing the metabolic activity of mitochondrial dehydrogenases.
Methodology:
-
Cell Treatment: Seed 5,000-10,000 cells per well in a 96-well plate and treat with a range of this compound concentrations as described in Section 4.
-
MTT Addition: After the incubation period (e.g., 48 hours), add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of purple formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium from each well. Add 100-200 µL of a solubilization solution (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking for 10-15 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol: Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be detected by FITC-conjugated Annexin V. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).
Methodology:
-
Cell Treatment: Seed cells (e.g., 1 x 10⁶ cells in a T25 flask) and treat with this compound for the desired time.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize, combine with the supernatant, and pellet the cells by centrifugation (e.g., 5 minutes at 500 x g).
-
Washing: Wash the cell pellet twice with cold, sterile 1X PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately (within 1 hour) by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualization of Pathways and Workflows
This compound-Induced Apoptotic Signaling Pathway
This compound treatment activates multiple signal transduction pathways. Upon entering the cell, it forms DNA adducts, leading to DNA damage. This damage triggers a cellular stress response, activating pathways such as p53, MAPK, and JNK, and promoting the generation of reactive oxygen species (ROS). These signals converge on the mitochondria, leading to the release of cytochrome c, activation of caspases, and ultimately, apoptosis.
Experimental Workflow Diagrams
The following diagrams illustrate the key steps in the MTT and Annexin V assays.
References
Determining Cisplatin IC50 Values using the MTT Assay: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for determining the half-maximal inhibitory concentration (IC50) of Cisplatin in cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The MTT assay is a widely used colorimetric method to assess cell viability and metabolic activity.[1] This protocol details reagent preparation, step-by-step procedures for both adherent and suspension cells, data analysis for IC50 calculation, and troubleshooting guidelines. Additionally, it includes a summary of reported this compound IC50 values for various cancer cell lines to serve as a reference for initiating experiments.
Introduction
This compound is a cornerstone chemotherapeutic agent used in the treatment of a wide array of solid tumors, including those of the head and neck, lung, ovaries, and testes.[2] Its cytotoxic effect is primarily mediated by its ability to form DNA adducts, which subsequently triggers apoptosis. Determining the IC50 value, the concentration of a drug that inhibits a biological process by 50%, is a critical step in preclinical drug development and for understanding the chemosensitivity of different cancer cell types.[3]
The MTT assay is a reliable and high-throughput method for assessing cell viability.[4] The principle of the assay is based on the reduction of the yellow, water-soluble tetrazolium salt MTT to a purple, insoluble formazan product by mitochondrial succinate dehydrogenase in metabolically active cells.[5] The amount of formazan produced is directly proportional to the number of viable cells. This formazan is then solubilized, and its concentration is determined by measuring the absorbance at a specific wavelength, typically between 500 and 600 nm.
This application note provides a detailed protocol for utilizing the MTT assay to determine the IC50 of this compound, offering researchers a standardized procedure to obtain reproducible and accurate results.
Principle of the MTT Assay
The MTT assay relies on the enzymatic activity of mitochondrial dehydrogenases, which are only active in living cells. This process is illustrated in the signaling pathway diagram below.
Caption: Mechanism of the MTT assay.
Materials and Reagents
-
Cancer cell line of interest
-
This compound (lyophilized powder)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Phosphate-Buffered Saline (PBS), sterile, pH 7.4
-
Dimethyl Sulfoxide (DMSO) or other suitable solubilizing agent (e.g., 0.1% NP40 in isopropanol with 4 mM HCl)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with Fetal Bovine Serum (FBS) and antibiotics
-
Serum-free cell culture medium
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm (with a reference wavelength of 630 nm recommended)
-
Humidified incubator (37°C, 5% CO2)
-
Orbital shaker
Experimental Protocols
Reagent Preparation
-
MTT Stock Solution (5 mg/mL):
-
Dissolve MTT powder in sterile PBS to a final concentration of 5 mg/mL.
-
Vortex or sonicate to ensure complete dissolution.
-
Sterilize the solution by filtering through a 0.22 µm filter.
-
Store the stock solution at -20°C, protected from light. It is stable for at least 6 months under these conditions.
-
-
This compound Stock Solution:
-
Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., 0.9% saline or DMSO, depending on the manufacturer's instructions).
-
Further dilute the stock solution in serum-free medium to prepare a series of working concentrations. Serial dilutions are recommended to cover a broad range of concentrations (e.g., from 0.1 µM to 100 µM).
-
-
Solubilization Solution:
-
DMSO: Use directly.
-
Acidified Isopropanol: Prepare a solution of 4 mM HCl and 0.1% NP40 in isopropanol.
-
Experimental Workflow
The general workflow for determining the IC50 of this compound using the MTT assay is depicted below.
Caption: Step-by-step workflow of the MTT assay.
Protocol for Adherent Cells
-
Cell Seeding: Harvest cells in their exponential growth phase and determine the cell count. Seed the cells into a 96-well plate at a predetermined optimal density (typically 1,000-10,000 cells/well) in 100 µL of complete medium. It is advisable to perform a cell titration experiment to determine the optimal seeding density for your specific cell line.
-
Incubation for Adherence: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow the cells to attach.
-
This compound Treatment: After 24 hours, carefully aspirate the medium and replace it with 100 µL of fresh medium containing serial dilutions of this compound. Include a vehicle control (medium with the same concentration of this compound solvent) and a blank control (medium only).
-
Incubation with this compound: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, carefully remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL) to each well.
-
Incubation for Formazan Formation: Incubate the plate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals. Add 150 µL of DMSO or another suitable solubilizing agent to each well.
-
Shaking: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Protocol for Suspension Cells
-
Cell Seeding: Seed the cells at an optimal density in a 96-well plate in 100 µL of complete medium.
-
This compound Treatment: Add 10 µL of the different this compound concentrations to the respective wells.
-
Incubation with this compound: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubation for Formazan Formation: Incubate for 3-4 hours at 37°C.
-
Centrifugation: Centrifuge the plate at 1,000 x g for 5 minutes to pellet the cells and formazan crystals.
-
Formazan Solubilization: Carefully aspirate the supernatant without disturbing the pellet. Add 150 µL of DMSO or another solubilizing agent and resuspend the pellet by gentle pipetting.
-
Shaking: Shake the plate for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm.
Data Presentation and Analysis
Representative this compound IC50 Values
The IC50 of this compound can vary significantly between different cell lines and even within the same cell line under different experimental conditions (e.g., seeding density, incubation time). The following table provides a summary of reported this compound IC50 values for several common cancer cell lines to serve as a starting point for designing experiments.
| Cell Line | Cancer Type | Incubation Time (h) | Reported IC50 (µM) | Reference(s) |
| A549 | Lung Carcinoma | 24 | 16.48 | |
| A549 | Lung Carcinoma | 48 | 7.49 | |
| A549 | Lung Carcinoma | 72 | 9.79 | |
| MCF-7 | Breast Adenocarcinoma | Not Specified | 0.65 - 33.58 | |
| HeLa | Cervical Adenocarcinoma | 24 | 25.5 | |
| HeLa | Cervical Adenocarcinoma | 48 | 7.7 | |
| HepG2 | Hepatocellular Carcinoma | 24 | 10 | |
| HepG2 | Hepatocellular Carcinoma | 48 | 7.7 | |
| HT-29 | Colorectal Adenocarcinoma | 48 | ~6.3 | |
| U-87 MG | Glioblastoma | 24 | 9.5 | |
| PC-3 | Prostate Adenocarcinoma | 48 | 0.18 - 98.21 |
Note: These values are for guidance only. It is crucial to determine the IC50 experimentally for your specific cell line and conditions.
IC50 Calculation
-
Corrected Absorbance: Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Percentage of Cell Viability: Calculate the percentage of cell viability for each this compound concentration using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Dose-Response Curve: Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
IC50 Determination: The IC50 value can be determined from the dose-response curve by identifying the concentration at which there is 50% cell viability. This is often done using non-linear regression analysis with software such as GraphPad Prism or by using the linear equation from a trendline in Excel.
Troubleshooting
| Issue | Possible Cause(s) | Solution(s) |
| High Background Absorbance | - Contamination of reagents or medium.- Phenol red in the medium can interfere. | - Use fresh, sterile reagents.- Use phenol red-free medium for the MTT incubation step. |
| Low Signal | - Suboptimal cell number.- Insufficient incubation time with MTT. | - Optimize cell seeding density.- Increase MTT incubation time. |
| Inconsistent Results | - Uneven cell seeding.- Incomplete dissolution of formazan crystals. | - Ensure a single-cell suspension before seeding.- Increase shaking time or gently pipette to ensure complete solubilization. |
| Unexpected Increase in Absorbance at High Drug Concentrations | - The compound may directly reduce MTT. | - Include a control with the compound and MTT in cell-free medium to check for direct reduction. |
Conclusion
The MTT assay is a robust and versatile method for determining the cytotoxic effects of chemotherapeutic agents like this compound. By following a standardized protocol and carefully optimizing experimental parameters, researchers can obtain reliable and reproducible IC50 values. This information is invaluable for the screening of potential anticancer drugs, understanding mechanisms of drug resistance, and advancing cancer research and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Assessment the effect of this compound and Doxorubicin on Nitric Oxide levels on HepG2 cell line [ajbas.journals.ekb.eg]
- 3. researchgate.net [researchgate.net]
- 4. Increased Sensitivity to this compound in Non-Small Cell Lung Cancer Cell Lines after FHIT Gene Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reduced pim-1 expression increases chemotherapeutic drug sensitivity in human androgen-independent prostate cancer cells by inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
High-Throughput Screening of Cisplatin Analogs for Anticancer Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cisplatin is a cornerstone of chemotherapy for various solid tumors, including ovarian, testicular, and lung cancer.[1] Its anticancer activity stems from its ability to form adducts with DNA, leading to the activation of cellular signaling pathways that culminate in apoptosis, or programmed cell death.[2] However, the clinical utility of this compound is often limited by significant side effects and the development of drug resistance. This has spurred the development of this compound analogs designed to exhibit an improved therapeutic index, characterized by enhanced anticancer activity and reduced toxicity.
High-throughput screening (HTS) is a critical methodology in the rapid evaluation of large libraries of chemical compounds, such as this compound analogs, to identify promising new drug candidates.[3] This document provides detailed application notes and protocols for the high-throughput screening of this compound analogs for anticancer activity, focusing on cell viability and apoptosis assays.
Data Presentation
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound and several of its analogs against various cancer cell lines, providing a comparative view of their cytotoxic potential.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| This compound | A549 | Lung Cancer | 7.49 (48h)[4] |
| MCF-7 | Breast Cancer | 25 - 35 (48h)[1] | |
| OVCAR-3 | Ovarian Cancer | 25 - 35 (48h) | |
| A2780 | Ovarian Cancer | Varies significantly | |
| SKOV-3 | Ovarian Cancer | 2 - 40 (24h) | |
| Carboplatin | A498 | Kidney Cancer | 273 (1h) |
| OVCAR-3 | Ovarian Cancer | No significant activity | |
| Oxaliplatin | A498 | Kidney Cancer | 36 (1h) |
| OVCAR-3 | Ovarian Cancer | 10 - 17 (48h) | |
| Satraplatin | OVCAR-3 | Ovarian Cancer | 5 (48h) |
| LNCaP | Prostate Cancer | 11 | |
| Lobaplatin | MCF-7 | Breast Cancer | 3.5 (48h) |
| OVCAR-3 | Ovarian Cancer | 1 (48h) |
Experimental Protocols
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell lines of interest
-
Complete growth medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
This compound and this compound analogs
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
384-well clear-bottom plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 384-well plate at a density of 2,000-5,000 cells per well in 50 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and its analogs in complete growth medium.
-
Remove the old medium from the cell plate and add 50 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a no-cell control (medium only).
-
Incubate the plate for 48 or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using a suitable software.
-
Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
The CellTiter-Glo® Assay is a homogeneous method that measures the number of viable cells in culture based on the quantitation of ATP, which is an indicator of metabolically active cells.
Materials:
-
Cancer cell lines of interest
-
Complete growth medium
-
This compound and this compound analogs
-
CellTiter-Glo® Reagent
-
Opaque-walled 384-well plates
-
Luminometer
Protocol:
-
Cell Seeding:
-
Seed cells in an opaque-walled 384-well plate at a density of 2,000-5,000 cells per well in 25 µL of complete growth medium.
-
Incubate for 24 hours.
-
-
Compound Treatment:
-
Add 5 µL of serially diluted compounds to the wells.
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (25 µL).
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Luminescence Measurement:
-
Record the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of viability and IC50 values as described for the MTT assay.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay distinguishes between live, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells with compromised membrane integrity.
Materials:
-
Cancer cell lines
-
This compound and this compound analogs
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Treatment:
-
Seed cells in a 6-well plate and treat with IC50 concentrations of the this compound analogs for 24-48 hours.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the cells by flow cytometry within one hour of staining.
-
Live cells will be negative for both Annexin V-FITC and PI.
-
Early apoptotic cells will be positive for Annexin V-FITC and negative for PI.
-
Late apoptotic/necrotic cells will be positive for both Annexin V-FITC and PI.
-
Visualizations
This compound-Induced Apoptosis Signaling Pathway
The following diagram illustrates the key signaling pathways activated by this compound leading to apoptosis.
Caption: this compound-induced apoptosis signaling pathway.
High-Throughput Screening Experimental Workflow
The diagram below outlines the general workflow for high-throughput screening of a compound library for anticancer activity.
Caption: High-throughput screening workflow.
References
Application Notes and Protocols for In Vivo Experimental Design of Cisplatin Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and conducting in vivo experiments for evaluating cisplatin combination therapies. The protocols outlined below are intended to serve as a foundational framework that can be adapted to specific research questions and experimental models.
Introduction to this compound Combination Therapy In Vivo
This compound is a cornerstone of chemotherapy for various solid tumors; however, its efficacy is often limited by intrinsic or acquired resistance and significant side effects.[1] Combination therapy, the use of multiple drugs, is a promising strategy to enhance therapeutic efficacy, overcome resistance, and potentially reduce toxicity.[2][3] Preclinical in vivo studies, typically utilizing tumor-bearing mouse models, are critical for evaluating the potential of new combination regimens before they can be considered for clinical trials.[4]
A well-designed in vivo experiment for this compound combination therapy should include the following key components:
-
Selection of an appropriate animal model: Patient-derived xenografts (PDX) and cell line-derived xenografts (CDX) in immunodeficient mice are common models.[3]
-
Determination of optimal dosing and scheduling: This involves identifying doses of each agent that are effective but not overly toxic, and a schedule that maximizes synergistic effects.
-
Comprehensive assessment of anti-tumor efficacy: This is primarily measured by tumor growth inhibition and, in some cases, survival analysis.
-
Thorough evaluation of toxicity: Monitoring for signs of this compound-related side effects, such as nephrotoxicity and ototoxicity, is crucial.
Signaling Pathways in this compound Action and Resistance
Understanding the molecular mechanisms underlying this compound's efficacy and the development of resistance is key to designing effective combination therapies. Two critical signaling pathways involved are the PI3K/Akt and NF-κB pathways.
The PI3K/Akt signaling pathway is a central regulator of cell survival, proliferation, and metabolism. Its activation is a known mechanism of resistance to this compound. Upon activation by growth factors or other stimuli, PI3K phosphorylates PIP2 to PIP3, which in turn activates AKT. Activated AKT can then phosphorylate a multitude of downstream targets that promote cell survival and inhibit apoptosis, thereby counteracting the cytotoxic effects of this compound.
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation, immunity, and cell survival. This compound treatment can paradoxically lead to the activation of NF-κB, which in turn upregulates the expression of anti-apoptotic genes, thereby promoting cell survival and contributing to chemoresistance.
Experimental Protocols
A generalized workflow for an in vivo this compound combination therapy study is depicted below. This workflow can be adapted based on the specific aims of the study.
Protocol for Tumor Xenograft Establishment
-
Cell Culture: Culture the chosen cancer cell line under sterile conditions according to the supplier's recommendations. Harvest cells during the logarithmic growth phase.
-
Cell Preparation for Injection:
-
Trypsinize the cells and wash them with sterile phosphate-buffered saline (PBS).
-
Count the cells using a hemocytometer and assess viability (e.g., via trypan blue exclusion).
-
Resuspend the cells in a suitable medium (e.g., serum-free medium or PBS) at the desired concentration (typically 1 x 10^6 to 10 x 10^6 cells per 100-200 µL).
-
-
Tumor Implantation:
-
Anesthetize the mice (e.g., using isoflurane).
-
Subcutaneously inject the cell suspension into the flank of each mouse using a sterile syringe and needle.
-
Protocol for this compound Preparation and Administration
-
This compound Preparation:
-
Reconstitute this compound powder in sterile 0.9% saline to the desired stock concentration. Protect the solution from light.
-
Further dilute the stock solution with 0.9% saline to the final working concentration for injection.
-
-
Drug Administration:
-
Administer this compound and the combination agent via the desired route (e.g., intraperitoneal injection).
-
The dosing schedule will depend on the experimental design. A common regimen for this compound is 2-5 mg/kg administered once or twice a week.
-
For combination therapy, the administration can be concurrent or sequential.
-
Protocol for Tumor Measurement and Data Analysis
-
Tumor Measurement:
-
Measure the tumor dimensions (length and width) using digital calipers 2-3 times per week.
-
Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .
-
-
Data Analysis:
-
Tumor Growth Inhibition (TGI): Calculate TGI at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100% .
-
Statistical Analysis: Use appropriate statistical tests (e.g., t-test or ANOVA) to compare tumor volumes between treatment groups at different time points.
-
Protocol for Toxicity Assessment
-
General Health Monitoring:
-
Monitor the body weight of the mice 2-3 times per week. Significant weight loss (>15-20%) is an indicator of toxicity.
-
Observe the animals daily for any clinical signs of distress (e.g., lethargy, ruffled fur).
-
-
Nephrotoxicity Assessment:
-
At the end of the study, collect blood via cardiac puncture.
-
Measure serum levels of blood urea nitrogen (BUN) and creatinine. Elevated levels indicate kidney damage.
-
-
Ototoxicity Assessment:
-
If ototoxicity is a concern, perform Auditory Brainstem Response (ABR) testing before and after treatment to measure hearing thresholds.
-
Data Presentation
Quantitative data from in vivo studies should be summarized in a clear and organized manner to facilitate comparison between treatment groups.
Table 1: Tumor Growth Inhibition in this compound Combination Therapy Models
| Cancer Type | Animal Model | Combination Agent | This compound Dose (mg/kg) | Combination Agent Dose | TGI (%) - this compound Alone | TGI (%) - Combination | Reference |
| Non-Small Cell Lung Cancer | Nude Mice (A549 xenograft) | Ethaselen | 1.0 (single i.p.) | 36 (daily i.g. x 10) | Not specified | Significantly greater than single agents | |
| Ovarian Cancer | Nude Mice (SKOV-3 xenograft) | Docetaxel (in PLO gel) | Not specified | Not specified | ~50 | ~80 | |
| Lewis Lung Cancer | C57BL/6 Mice (LLC model) | Moxibustion | Not specified | N/A | ~40 | ~70 | |
| Prostate Cancer | Nude Mice (PC-3 xenograft) | Masticadienonic Acid | 2 (every 3rd day) | 47.2 (every 3rd day) | ~66 | ~82 | |
| Non-Small Cell Lung Cancer | Nude Mice (A549 xenograft) | Anti-CD70 Antibody | Low dose | Not specified | Not specified | Significant decrease in cell survival |
Table 2: Survival Analysis in this compound Combination Therapy Models
| Cancer Type | Animal Model | Combination Agent | This compound Dose | Combination Agent Dose | Median Survival - Control | Median Survival - this compound Alone | Median Survival - Combination | Reference |
| Squamous Cell Carcinoma | Nude Mice (A431 xenograft) | Del1 Fragment (E3C1) | Not specified | Not specified | ~20 days | ~25 days | >30 days | |
| Uterine Cervix Cancer | Human Patients | Paclitaxel/Bevacizumab | Not specified | Not specified | N/A | 6.5 months (PFS) | Not specified | |
| Biliary Tract Cancer | Human Patients | Gemcitabine/Durvalumab | Standard dose | Standard dose | Not specified | Not specified | 12.9 months (OS) | |
| Advanced NSCLC | Human Patients | Gemcitabine | Standard dose | Standard dose | Not specified | 14.2 months (OS) | Not specified |
PFS: Progression-Free Survival, OS: Overall Survival
Conclusion
The successful preclinical evaluation of this compound combination therapies relies on a robust and well-documented experimental design. The protocols and guidelines presented in these application notes are intended to assist researchers in planning and executing in vivo studies that are both scientifically sound and ethically responsible. By carefully considering the animal model, dosing regimen, efficacy endpoints, and toxicity assessments, researchers can generate high-quality data to inform the development of novel and more effective cancer treatments.
References
- 1. Targeting Nuclear Factor-Kappa B to Overcome Resistance to Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vivo Combination | Kyinno Bio [kyinno.com]
- 3. blog.crownbio.com [blog.crownbio.com]
- 4. Statistical Assessment of Drug Synergy from In Vivo Combination Studies Using Mouse Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
Methods for detecting Cisplatin-induced DNA damage in vitro
An overview of in vitro methodologies for the detection and quantification of DNA damage induced by the chemotherapeutic agent Cisplatin is detailed below. These application notes and protocols are intended for researchers, scientists, and professionals in the field of drug development.
Introduction to this compound-Induced DNA Damage
This compound is a cornerstone of chemotherapy for various solid tumors, including testicular, ovarian, and lung cancers.[1] Its cytotoxic effect is primarily mediated by its ability to form adducts with DNA, leading to the distortion of the DNA structure.[2] These adducts, predominantly intrastrand crosslinks between adjacent purine bases, obstruct critical cellular processes like DNA replication and transcription.[1][3] The cellular response to this damage, known as the DNA Damage Response (DDR), is a complex signaling network that can lead to cell cycle arrest, DNA repair, or, if the damage is too severe, apoptosis (programmed cell death).[4] Understanding and quantifying this DNA damage is crucial for evaluating drug efficacy and mechanisms of resistance.
This compound DNA Damage Response (DDR) Signaling Pathway
Upon formation of this compound-DNA adducts, the cell activates a complex signaling cascade to coordinate a response. The stalled replication forks and DNA distortions are recognized by sensor proteins, primarily ATR (Ataxia Telangiectasia and Rad3-related). This initiates a phosphorylation cascade involving checkpoint kinases like Chk2, which in turn activates downstream effectors such as the tumor suppressor p53. Activated p53 can induce cell cycle arrest, providing time for DNA repair, or trigger apoptosis if the damage is irreparable. The primary mechanism for repairing this compound-induced adducts is the Nucleotide Excision Repair (NER) pathway.
Caption: Overview of the this compound DNA Damage Response (DDR) pathway.
Single-Cell Gel Electrophoresis (Comet Assay)
The Comet Assay is a sensitive method for detecting DNA strand breaks and crosslinks in individual cells. Cells are embedded in agarose, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet" shape. The intensity and length of the comet tail are proportional to the amount of DNA damage. To specifically detect this compound-induced crosslinks, the assay can be modified by introducing a secondary DNA damaging agent (e.g., radiation or methyl methanesulfonate), which will produce fewer fragments in crosslinked DNA compared to control cells.
Experimental Workflow: Alkaline Comet Assay
Caption: Step-by-step workflow for the alkaline Comet Assay.
Protocol: Alkaline Comet Assay for this compound Damage
This protocol is adapted from methodologies described for detecting DNA damage in ovarian carcinoma cells.
-
Cell Culture and Treatment:
-
Seed cells (e.g., 5,000-10,000 cells/well) in a 24-well plate and allow them to attach for 24-36 hours.
-
Treat cells with the desired concentrations of this compound for a specified duration (e.g., 24 hours). Include an untreated control.
-
-
Cell Harvesting:
-
Wash cells twice with ice-cold PBS.
-
Trypsinize the cells and resuspend them in 40-50 µL of ice-cold PBS to achieve a concentration of ~1x10^5 cells/mL.
-
-
Slide Preparation:
-
Mix 20 µL of the cell suspension with 80 µL of 0.5% low-melting-point agarose (at 37°C).
-
Quickly pipette the mixture onto a pre-coated microscope slide (CometSlide™ or similar).
-
Allow the agarose to solidify by placing the slides on a flat surface for 10 minutes at room temperature, followed by 30 minutes at 4°C in the dark.
-
-
Lysis:
-
Immerse the slides in a chilled lysis solution (2.5 M NaCl, 100 mM Na2EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for at least 60 minutes at 4°C.
-
-
Alkaline Unwinding and Electrophoresis:
-
Gently remove slides from the lysis solution and place them in a horizontal electrophoresis tank.
-
Fill the tank with fresh, chilled alkaline electrophoresis solution (300 mM NaOH, 1 mM Na2EDTA, pH >13) to a level just covering the slides.
-
Let the DNA unwind for 60 minutes at room temperature in the dark.
-
Apply a voltage (e.g., 25 V, 300 mA) for a duration determined by optimization (e.g., 20-30 minutes).
-
-
Neutralization and Staining:
-
Carefully remove the slides and wash them gently three times (5 minutes each) with a neutralization buffer (0.4 M Tris, pH 7.5).
-
Stain the DNA by adding a small volume of a fluorescent dye (e.g., SYBR Green or propidium iodide) to each slide.
-
-
Analysis:
-
Visualize the slides using a fluorescence microscope.
-
Capture images and analyze at least 50-100 comets per sample using specialized software to quantify parameters like Tail Length, % DNA in Tail, and Olive Tail Moment.
-
Quantitative Data Summary: Comet Assay
| Cell Line / Type | This compound Treatment | Endpoint Measured | Result | Reference |
| Ovarian Carcinoma Biopsies | 50% peak serum concentration, 24h | Correlation of DNA Damage (Comet Assay) vs. Cytotoxicity (7 days) | r = 0.942 | |
| Carboplatin (related drug) | 50% peak serum concentration, 24h | Correlation of DNA Damage (Comet Assay) vs. Cytotoxicity (7 days) | r = 0.971 | |
| COC1/DDP (Resistant Ovarian Cancer) | Sonochemotherapy with this compound | % Comets Formed | Underestimated without threshold adjustment; corrected values correlate with cell death. |
γ-H2AX Immunofluorescence Assay
Phosphorylation of the histone variant H2AX at serine 139 (termed γ-H2AX) is one of the earliest events in the DDR following the formation of DNA double-strand breaks (DSBs). While this compound primarily causes crosslinks, DSBs can arise as secondary lesions during the replication or repair of these primary adducts. The γ-H2AX assay uses immunofluorescence to detect and quantify the formation of distinct nuclear foci, where each focus is thought to represent a single DSB.
Experimental Workflow: γ-H2AX Staining
Caption: Step-by-step workflow for γ-H2AX immunofluorescence staining.
Protocol: γ-H2AX Immunofluorescence Staining
This protocol is a generalized procedure based on standard immunofluorescence techniques.
-
Cell Culture and Treatment:
-
Seed cells onto sterile glass coverslips in a multi-well plate and allow them to adhere.
-
Treat cells with this compound at desired concentrations and for various time points.
-
-
Fixation and Permeabilization:
-
Wash cells three times with 1x PBS.
-
Fix the cells by incubating with 4% paraformaldehyde in PBS for 30 minutes at room temperature.
-
Wash three times with 1x PBS.
-
Permeabilize the cells with 0.3% Triton X-100 in PBS for 30 minutes at room temperature.
-
-
Immunostaining:
-
Wash three times with 1x PBS.
-
Block non-specific sites by incubating with a blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in PBS) for 30 minutes.
-
Incubate with a primary antibody against γ-H2AX (e.g., mouse anti-γ-H2AX diluted 1:200 - 1:400) in blocking buffer overnight at 4°C.
-
Wash the cells three times with 1x PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse, diluted 1:200 - 1:500) in blocking buffer for 2 hours at room temperature in the dark.
-
-
Mounting and Visualization:
-
Wash three times with 1x PBS.
-
Mount the coverslip onto a microscope slide using an antifade mounting medium containing a nuclear counterstain like DAPI.
-
Seal the coverslip and store slides at 4°C in the dark.
-
-
Image Acquisition and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify the average number of γ-H2AX foci per cell nucleus using software like Fiji (ImageJ). A cell is often considered positive if it has >10 foci.
-
Quantitative Data Summary: γ-H2AX Assay
| Cell Line | This compound (CDDP) / IR Treatment | Time Point | Endpoint Measured | Result | Reference |
| H460 (NSCLC) | 1 µM CDDP (24h) + 6 Gy IR | 30 min post-IR | % Cells with >10 foci | ~55% | |
| H460 (NSCLC) | 1 µM CDDP (24h) + 6 Gy IR | 24h post-IR | % Cells with >10 foci | ~60% (persistent) | |
| H460 (NSCLC) | 6 Gy IR alone | 24h post-IR | % Cells with >10 foci | ~15% (resolved) | |
| A549 (Lung Cancer) | 1 µM this compound | 24h | Average γ-H2AX foci/cell | ~18 foci/cell (vs. ~2 in control) | |
| A549/CDDP (Resistant) | 1 µM this compound | 24h | Average γ-H2AX foci/cell | ~8 foci/cell (vs. ~2 in control) |
DNA Fragmentation (Ladder) Assay
A hallmark of late-stage apoptosis is the activation of endonucleases that cleave genomic DNA into internucleosomal fragments, which are multiples of approximately 180-200 base pairs. When this fragmented DNA is analyzed by agarose gel electrophoresis, it appears as a characteristic "ladder." This assay provides a qualitative or semi-quantitative assessment of apoptosis induced by extensive DNA damage.
Experimental Workflow: DNA Ladder Assay
Caption: Step-by-step workflow for the DNA ladder fragmentation assay.
Protocol: DNA Fragmentation Assay
-
Cell Treatment and Collection:
-
Treat cells in culture plates with this compound for a sufficient time to induce apoptosis (e.g., 24-48 hours).
-
Harvest both floating (apoptotic) and adherent cells. Centrifuge the collected media to pellet floating cells and combine with trypsinized adherent cells.
-
-
DNA Extraction:
-
Extract genomic DNA using a commercially available apoptosis DNA laddering kit or a standard phenol-chloroform extraction protocol. It is crucial to handle the samples gently to avoid random shearing of DNA.
-
The final step should involve resuspending the DNA pellet in a suitable buffer (e.g., TE buffer).
-
-
Agarose Gel Electrophoresis:
-
Quantify the DNA concentration.
-
Load an equal amount of DNA (e.g., 4 µg) from each sample into the wells of a 1.5% agarose gel.
-
Include a DNA size marker (e.g., 100 bp ladder).
-
Run the gel at a low voltage (e.g., 50 V) to ensure good separation of the fragments.
-
-
Visualization:
-
Stain the gel with ethidium bromide or a safer alternative like SYBR Safe.
-
Visualize the DNA under a UV transilluminator and document the results. The presence of a ladder-like pattern of DNA fragments indicates apoptosis.
-
Quantitative Data Summary: DNA Fragmentation
Quantitative analysis of DNA fragmentation is often performed using alternative methods like the TUNEL assay or by measuring the sub-G1 peak in flow cytometry. Another method involves staining with acridine orange, where fragmented single-stranded DNA (ssDNA) fluoresces red.
| Cell Culture System | This compound Treatment | Endpoint Measured | Result | Reference |
| HepG2 cells (2D culture) | 25 µM, 24h | % Fragmented DNA (Acridine Orange) | ~55% increase vs. control | |
| HepG2 cells (3D scaffold) | 25 µM, 24h | % Fragmented DNA (Acridine Orange) | ~220% increase vs. control |
PCR-Based DNA Damage Quantification
Bulky DNA adducts formed by this compound can physically block the progression of thermostable DNA polymerases like Taq polymerase. This principle can be exploited to quantify DNA damage within a specific gene or genomic region. A quantitative PCR (qPCR) or a standard PCR is performed on DNA from treated cells. The amount of amplification product will be inversely proportional to the number of lesions in the amplified region. A shorter, undamaged region can be co-amplified as an internal control to normalize the data.
Experimental Workflow: PCR Inhibition Assay
References
- 1. Cellular Responses to this compound-Induced DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA repair pathways and this compound resistance: an intimate relationship | Clinics [elsevier.es]
- 3. Frontiers | Clickable this compound Derivatives as Versatile Tools to Probe the DNA Damage Response to Chemotherapy [frontiersin.org]
- 4. DNA Damage Response in this compound-Induced Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Quantifying Cisplatin Upt-ake in Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cisplatin (cis-diamminedichloroplatinum(II)) remains a cornerstone of chemotherapy for various solid tumors, including ovarian, testicular, and lung cancers.[1] Its cytotoxic effect is primarily mediated by the formation of platinum-DNA adducts, which obstruct DNA replication and transcription, ultimately triggering apoptosis.[1][2] However, the clinical efficacy of this compound is often limited by both intrinsic and acquired resistance, a multifactorial phenomenon where reduced intracellular drug accumulation plays a pivotal role.[1][3] Consequently, the accurate quantification of this compound uptake in cancer cells is crucial for understanding resistance mechanisms, developing novel drug delivery systems, and identifying strategies to enhance therapeutic efficacy.
This document provides detailed application notes and standardized protocols for the quantification of this compound uptake in cancer cell lines, targeting researchers and professionals in the field of oncology and drug development.
Key Techniques for Quantifying this compound Uptake
Several analytical techniques can be employed to measure the intracellular concentration of this compound. The choice of method depends on the specific research question, available instrumentation, and desired sensitivity.
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): Recognized for its high sensitivity and elemental specificity, ICP-MS is a powerful technique for quantifying the total platinum content within cells. This method allows for the detection of platinum at concentrations as low as parts per billion (ppb), making it ideal for studies with low this compound doses or short incubation times. Single-cell ICP-MS (SC-ICP-MS) is an emerging technique that enables the quantification of platinum in individual cells, providing insights into population heterogeneity in drug uptake.
-
Atomic Absorption Spectroscopy (AAS): AAS is another elemental analysis technique used to quantify platinum levels in biological samples. While generally less sensitive than ICP-MS, electrothermal AAS (ETAAS) offers a reliable and cost-effective alternative for measuring this compound uptake.
-
Fluorescence-Based Methods: These methods utilize fluorescently labeled this compound analogs to visualize and quantify drug uptake. Techniques such as fluorescence microscopy and flow cytometry can provide spatial information on this compound distribution within the cell and allow for high-throughput screening. It is important to note that the fluorescent tag may alter the uptake and cytotoxic properties of the parent drug.
Factors Influencing this compound Uptake
The accumulation of this compound in cancer cells is a complex process influenced by several factors:
-
Membrane Transporters: The primary mechanism of this compound entry into cells is through active transport mediated by membrane proteins. The copper transporter 1 (CTR1) is considered a major influx transporter for this compound. Organic cation transporters (OCTs), particularly OCT2, also contribute to this compound uptake, especially in specific tissues like the kidney. Conversely, efflux transporters, such as ATP7A and ATP7B, can actively pump this compound out of the cell, contributing to drug resistance.
-
Passive Diffusion: While active transport is the main route, passive diffusion across the cell membrane can also occur, influenced by the drug concentration gradient and membrane composition.
-
Intracellular Sequestration and Detoxification: Once inside the cell, this compound can be sequestered and inactivated by thiol-containing molecules like glutathione and metallothioneins, reducing the amount of active drug that reaches the DNA.
Signaling Pathways Modulating this compound Accumulation
Cellular signaling pathways can influence the expression and activity of drug transporters, thereby affecting this compound uptake and resistance. For instance, various signaling cascades, including those involving Akt/mTOR and NF-κB, have been implicated in the regulation of this compound resistance. Disturbed F-actin dynamics, which can be influenced by cellular signaling, may also reduce the functional expression of this compound transporters on the plasma membrane.
Experimental Protocols
Protocol 1: Quantification of Total Intracellular Platinum by ICP-MS
This protocol describes the quantification of total platinum in a cell lysate using ICP-MS.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
Phosphate-buffered saline (PBS), ice-cold
-
Trypsin-EDTA
-
Cell scraper
-
Concentrated nitric acid (trace metal grade)
-
Deionized water (18.2 MΩ·cm)
-
Platinum standard solutions for calibration
-
Microcentrifuge tubes
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Treat the cells with the desired concentrations of this compound for the specified duration. Include an untreated control.
-
-
Cell Harvesting:
-
After treatment, remove the this compound-containing medium and wash the cells twice with ice-cold PBS to remove extracellular drug.
-
Harvest the cells by trypsinization or using a cell scraper.
-
Centrifuge the cell suspension to pellet the cells.
-
-
Cell Lysis and Digestion:
-
Wash the cell pellet twice with ice-cold PBS.
-
Resuspend the cell pellet in a known volume of deionized water.
-
Count an aliquot of the cell suspension to determine the cell number.
-
Transfer a known number of cells to a clean microcentrifuge tube.
-
Add concentrated nitric acid to the cell suspension for acid digestion. This step should be performed in a fume hood with appropriate personal protective equipment.
-
Heat the samples to facilitate digestion until the solution is clear.
-
-
Sample Preparation for ICP-MS:
-
After digestion, dilute the samples to the appropriate volume with deionized water to bring the acid concentration to a level compatible with the ICP-MS instrument (typically 1-2%).
-
Prepare a series of platinum standard solutions for generating a calibration curve.
-
-
ICP-MS Analysis:
-
Analyze the digested samples and standards using an ICP-MS instrument according to the manufacturer's instructions.
-
Monitor the platinum isotopes (e.g., 195Pt) to determine the platinum concentration in each sample.
-
-
Data Analysis:
-
Use the calibration curve to calculate the amount of platinum in each sample.
-
Normalize the platinum content to the number of cells to express the uptake as pg/cell or ng/10^6 cells.
-
Protocol 2: Visualization of this compound Uptake using a Fluorescent Analog
This protocol outlines the use of a fluorescently labeled this compound analog for qualitative and semi-quantitative analysis of drug uptake by fluorescence microscopy.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Fluorescent this compound analog (e.g., Texas-Red this compound)
-
Phosphate-buffered saline (PBS)
-
Hoechst 33342 or DAPI for nuclear staining
-
Glass-bottom dishes or chamber slides
-
Fluorescence microscope
Procedure:
-
Cell Seeding:
-
Seed cells in glass-bottom dishes or chamber slides suitable for microscopy and allow them to adhere overnight.
-
-
Drug Treatment:
-
Treat the cells with the fluorescent this compound analog at the desired concentration and for the specified time. Protect the samples from light.
-
-
Cell Staining and Fixation (Optional):
-
After incubation, wash the cells with PBS.
-
For nuclear counterstaining, incubate the cells with Hoechst 33342 or DAPI according to the manufacturer's protocol.
-
Cells can be imaged live or fixed with a suitable fixative (e.g., 4% paraformaldehyde) for later analysis.
-
-
Fluorescence Microscopy:
-
Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the fluorescent analog and the nuclear stain.
-
Capture images from multiple fields of view for each condition.
-
-
Image Analysis:
-
Analyze the images using appropriate software (e.g., ImageJ) to quantify the fluorescence intensity per cell.
-
The mean fluorescence intensity can be used as a semi-quantitative measure of this compound uptake.
-
Quantitative Data Summary
The following table summarizes representative data on this compound uptake in various cancer cell lines. It is important to note that direct comparison between studies can be challenging due to variations in experimental conditions such as this compound concentration, incubation time, and analytical methods.
| Cell Line | Cancer Type | This compound Concentration (µM) | Incubation Time (h) | Uptake (ng Pt / 10^6 cells) | Measurement Method | Reference |
| A2780 | Ovarian | 30 | 8 | ~1.5 | SC-ICP-MS | |
| A2780/CP70 (resistant) | Ovarian | 30 | 8 | ~0.8 | SC-ICP-MS | |
| TE-2 | Esophageal Squamous Cell Carcinoma | 37.5 (IC50) | 24 | Higher than TE-13 | In-air micro-PIXE | |
| TE-13 | Esophageal Squamous Cell Carcinoma | 56.3 (IC50) | 24 | Lower than TE-2 | In-air micro-PIXE | |
| P31 | - | 5 | 24 | 0.2-1.5 µg/g protein | LC-ICP-MS |
Visualizations
Caption: Experimental workflow for quantifying this compound uptake.
Caption: this compound transport and related signaling pathways.
References
- 1. This compound as an Anti-Tumor Drug: Cellular Mechanisms of Activity, Drug Resistance and Induced Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular Responses to this compound-Induced DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantifying Intracellular Platinum Accumulation Using Inductively Coupled Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Establishing Cisplatin-Resistant Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for developing and characterizing cisplatin-resistant cancer cell lines, crucial model systems for studying the molecular mechanisms of drug resistance and for the preclinical evaluation of novel therapeutic strategies.
Introduction
This compound (cis-diamminedichloroplatinum(II)) is a cornerstone of chemotherapy for various solid tumors, including ovarian, lung, head and neck, and testicular cancers.[1] Its primary mechanism of action involves forming platinum-DNA adducts, which trigger DNA damage responses and ultimately lead to apoptosis.[1][2] However, the clinical efficacy of this compound is often limited by the development of acquired resistance, a multifactorial process involving reduced drug accumulation, increased drug efflux, enhanced DNA repair mechanisms, and alterations in apoptotic signaling pathways.[2][3] The establishment of this compound-resistant cancer cell lines in vitro is a fundamental approach to recapitulate and investigate these complex resistance mechanisms.
This document outlines two primary protocols for generating this compound-resistant cell lines: the intermittent (pulse) exposure method and the continuous (stepwise) dose-escalation method. It also provides detailed procedures for determining the half-maximal inhibitory concentration (IC50) to quantify the degree of resistance and discusses key signaling pathways implicated in this compound resistance.
Key Experimental Protocols
Initial Determination of this compound IC50 in the Parental Cell Line
Before inducing resistance, it is essential to determine the baseline sensitivity of the parental cancer cell line to this compound. The IC50 value, the concentration of a drug that inhibits cell growth by 50%, is a critical parameter for designing the resistance development protocol. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability.
Protocol: MTT Assay for IC50 Determination
-
Cell Seeding:
-
Culture the selected adherent cancer cell line to 70-80% confluency.
-
Harvest the cells using trypsin-EDTA and perform a cell count to ensure viability is >90%.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate at a predetermined optimal density (e.g., 1,000-10,000 cells/well) and incubate overnight (37°C, 5% CO2) to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in complete culture medium to achieve a range of concentrations. A common starting range is 0 µM to 100 µM.
-
Remove the medium from the wells and replace it with 100 µL of the medium containing the different this compound concentrations. Include vehicle control wells (medium with the highest concentration of the solvent) and no-cell control wells (medium only).
-
Incubate the plates for a defined period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay and Absorbance Reading:
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.
-
Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each this compound concentration relative to the untreated control cells.
-
Plot the percent viability against the logarithm of the this compound concentration and fit a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.
-
Generation of this compound-Resistant Cell Lines
Two primary methods are employed to develop this compound resistance in vitro. The choice of method can influence the resulting resistance mechanisms.
Method A: Intermittent (Pulse) Exposure
This method mimics the cyclical nature of clinical chemotherapy.
Protocol:
-
Initial Treatment: Treat the parental cells with a high concentration of this compound (e.g., the predetermined IC50) for a short duration (e.g., 4-6 hours).
-
Recovery: Remove the this compound-containing medium, wash the cells with PBS, and add fresh, drug-free medium.
-
Confluency: Allow the surviving cells to recover and proliferate until they reach 70-80% confluency. This recovery period can take several weeks.
-
Repeated Cycles: Repeat the pulse treatment and recovery cycle multiple times (e.g., 6 or more cycles).
-
Resistance Verification: After several cycles, assess the IC50 of the treated cell population to determine if a significant increase in resistance has been achieved compared to the parental line.
Method B: Continuous (Stepwise) Dose-Escalation
This method involves continuous exposure to gradually increasing concentrations of this compound.
Protocol:
-
Initial Low-Dose Exposure: Continuously culture the parental cells in a medium containing a low concentration of this compound (e.g., starting at the IC25).
-
Dose Escalation: Once the cells have adapted and are proliferating steadily, increase the this compound concentration in a stepwise manner. The concentration can be increased by approximately 50% at each step.
-
Maintenance: Maintain the cells at each concentration until a stable, proliferating population is established. This process can take several months.
-
Final Resistant Line: The final resistant cell line is maintained in a medium containing a specific concentration of this compound (e.g., 2 µM).
-
Resistance Verification: Periodically determine the IC50 of the cell line to monitor the level of resistance. A resistant line should exhibit a significantly higher IC50 than the parental line.
Verification and Characterization of Resistance
The establishment of a resistant phenotype must be quantitatively verified.
Protocol:
-
IC50 Comparison: Perform an MTT assay as described previously on both the parental and the newly generated resistant cell lines.
-
Resistance Index (RI): Calculate the Resistance Index (or Fold Resistance) using the following formula:
-
RI = IC50 of Resistant Cell Line / IC50 of Parental Cell Line
-
A significantly higher RI (typically >2-fold) confirms the resistant phenotype.
-
Data Presentation
Quantitative data from the characterization of parental and resistant cell lines should be summarized in clear and concise tables for easy comparison.
Table 1: IC50 Values of this compound in Parental and Resistant Cell Lines
| Cell Line | Treatment Duration (hours) | IC50 (µM) ± SD (Parental) | IC50 (µM) ± SD (Resistant) | Resistance Index (RI) |
| A2780 | 48 | [Insert Value] | [Insert Value] | [Insert Value] |
| SKOV-3 | 48 | [Insert Value] | [Insert Value] | [Insert Value] |
| A549 | 72 | 5.95 | [Insert Value] | [Insert Value] |
| H460 | 72 | 5.0 | [Insert Value] | [Insert Value] |
Table 2: Comparison of Cellular Characteristics
| Characteristic | Parental Cell Line | Resistant Cell Line | Method of Analysis |
| Doubling Time (hours) | [Insert Value] | [Insert Value] | Growth Curve Analysis |
| Colony Formation Ability | [Insert Value] | [Insert Value] | Clonogenic Assay |
| Apoptosis Rate (%) | [Insert Value] | [Insert Value] | FACS Analysis (Annexin V/PI) |
Visualization of Workflows and Pathways
Diagrams created using the DOT language provide a clear visual representation of experimental processes and the complex signaling networks involved in this compound resistance.
Experimental Workflow
Caption: Workflow for generating and verifying this compound-resistant cancer cell lines.
Signaling Pathways in this compound Resistance
This compound resistance is a multifactorial phenomenon involving the dysregulation of several key signaling pathways.
References
Unveiling Cellular Fate: A Guide to Flow Cytometry Analysis of Apoptosis Following Cisplatin Treatment
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cisplatin, a cornerstone of chemotherapy, exerts its cytotoxic effects primarily by inducing apoptosis, or programmed cell death, in rapidly dividing cancer cells.[1][2] The mechanism of action involves the formation of DNA adducts, which obstruct DNA replication and transcription, thereby triggering a cascade of signaling events that culminate in cellular demise.[3] Understanding the extent and kinetics of apoptosis induced by this compound is paramount for evaluating its efficacy and for the development of novel cancer therapeutics. Flow cytometry, a powerful high-throughput technique, offers a quantitative and precise method to analyze apoptosis at the single-cell level. This application note provides a detailed protocol for assessing this compound-induced apoptosis using Annexin V and Propidium Iodide (PI) staining, along with insights into the underlying signaling pathways and data interpretation.
Principle of the Assay
During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome, such as FITC, for detection by flow cytometry.[4] This allows for the identification of early apoptotic cells. Propidium Iodide (PI) is a fluorescent intercalating agent that is unable to cross the intact plasma membrane of live cells. However, in late-stage apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter the cell and bind to DNA, emitting a strong red fluorescence. By co-staining with Annexin V-FITC and PI, it is possible to distinguish between four cell populations:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (this population is often minimal in apoptosis studies).
This compound-Induced Apoptosis Signaling Pathways
This compound-induced DNA damage activates intricate signaling networks that converge on the apoptotic machinery. The primary pathways involved are the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
-
Intrinsic Pathway: DNA damage caused by this compound is recognized by sensor proteins, leading to the activation of tumor suppressor proteins like p53. p53, in turn, can upregulate the expression of pro-apoptotic proteins of the Bcl-2 family, such as Bax and Bak. These proteins promote the permeabilization of the mitochondrial outer membrane, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9. Active caspase-9 then cleaves and activates effector caspases, such as caspase-3, leading to the execution of apoptosis.
-
Extrinsic Pathway: While less predominantly implicated in this compound's primary mechanism, it can be activated. This pathway is initiated by the binding of ligands to death receptors on the cell surface, leading to the activation of caspase-8, which can then directly activate effector caspases or cleave Bid to tBid, amplifying the intrinsic pathway.
The activation of effector caspases leads to the cleavage of various cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptosis, including cell shrinkage, chromatin condensation, and DNA fragmentation.
Figure 1: Simplified signaling pathway of this compound-induced apoptosis.
Experimental Protocol
This protocol provides a general guideline for the analysis of apoptosis in a cancer cell line (e.g., HeLa, A549) treated with this compound using Annexin V-FITC and PI staining.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in a suitable solvent like DMSO or sterile water)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that will result in 50-70% confluency at the time of treatment.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0, 5, 10, 20 µM) for a predetermined time (e.g., 24, 48 hours). Include a vehicle-treated control (e.g., DMSO).
-
-
Cell Harvesting:
-
Following treatment, collect the cell culture medium from each well, as it may contain detached apoptotic cells.
-
Wash the adherent cells with PBS.
-
Add Trypsin-EDTA to detach the cells.
-
Combine the detached cells with the collected medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
-
Annexin V-FITC and PI Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of PI staining solution.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer immediately (within 1 hour).
-
Set up appropriate compensation controls using single-stained samples (Annexin V-FITC only and PI only) to correct for spectral overlap.
-
Collect data for at least 10,000 events per sample.
-
Analyze the data using appropriate software (e.g., FlowJo, FACSDiva).
-
Figure 2: Workflow for flow cytometry analysis of apoptosis.
Data Presentation and Interpretation
The data from the flow cytometry analysis can be summarized in a table to facilitate comparison between different treatment conditions. The dot plot generated from the flow cytometer will show four distinct populations corresponding to live, early apoptotic, late apoptotic/necrotic, and necrotic cells.
Table 1: Quantitative Analysis of Apoptosis in this compound-Treated Cells
| Treatment Group | Concentration (µM) | Incubation Time (h) | % Live Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Total Apoptotic Cells |
| Untreated Control | 0 | 24 | 95.2 ± 2.1 | 2.5 ± 0.5 | 1.8 ± 0.3 | 4.3 ± 0.8 |
| Vehicle Control | 0 | 24 | 94.8 ± 2.5 | 2.8 ± 0.6 | 2.0 ± 0.4 | 4.8 ± 1.0 |
| This compound | 5 | 24 | 75.6 ± 3.2 | 15.3 ± 1.8 | 8.1 ± 1.1 | 23.4 ± 2.9 |
| This compound | 10 | 24 | 52.1 ± 4.5 | 28.7 ± 2.5 | 17.2 ± 2.0 | 45.9 ± 4.5 |
| This compound | 20 | 24 | 25.3 ± 3.8 | 40.1 ± 3.1 | 32.6 ± 2.8 | 72.7 ± 5.9 |
| Untreated Control | 0 | 48 | 93.5 ± 2.8 | 3.1 ± 0.7 | 2.9 ± 0.5 | 6.0 ± 1.2 |
| Vehicle Control | 0 | 48 | 92.9 ± 3.1 | 3.5 ± 0.8 | 3.2 ± 0.6 | 6.7 ± 1.4 |
| This compound | 5 | 48 | 60.2 ± 4.1 | 25.4 ± 2.3 | 13.4 ± 1.5 | 38.8 ± 3.8 |
| This compound | 10 | 48 | 35.8 ± 3.9 | 38.9 ± 3.0 | 23.3 ± 2.2 | 62.2 ± 5.2 |
| This compound | 20 | 48 | 15.1 ± 2.5 | 45.2 ± 3.5 | 37.7 ± 3.1 | 82.9 ± 6.6 |
Data are presented as mean ± standard deviation from three independent experiments.
An increase in the percentage of Annexin V-positive cells (both early and late apoptotic) with increasing concentrations of this compound and longer incubation times indicates a dose- and time-dependent induction of apoptosis.
Conclusion
Flow cytometry using Annexin V and PI staining is a robust and reliable method for the quantitative assessment of this compound-induced apoptosis. This application note provides a comprehensive protocol and the necessary background information for researchers to effectively design, execute, and interpret experiments aimed at elucidating the apoptotic effects of this compound and other chemotherapeutic agents. The detailed understanding of the apoptotic response is crucial for advancing cancer research and developing more effective treatment strategies.
References
- 1. Mechanisms of this compound-induced cell death in malignant mesothelioma cells: Role of inhibitor of apoptosis proteins (IAPs) and caspases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of this compound-Induced Apoptosis and of this compound Sensitivity: Potential of BIN1 to Act as a Potent Predictor of this compound Sensitivity in Gastric Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flow cytometry analysis of cell apoptosis using Annexin V-FITC/PI staining [bio-protocol.org]
Troubleshooting & Optimization
Technical Support Center: Strategies to Reduce Cisplatin-Induced Nephrotoxicity in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating strategies to mitigate cisplatin-induced nephrotoxicity in animal models.
Frequently Asked Questions (FAQs)
Q1: What are the most common animal models for studying this compound-induced nephrotoxicity?
A1: The most common animal models are rodents, particularly mice and rats.[1][2][3] The choice between them often depends on the specific research question and laboratory resources. Rats are generally more sensitive to this compound's nephrotoxic effects than mice.[1]
Several dosing regimens are used to induce kidney injury, each mimicking different aspects of the clinical scenario:
-
Single High-Dose Model: This model involves a single intraperitoneal injection of a high dose of this compound (e.g., 20–25 mg/kg in mice) and is useful for studying acute kidney injury (AKI).[1] Severe AKI develops rapidly, with euthanasia typically required within 3-4 days.
-
Repeated Low-Dose Model: This approach uses multiple, lower doses of this compound administered over a period of weeks (e.g., 7-9 mg/kg weekly for four weeks in mice). This model is more relevant for studying the transition from AKI to chronic kidney disease (CKD), as it induces less severe initial injury but leads to the development of renal fibrosis and inflammation.
-
Intermediate/Hybrid Model: This model bridges the gap between the acute and chronic models, using two intermediate doses of this compound spaced apart (e.g., 15 mg/kg, two weeks apart in mice).
Q2: What are the key mechanisms underlying this compound-induced nephrotoxicity?
A2: this compound-induced nephrotoxicity is a multifactorial process involving several interconnected pathways:
-
Cellular Uptake and Accumulation: this compound enters renal proximal tubular cells primarily through organic cation transporter 2 (OCT2) and, to a lesser extent, copper transporter 1 (CTR1). Its accumulation within these cells is a critical initiating event.
-
Oxidative Stress: this compound generates reactive oxygen species (ROS), leading to oxidative damage to cellular components like lipids, proteins, and DNA. This is considered a primary mechanism of injury.
-
Inflammation: this compound triggers a robust inflammatory response in the kidneys, characterized by the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This inflammation exacerbates tissue damage.
-
Apoptosis and Necrosis: this compound induces both programmed cell death (apoptosis) and uncontrolled cell death (necrosis) in renal tubular cells. The balance between these two forms of cell death can depend on the this compound concentration.
-
DNA Damage: this compound forms adducts with nuclear and mitochondrial DNA, which can trigger cell cycle arrest and apoptosis.
-
Mitochondrial Dysfunction: this compound impairs mitochondrial function, leading to decreased energy production and increased ROS generation.
Q3: What are the main therapeutic strategies being investigated to reduce this compound nephrotoxicity?
A3: Several strategies are being explored, primarily targeting the key mechanisms of injury:
-
Hydration: Intravenous hydration is a standard clinical practice to reduce this compound's transit time in the renal tubules and decrease its concentration in the urine.
-
Antioxidant Therapy: The use of natural and synthetic antioxidants aims to counteract the oxidative stress induced by this compound. Examples include vitamins E and C, N-acetylcysteine, and various plant-derived compounds.
-
Anti-inflammatory Agents: Targeting the inflammatory cascade with agents that inhibit pro-inflammatory cytokines or signaling pathways has shown protective effects in animal models.
-
Inhibition of Apoptosis: Using inhibitors of key apoptotic molecules like p53 or caspases has been shown to reduce this compound-induced cell death in the kidneys.
-
Targeting Transporters: Modulating the activity of transporters like OCT2 to reduce this compound uptake into renal cells is another area of investigation, though results have been mixed between animal and human studies.
Troubleshooting Guides
Problem 1: High variability in kidney injury markers (BUN, Creatinine) between animals in the same group.
| Possible Cause | Troubleshooting Step |
| Inconsistent this compound Administration | Ensure precise and consistent intraperitoneal (i.p.) or intravenous (i.v.) injection technique. For i.p. injections, verify proper placement to avoid injection into other abdominal organs. |
| Dehydration | Ensure all animals have free access to water. Dehydration can exacerbate this compound-induced nephrotoxicity and increase variability. |
| Animal Strain and Age | Different rodent strains and ages can exhibit varying sensitivity to this compound. Use animals of the same strain, sex, and a narrow age range for each experiment. |
| Underlying Health Issues | Visually inspect animals for any signs of illness before starting the experiment. Unhealthy animals may respond differently to this compound. |
| Timing of Sample Collection | Collect blood and tissue samples at a consistent time point post-cisplatin administration, as kidney injury markers change over time. |
Problem 2: Protective agent does not show efficacy in reducing nephrotoxicity.
| Possible Cause | Troubleshooting Step |
| Inappropriate Dosing or Timing of the Protective Agent | Optimize the dose and administration schedule of the protective agent. It may need to be given before, concurrently with, or after this compound. |
| Poor Bioavailability of the Protective Agent | Verify the bioavailability of the protective agent when administered via the chosen route (e.g., oral gavage, i.p. injection). Consider alternative administration routes. |
| Mechanism of Action Does Not Counteract the Primary Injury Pathway | Re-evaluate the known mechanism of your protective agent. If it targets a minor pathway in this compound nephrotoxicity, its effect may be minimal. |
| This compound Dose is Too High | If using a very high dose of this compound, the resulting injury may be too severe for the protective agent to overcome. Consider using a lower, yet still nephrotoxic, dose of this compound. |
| Interference with this compound's Antitumor Efficacy | A critical consideration is whether the protective agent interferes with the anticancer effects of this compound. It is important to test this in relevant cancer models. |
Problem 3: Unexpected mortality in the this compound-treated group.
| Possible Cause | Troubleshooting Step |
| This compound Overdose | Double-check calculations for this compound dosage based on animal body weight. Ensure the stock solution concentration is accurate. |
| Severe Dehydration and Weight Loss | Monitor animal body weight daily. Significant weight loss ( >15-20%) is an early indicator of severe toxicity. Provide supportive care such as subcutaneous saline injections for hydration. |
| Systemic Toxicity | This compound can cause toxicities in other organs besides the kidneys. Observe animals for signs of distress beyond those related to kidney injury. |
| Lethal Dose Used | The chosen this compound dose may be in the lethal range for the specific rodent strain and sex being used. Consult literature for appropriate non-lethal nephrotoxic doses. |
Experimental Protocols
Induction of Acute Kidney Injury in Mice (Single High-Dose Model)
This protocol is adapted from studies investigating acute this compound-induced nephrotoxicity.
-
Animals: Use male C57BL/6 mice, 8-10 weeks old.
-
Acclimatization: Allow mice to acclimatize to the facility for at least one week before the experiment.
-
Housing: House mice in a temperature-controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.
-
This compound Preparation: Dissolve this compound in sterile 0.9% saline to a final concentration of 1 mg/mL. Prepare this solution fresh on the day of injection.
-
Administration:
-
Weigh each mouse immediately before injection.
-
Administer a single intraperitoneal (i.p.) injection of this compound at a dose of 20 mg/kg body weight.
-
The control group receives an equivalent volume of sterile 0.9% saline i.p.
-
-
Monitoring:
-
Monitor the mice daily for body weight changes, signs of distress, and overall health.
-
Provide supportive care (e.g., hydration with subcutaneous saline) if necessary.
-
-
Sample Collection:
-
At 72 hours post-injection, anesthetize the mice.
-
Collect blood via cardiac puncture for serum analysis of blood urea nitrogen (BUN) and creatinine.
-
Perfuse the kidneys with cold phosphate-buffered saline (PBS).
-
Harvest the kidneys. One kidney can be fixed in 10% neutral buffered formalin for histology, and the other can be snap-frozen in liquid nitrogen for molecular and biochemical analyses.
-
Assessment of Renal Function and Injury
-
Serum Markers: Measure BUN and serum creatinine levels using commercially available kits.
-
Histopathology: Process formalin-fixed kidneys for paraffin embedding. Section the kidneys and stain with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS) to assess tubular injury, including necrosis, cast formation, and loss of brush border.
-
Gene Expression: Extract RNA from frozen kidney tissue to analyze the expression of kidney injury markers such as Kidney injury molecule-1 (Kim-1) and Neutrophil gelatinase-associated lipocalin (Ngal) by quantitative real-time PCR (qPCR).
Quantitative Data Summary
Table 1: Effect of Protective Agents on this compound-Induced Changes in Renal Function Markers in Rodents
| Protective Agent | Animal Model | This compound Dose | Outcome Measure | This compound Alone | This compound + Protective Agent | Reference |
| Linalool | Rat | 8 mg/kg | Serum Creatinine (mg/dL) | 3.21 ± 0.16 | 1.15 ± 0.10 (at 100 mg/kg) | |
| Linalool | Rat | 8 mg/kg | BUN (mg/dL) | 174.33 ± 14.50 | 65.48 ± 5.20 (at 100 mg/kg) | |
| Celecoxib | Rat | 5 mg/kg | Kim-1 mRNA expression (fold change) | ~18 | ~8 | |
| Fenofibrate | Mouse | 15 mg/kg | Plasma BUN (mg/dL) | ~150 | ~75 (at 300 mg/kg) | |
| Na2S4 (Polysulfide donor) | Mouse | Not specified | Serum Creatinine (µM) | ~120 | ~60 | |
| Na2S4 (Polysulfide donor) | Mouse | Not specified | BUN (mM) | ~60 | ~30 |
Table 2: Effect of Protective Agents on Inflammatory Markers in this compound-Treated Rodents
| Protective Agent | Animal Model | This compound Dose | Outcome Measure | This compound Alone | This compound + Protective Agent | Reference |
| Linalool | Rat | 8 mg/kg | TNF-α (pg/mg protein) | 105.33 ± 9.50 | 39.65 ± 4.01 (at 100 mg/kg) | |
| Linalool | Rat | 8 mg/kg | IL-1β (pg/mg protein) | 95.89 ± 8.13 | 35.14 ± 3.89 (at 100 mg/kg) | |
| Fenofibrate | Mouse | 15 mg/kg | IL-1β mRNA expression (fold change) | ~8 | ~3 (at 300 mg/kg) | |
| Fenofibrate | Mouse | 15 mg/kg | TNF-α mRNA expression (fold change) | ~4 | ~2 (at 300 mg/kg) |
Visualizations
Caption: Key signaling pathways in this compound-induced nephrotoxicity.
References
Optimizing Cisplatin dosage for maximum efficacy and minimal toxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cisplatin. The information is designed to help optimize this compound dosage for maximum efficacy and minimal toxicity in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of this compound-induced toxicity?
A1: this compound's primary dose-limiting toxicities include nephrotoxicity, ototoxicity, and neurotoxicity.[1][2][3] These toxicities are primarily caused by the accumulation of this compound in healthy tissues, leading to oxidative stress, inflammation, and DNA damage, ultimately triggering apoptosis (programmed cell death).[2][4]
Q2: What are the common strategies to mitigate this compound-induced nephrotoxicity in preclinical models?
A2: Several strategies are employed to reduce kidney damage in animal models. Vigorous intravenous hydration with saline is a cornerstone of preventing nephrotoxicity. Additionally, the use of diuretics like mannitol can help reduce renal toxicity. Dose fractionation, where the total dose is divided into smaller, more frequent administrations, has also been shown to reduce the incidence of renal failure.
Q3: How does this compound's dose intensity relate to its anti-tumor efficacy?
A3: In vitro studies have demonstrated a steep dose-response relationship for this compound across various tumor types, suggesting that higher doses can lead to greater tumor cell kill. However, this must be balanced with the increased risk of severe toxicity at higher doses. The goal of dose optimization is to find a therapeutic window that maximizes the anti-tumor effect while keeping toxicity manageable.
Q4: What are some common combination therapy approaches with this compound to enhance efficacy and reduce toxicity?
A4: this compound is often used in combination with other chemotherapeutic agents and targeted therapies. Combining this compound with other DNA-damaging agents, antimetabolites, or targeted therapies that inhibit specific signaling pathways in cancer cells can lead to synergistic anti-tumor effects. Some combinations also allow for a reduction in the this compound dose, thereby lowering its toxicity. Recently, combining this compound with immunotherapy has shown promise in enhancing the anti-tumor T-cell response.
Q5: Are there any known biomarkers to predict a tumor's response to this compound?
A5: Research has focused on identifying biomarkers to predict this compound sensitivity. One of the most studied is the expression of the DNA repair protein ERCC1. Higher levels of ERCC1 in tumors are often associated with resistance to this compound, as it is a key component of the nucleotide excision repair (NER) pathway that removes this compound-DNA adducts. Another potential marker is telomeric allelic imbalance (tAI), a measure of DNA damage, which has been shown to predict response in triple-negative breast cancer and serous ovarian cancer.
Troubleshooting Guides
In Vitro Experiments
Problem: Inconsistent IC50 values for this compound between experiments.
-
Possible Cause 1: Cell Seeding Density. Inconsistent cell numbers at the start of the assay will lead to variability in the final readout.
-
Solution: Always perform an accurate cell count using a hemocytometer or an automated cell counter before seeding. Ensure a single-cell suspension to avoid clumping and ensure even distribution in the wells.
-
-
Possible Cause 2: Reagent Variability. The age, storage conditions, and preparation of the this compound stock solution can significantly impact its potency.
-
Solution: Prepare fresh dilutions of this compound from a well-characterized and properly stored stock solution for each experiment. Validate the stock solution periodically.
-
-
Possible Cause 3: Cell Passage Number. Cell lines can exhibit phenotypic drift at high passage numbers, which can alter their sensitivity to this compound.
-
Solution: Use cells within a consistent and limited passage number range for all experiments. It is good practice to thaw a new vial of low-passage cells after a certain number of passages.
-
Problem: No significant difference in apoptosis observed between sensitive and resistant cell lines after this compound treatment.
-
Possible Cause 1: Insufficient Drug Concentration or Exposure Time. The chosen this compound concentration may not be high enough to induce significant apoptosis in the resistant cell line, or the time point of analysis may be too early.
-
Solution: Conduct a dose-response and time-course experiment. Use a concentration that is cytotoxic to the sensitive line (e.g., 2-3 times its IC50) and evaluate apoptosis at multiple time points (e.g., 24, 48, and 72 hours) to identify the optimal window for observing differences.
-
-
Possible Cause 2: Non-Apoptotic Cell Death Mechanisms. The resistant cells may be undergoing other forms of cell death, such as necrosis or autophagy, or they may be entering a state of senescence.
-
Solution: In addition to apoptosis assays (e.g., Annexin V/PI staining), consider assays for other cell death modalities. For example, LDH release for necrosis or LC3-II expression for autophagy.
-
In Vivo Experiments
Problem: High mortality in the this compound-treated group of mice unrelated to tumor burden.
-
Possible Cause 1: Severe Nephrotoxicity. this compound can cause acute kidney injury, leading to animal morbidity and mortality.
-
Solution: Implement a hydration protocol. Administer subcutaneous or intraperitoneal injections of sterile saline before and after this compound administration. Monitor for signs of toxicity such as weight loss and changes in urination. Consider dose fractionation, administering the total dose over several days.
-
-
Possible Cause 2: Inappropriate Vehicle or Route of Administration. The vehicle used to dissolve this compound or the route of administration may be causing adverse effects.
-
Solution: this compound is typically dissolved in sterile 0.9% saline. Avoid using dextrose solutions as they can cause this compound degradation. Intravenous or intraperitoneal injections are common routes of administration in mice.
-
Problem: Lack of significant anti-tumor effect in a xenograft model.
-
Possible Cause 1: Suboptimal Dosing Regimen. The dose or schedule of this compound administration may not be sufficient to achieve a therapeutic concentration in the tumor tissue.
-
Solution: Conduct a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific animal model. Consider more frequent dosing schedules, such as weekly low-dose administrations, which have shown comparable efficacy to high-dose triweekly regimens in some clinical settings.
-
-
Possible Cause 2: Intrinsic or Acquired Resistance of the Tumor Model. The chosen cell line for the xenograft may be inherently resistant to this compound, or resistance may have developed over time.
-
Solution: Before starting in vivo studies, confirm the in vitro sensitivity of the cell line to this compound. If acquired resistance is suspected, consider combination therapies that can overcome resistance mechanisms.
-
Data Presentation
Table 1: Common this compound Dosing Regimens in Preclinical Mouse Models
| Mouse Strain | This compound Dose (mg/kg) | Route of Administration | Dosing Schedule | Observed Toxicities | Reference |
| B6D2F1 | 8 - 14 | Intraperitoneal (ip) | Single dose | Dose-dependent weight loss, reticulocytopenia, gastrointestinal damage | |
| Not Specified | 2.3 | Intraperitoneal (ip) | Daily for 5 days, followed by 5 days of recovery (2 cycles) | Neurotoxicity |
Table 2: Analytical Methods for this compound Quantification
| Analytical Method | Matrix | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Reference |
| HPLC-UV | Plasma | LOD: 0.008 µg/ml, LOQ: 0.025 µg/ml | |
| LC/MS/MS | Rat Plasma and Urine | LOD: 1 ng/mL, Quantifiable Range: 3 to 3,000 ng/mL | |
| Atomic Absorption Spectrometry | Blood fractions, biological fluids | Not specified | |
| Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | Blood fractions, biological fluids | Not specified |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT/MTS)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in a suitable vehicle (e.g., sterile saline). Remove the culture medium from the wells and add the this compound dilutions. Include vehicle-only wells as a control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Add MTT or MTS reagent to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value by plotting the percentage of viability against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: Quantification of this compound in Plasma using LC/MS/MS
This protocol is a generalized summary based on established methods.
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 45 µL of plasma, add an internal standard.
-
Perform protein precipitation by adding a suitable solvent (e.g., methanol).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
-
Derivatization (if necessary): Some methods utilize derivatization with agents like diethyldithiocarbamate (DDTC) to improve the detection of the platinum complex.
-
LC Separation:
-
Inject the prepared sample onto an appropriate HPLC column (e.g., C18).
-
Use a binary gradient mobile phase to achieve chromatographic separation.
-
-
MS/MS Detection:
-
Perform quantification on a triple quadrupole mass spectrometer using electrospray ionization (ESI).
-
Use multiple reaction monitoring (MRM) for detection, monitoring specific precursor-to-product ion transitions for this compound and the internal standard.
-
-
Data Analysis:
-
Construct a calibration curve using standards of known this compound concentrations.
-
Determine the concentration of this compound in the unknown samples by interpolating from the calibration curve.
-
Visualizations
Caption: Simplified signaling pathway of this compound action and resistance.
Caption: Experimental workflow for determining the IC50 of this compound in vitro.
References
Technical Support Center: Troubleshooting Inconsistent Results in Cisplatin Cytotoxicity Assays
Welcome to the technical support center for Cisplatin cytotoxicity assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues that can lead to inconsistent and unreliable experimental results.
Frequently Asked Questions (FAQs)
Q1: Why are my this compound IC50 values inconsistent across experiments?
Inconsistent IC50 values for this compound are a well-documented challenge in cancer research.[1][2][3][4][5] This variability can stem from multiple sources, broadly categorized as methodological, biological, and chemical factors. Even when using the same cell line, published IC50 values can vary significantly.
Key Contributing Factors:
-
Assay Method: Different cytotoxicity assays (e.g., MTT, XTT, SRB, LDH release) measure different cellular endpoints and can yield varied IC50 values. For instance, the MTT assay, which measures metabolic activity, can sometimes produce artifacts and may not always correlate directly with cell death.
-
Cell Density: The initial number of cells seeded can dramatically influence the apparent cytotoxicity of this compound. This phenomenon, known as density-dependent chemoresistance, can lead to significant IC50 variations.
-
Incubation Time: The duration of drug exposure is a critical parameter. Shorter or longer incubation times will naturally lead to different IC50 values.
-
Cell Health and Passage Number: Cells should be in the exponential growth phase and within a consistent, low passage number range. High passage numbers can lead to genetic drift and altered drug sensitivity.
-
This compound Solution Stability: this compound is unstable in aqueous solutions. Improper storage or repeated freeze-thaw cycles of stock solutions can lead to a loss of potency.
Q2: What is the best way to prepare and store this compound solutions for cell culture experiments?
Proper preparation and storage of this compound are critical for obtaining reproducible results.
-
Solvent Choice: While highly soluble in DMSO, its use is strongly discouraged as it can render this compound inactive due to ligand displacement. The recommended solvent is a sodium chloride solution (e.g., 0.9% NaCl or PBS with 140 mM NaCl).
-
Fresh Preparation: It is highly recommended to prepare fresh working solutions of this compound for each experiment from a concentrated stock. Aqueous solutions of this compound are unstable and should not be stored for more than a day.
-
Storage: this compound as a crystalline solid should be stored at -20°C. Stock solutions in appropriate solvents should be stored at 4°C and protected from light to avoid precipitation. Long-term storage of diluted solutions in cell culture medium at room temperature or 4°C can lead to a significant loss of cytotoxicity.
Q3: I'm observing an "edge effect" in my 96-well plates. How can I mitigate this?
The "edge effect" is a common issue in microplate-based assays where wells on the perimeter of the plate show different results from the interior wells. This is primarily due to increased evaporation from the outer wells, which can concentrate the drug and affect cell growth.
Solutions:
-
Avoid Outer Wells: The simplest solution is to not use the outer wells for experimental data. Instead, fill these wells with sterile phosphate-buffered saline (PBS) or culture medium without cells.
-
Use Sealing Tapes: Gas-permeable plate seals can help to reduce evaporation and alleviate the edge effect.
-
Ensure Proper Humidification: Maintain a humidified environment in the incubator to minimize evaporation.
Q4: My cytotoxicity assay shows high background or a weak signal. What could be the cause?
High background or a weak signal can obscure the true cytotoxic effect of this compound.
Potential Causes and Solutions for High Background:
-
Compound Precipitation: At high concentrations, this compound may precipitate, interfering with optical readings. Visually inspect wells for precipitates.
-
Chemical Interference: The compound might directly react with the assay reagent (e.g., reducing MTT), leading to a false positive signal.
-
Contamination: Microbial contamination (e.g., mycoplasma) can affect cell metabolism and assay results. Regularly test cell cultures for contamination.
Potential Causes and Solutions for Weak Signal:
-
Suboptimal Cell Number: Too few cells will generate a weak signal. Optimize the initial cell seeding density.
-
Cellular Resistance: The cell line may be inherently resistant to this compound. Use a positive control cytotoxic agent to confirm the assay is working.
-
Incorrect Assay Wavelength: Ensure the plate reader settings are correct for the specific assay used.
Troubleshooting Guides
Issue 1: High Variability in IC50 Values
This guide provides a systematic approach to troubleshooting inconsistent IC50 values.
Caption: Troubleshooting workflow for inconsistent IC50 values.
Issue 2: Unexpected Cell Viability Results
This guide addresses scenarios where results do not match expectations, such as high viability at high this compound concentrations or no effect at all.
Caption: Diagnosing unexpected cell viability assay outcomes.
Data Presentation
Table 1: Factors Contributing to this compound IC50 Variability
| Factor | Description | Impact on IC50 | Recommendations |
| Assay Type | Different assays measure different biological endpoints (e.g., metabolic activity vs. membrane integrity). | High | Choose an assay appropriate for the research question and be consistent. |
| Cell Seeding Density | The number of cells per well affects drug availability and cell-cell interactions. | High | Optimize and standardize cell seeding density for each cell line. |
| Incubation Time | Duration of drug exposure directly impacts the extent of cell death. | High | Standardize incubation times across all experiments for a given cell line. |
| This compound Solution | This compound is unstable in aqueous solutions and certain solvents like DMSO. | High | Prepare fresh solutions in 0.9% NaCl for each experiment. |
| Cell Passage Number | High passage numbers can lead to phenotypic and genotypic drift. | Medium | Use cells within a defined, low passage number range. |
| Edge Effects | Evaporation from outer wells of microplates alters drug and media concentration. | Medium | Avoid using outer wells for experimental data; fill with sterile buffer. |
Table 2: Reported IC50 Values of this compound in Ovarian Cancer Cell Lines
| Cell Line | Seeding Density (cells/well) | Incubation Time (h) | IC50 (µM) | Assay | Reference |
| SKOV-3 | 1.3 x 10⁴ | 24 | ~5 | MTT | |
| SKOV-3 | 1 x 10⁵ | 24 | ~30 | MTT | |
| A2780 | 1.3 x 10⁴ | 24 | ~2 | MTT | |
| A2780 | 1 x 10⁵ | 24 | ~10 | MTT | |
| A2780DR (resistant) | 1.3 x 10⁴ | 24 | ~15 | MTT | |
| A2780DR (resistant) | 1 x 10⁵ | 24 | ~40 | MTT |
Note: These values are approximate and extracted from graphical data for illustrative purposes.
Experimental Protocols
Protocol 1: General this compound Cytotoxicity Assay using MTT
-
Cell Seeding:
-
Harvest cells that are in the exponential growth phase (70-80% confluency).
-
Perform a cell count and determine viability (e.g., using Trypan Blue).
-
Dilute the cell suspension to the optimized seeding density in complete culture medium.
-
Seed 100 µL of the cell suspension into the inner 60 wells of a 96-well plate.
-
Add 100 µL of sterile PBS or media to the outer wells to reduce edge effects.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a fresh stock solution of this compound in 0.9% NaCl.
-
Perform serial dilutions of this compound in complete growth medium to achieve the desired final concentrations.
-
Carefully remove the old medium from the wells and add 100 µL of the this compound dilutions to the appropriate wells.
-
Include vehicle control wells (medium with the same concentration of 0.9% NaCl as the highest this compound concentration) and untreated control wells.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, carefully remove the drug-containing medium.
-
Add 100 µL of fresh, serum-free medium and 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.
-
Carefully remove the MTT-containing medium without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the crystals.
-
Mix thoroughly by pipetting or using an orbital shaker.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Signaling Pathways and Mechanisms
This compound's Mechanism of Action and Resistance
This compound exerts its cytotoxic effects primarily by forming DNA adducts, which inhibits DNA replication and transcription, ultimately leading to apoptosis. However, cancer cells can develop resistance through various mechanisms.
Caption: Overview of this compound uptake, action, and resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. The changing 50% inhibitory concentration (IC50) of this compound: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Disparities in this compound-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The changing 50% inhibitory concentration (IC50) of this compound: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Cisplatin's Therapeutic Effect with Targeted Nanoparticles
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist researchers, scientists, and drug development professionals in their experiments with cisplatin-loaded targeted nanoparticles.
Troubleshooting Guides
This section addresses common issues encountered during the formulation, characterization, and in vitro/in vivo testing of this compound nanoparticles.
Issue 1: Low Drug Loading Efficiency or Encapsulation Efficiency
Question: My this compound loading efficiency is consistently low. What are the potential causes and how can I improve it?
Answer:
Low drug loading is a frequent challenge in the formulation of this compound nanoparticles, often stemming from this compound's physicochemical properties and the nanoparticle matrix.[1] Here are common causes and troubleshooting strategies:
-
Poor this compound Solubility: this compound has low solubility in many organic solvents used in nanoparticle preparation.[1]
-
Suboptimal Drug-to-Polymer Ratio: An inappropriate ratio can lead to inefficient encapsulation.
-
Solution: Systematically vary the drug-to-polymer ratio to find the optimal loading capacity for your specific nanoparticle system.[4]
-
-
Inefficient Nanoparticle Formation: The method of nanoparticle preparation significantly impacts drug encapsulation.
-
Solution: Optimize the parameters of your chosen method. For instance, in the solvent evaporation technique, adjust the sonication time and power, or the stirring speed during emulsification.
-
-
Drug-Polymer Incompatibility: The chemical nature of the polymer may not be conducive to encapsulating this compound.
-
Solution: Consider using a different polymer. For example, polymers with carboxyl groups can interact with this compound. Modifying the nanoparticle surface with targeting ligands can sometimes also improve drug association.
-
Issue 2: Inconsistent or Large Particle Size
Question: The particle size of my this compound nanoparticles is either too large or varies significantly between batches. How can I achieve a consistent and smaller particle size?
Answer:
Controlling nanoparticle size is crucial for their in vivo behavior and therapeutic efficacy. Inconsistent or large particle sizes can arise from several factors:
-
Inadequate Mixing or Energy Input: Insufficient energy during formulation can lead to incomplete nanoparticle formation and larger aggregates.
-
Solution: For emulsion-based methods, increase the sonication power or time, or use a higher stirring rate. For nanoprecipitation, ensure rapid and efficient mixing of the solvent and non-solvent phases.
-
-
High Polymer Concentration: A high concentration of the polymer can lead to the formation of larger particles.
-
Solution: Experiment with lower polymer concentrations while monitoring the effect on drug loading.
-
-
Inappropriate Stabilizer Concentration: The concentration of the stabilizer (e.g., surfactant) is critical for controlling particle size and preventing aggregation.
-
Solution: Optimize the stabilizer concentration. Too little stabilizer may not effectively coat the nanoparticle surface, leading to aggregation, while too much can also have unintended effects.
-
-
Aggregation Over Time: Nanoparticles may aggregate after formulation due to instability.
-
Solution: Ensure the nanoparticles have a sufficient zeta potential (typically > ±20 mV) to maintain colloidal stability through electrostatic repulsion. If aggregation persists, consider lyophilization with a cryoprotectant for long-term storage.
-
Issue 3: Inconsistent or Unexpected In Vitro Cytotoxicity Results
Question: I'm observing high variability in my in vitro cytotoxicity assays (e.g., MTT assay) with this compound nanoparticles. What could be the cause?
Answer:
Inconsistent cytotoxicity results can be frustrating and may stem from the assay itself or the nanoparticle formulation. Here are some troubleshooting tips:
-
Interference with the Assay: Nanoparticles can interfere with the colorimetric or fluorometric readout of cytotoxicity assays.
-
Solution: Run a control with nanoparticles alone (without cells) to check for any interference with the assay reagents. If interference is observed, consider using a different cytotoxicity assay that relies on a different detection principle.
-
-
Inconsistent Cell Seeding: Uneven cell numbers across wells will lead to variable results.
-
Solution: Ensure a homogenous cell suspension and use a multichannel pipette for consistent cell seeding.
-
-
Premature Drug Release: If this compound is released from the nanoparticles too quickly in the cell culture medium, the results will be similar to that of free this compound.
-
Solution: Characterize the in vitro drug release profile of your nanoparticles in the relevant cell culture medium to ensure a sustained release.
-
-
Slow Cellular Uptake: The kinetics of nanoparticle uptake by cells can be slower than the diffusion of free this compound.
-
Solution: Increase the incubation time of the nanoparticles with the cells to allow for sufficient uptake and subsequent drug release.
-
-
Cell Line Sensitivity: Different cancer cell lines exhibit varying sensitivities to this compound.
-
Solution: Ensure you are using a cell line with a known sensitivity to this compound as a positive control.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which targeted nanoparticles enhance this compound's therapeutic effect?
A1: Targeted nanoparticles enhance this compound's therapeutic effect through several mechanisms. They can passively accumulate in tumor tissues via the Enhanced Permeability and Retention (EPR) effect. Active targeting is achieved by functionalizing the nanoparticle surface with ligands that bind to receptors overexpressed on cancer cells, leading to increased cellular uptake. Furthermore, nanoparticles can protect this compound from premature degradation and inactivation in the bloodstream, leading to a higher concentration of the active drug at the tumor site.
Q2: How can I determine the amount of this compound loaded into my nanoparticles?
A2: The amount of this compound loaded into nanoparticles can be quantified using several methods. A common approach is to separate the nanoparticles from the unencapsulated drug by centrifugation or dialysis. The amount of this compound in the supernatant or dialysate is then measured using techniques like UV-Vis spectrophotometry, High-Performance Liquid Chromatography (HPLC), or Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to determine the platinum content. The drug loading and encapsulation efficiency can then be calculated.
Q3: What are the key characterization techniques I should use for my this compound nanoparticles?
A3: Essential characterization techniques include:
-
Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS) to determine the average particle size and size distribution.
-
Zeta Potential: Measured to assess the surface charge and predict the colloidal stability of the nanoparticles.
-
Morphology: Visualized using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) to observe the shape and surface characteristics of the nanoparticles.
-
Drug Loading and Encapsulation Efficiency: Quantified as described in the previous question.
-
In Vitro Drug Release: Assessed using methods like dialysis to determine the rate and extent of this compound release from the nanoparticles under physiological conditions.
Q4: How do I choose the right targeting ligand for my nanoparticles?
A4: The choice of targeting ligand depends on the type of cancer being targeted. The ligand should bind to a receptor that is significantly overexpressed on the surface of the cancer cells compared to normal cells. Common examples include folic acid for folate receptor-overexpressing cancers (e.g., ovarian cancer), and antibodies or antibody fragments (e.g., Herceptin) for cancers with specific receptor overexpression (e.g., HER2-positive breast cancer).
Data Presentation
The following tables summarize quantitative data from various studies on this compound-loaded nanoparticles.
Table 1: In Vitro Characterization of this compound-Loaded Nanoparticles
| Nanoparticle Type | Polymer/Lipid | Targeting Ligand | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Polymeric Nanoparticles | PLGA | None | 143.4 | +28.5 | 93.56 | 83.55 | |
| Polymeric Nanoparticles | PLGA | None | 112 | - | 95.4 | 9 | |
| Polymeric Nanoparticles | PBCA | None | 457 | -12.3 | 45.6 | 3.5 | |
| Albumin Nanoparticles | Albumin | None | 30-70 | - | 34-99 | - | |
| Magnetic Nanocomposite | Fe3O4-APTS | None | ~20 | - | - | - |
Table 2: In Vitro Cytotoxicity of this compound Nanoparticles
| Cell Line | Nanoparticle Type | IC50 (µM) - Nanoparticles | IC50 (µM) - Free this compound | Incubation Time (h) | Reference |
| ACHN (Renal) | PBCA | 19.2, 17, 15 | 44.4, 26, 20.3 | 24, 48, 72 | |
| BHK-21 (Normal) | PBCA | 27, 24.65, 21 | 64.8, 39, 30.45 | 24, 48, 72 | |
| U-343 (Glioblastoma) | PLGA | ~5-10 | ~15-20 | 48 | |
| LN-229 (Glioblastoma) | PLGA | ~5-10 | ~15-20 | 48 | |
| HepG2 (Liver) | Gum Ghatti | 6.438 | 34.52 | - |
Experimental Protocols
Protocol 1: Synthesis of this compound-Loaded PLGA Nanoparticles by Double Emulsion Solvent Evaporation
This protocol is adapted from studies utilizing the double emulsion (w/o/w) solvent evaporation method.
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
This compound
-
Dichloromethane (DCM) or another suitable organic solvent
-
Poly(vinyl alcohol) (PVA) or another suitable surfactant
-
Deionized water
Procedure:
-
Prepare the inner aqueous phase (w1): Dissolve a known amount of this compound in deionized water.
-
Prepare the organic phase (o): Dissolve a specific amount of PLGA in an organic solvent like DCM.
-
Form the primary emulsion (w1/o): Add the inner aqueous phase to the organic phase and emulsify using a probe sonicator or high-speed homogenizer. This encapsulates the this compound within the polymer solution.
-
Prepare the external aqueous phase (w2): Prepare a solution of a stabilizer, such as PVA, in deionized water.
-
Form the double emulsion (w1/o/w2): Add the primary emulsion to the external aqueous phase and sonicate or homogenize again.
-
Solvent Evaporation: Stir the double emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection: Collect the nanoparticles by centrifugation.
-
Washing: Wash the nanoparticles several times with deionized water to remove excess surfactant and unencapsulated this compound.
-
Lyophilization (Optional): For long-term storage, resuspend the nanoparticles in a cryoprotectant solution (e.g., trehalose) and lyophilize.
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol provides a general guideline for assessing the cytotoxicity of this compound nanoparticles.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound-loaded nanoparticles
-
Free this compound solution (as a positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or other suitable solvent to dissolve formazan crystals
-
96-well plates
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Remove the old medium and add fresh medium containing various concentrations of the this compound nanoparticles, free this compound, and empty nanoparticles (as a control). Include untreated cells as a negative control.
-
Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at the appropriate wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the cell viability against the drug concentration to determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
Mandatory Visualization
Signaling Pathways
Experimental Workflow
References
Technical Support Center: Troubleshooting Variability in Cisplatin Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Cisplatin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate sources of variability in your experiments, ensuring more reliable and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during this compound experiments in a question-and-answer format.
Q1: My this compound stock solution appears cloudy or has a precipitate. What should I do?
A1: Cloudiness or precipitation in your this compound stock solution can indicate solubility or stability issues. Here’s a troubleshooting guide:
-
Solvent Choice: this compound is poorly soluble in water. It is recommended to dissolve this compound in 0.9% sodium chloride (NaCl) solution to a concentration of no more than 1 mg/mL.[1] The chloride ions in the saline solution help to stabilize the this compound molecule and prevent its aquation.[2][3] Crucially, avoid using Dimethyl Sulfoxide (DMSO) as a solvent, as it can react with and inactivate this compound.[3]
-
Dissolution Time: The dissolution of this compound in 0.9% NaCl can be slow. Allow at least 2 hours for a 0.5 mg/mL solution to dissolve completely at room temperature.[1]
-
Storage Temperature: Do not refrigerate aqueous solutions of this compound, as this can cause precipitation. Store stock solutions at room temperature (15-25°C), protected from light.
-
Precipitate in Diluted Solutions: If you observe a precipitate after diluting the stock solution, it may be due to the diluent's composition or temperature. Ensure the diluent contains sufficient chloride ions and is at room temperature.
Q2: I'm observing significant variability in cell viability (IC50 values) between experiments. What are the potential causes?
A2: High variability in IC50 values is a common challenge in this compound studies. A meta-analysis of studies on HeLa, HepG2, and MCF-7 cell lines revealed that heterogeneity in IC50 values was over 99.7%, indicating that experimental variability is a major factor. Here are the key factors to investigate:
-
Cell Line Integrity and Passage Number:
-
Cell Line Authentication: Regularly authenticate your cell lines to ensure they have not been misidentified or cross-contaminated.
-
Passage Number: The number of times a cell line has been subcultured can significantly impact its phenotype, gene expression, and drug response. It is recommended to use cells within a consistent and low passage number range (e.g., <15) for a series of experiments. High passage numbers (>40) can lead to altered morphology, growth rates, and genetic drift.
-
-
Inconsistent this compound Preparation and Handling:
-
Fresh Preparations: Prepare fresh dilutions of this compound from a stable stock solution for each experiment. The stability of diluted solutions can vary.
-
Light Exposure: this compound solutions are sensitive to light. Protect stock solutions and working dilutions from light by using amber vials or covering containers with foil.
-
-
Assay-Specific Variability:
-
Inconsistent Cell Seeding: Ensure a homogenous single-cell suspension before plating and maintain consistent cell numbers across all wells.
-
Edge Effects: To minimize "edge effects" in microplates, consider not using the outer wells or filling them with sterile PBS.
-
Incubation Time: The duration of cell exposure to this compound will significantly affect the IC50 value. Use a consistent incubation time for all comparative experiments.
-
Quantitative Data Summary
The following tables provide a summary of key quantitative data for this compound experiments.
Table 1: this compound Solubility and Stability
| Parameter | Recommended Condition | Rationale and Citation |
| Solvent | 0.9% Sodium Chloride (NaCl) | Enhances stability by providing excess chloride ions, preventing aquation. Avoid DMSO as it inactivates this compound. |
| Stock Concentration | ≤ 1 mg/mL (preferably ≤ 0.5 mg/mL) | Higher concentrations are prone to precipitation. |
| Storage Temperature | 15-25°C (Room Temperature) | Refrigeration can cause precipitation. |
| Light Exposure | Protect from light | This compound is light-sensitive and can degrade upon exposure. |
| pH for Maximum Stability | 3.5 - 5.5 | Alkaline media should be avoided due to increased hydrolysis. |
| Stability in 0.9% NaCl | Stable for at least 30 days at room temperature when protected from light. |
Table 2: Reported IC50 Values of this compound in Common Cancer Cell Lines
Note: IC50 values for this compound can vary significantly between studies due to differences in experimental conditions. This table provides a range of reported values for reference.
| Cell Line | Cancer Type | Incubation Time (hours) | Reported IC50 Range (µM) |
| A549 | Lung Carcinoma | 24 | 10.91 ± 0.19 |
| 48 | 7.49 ± 0.16 | ||
| 72 | 9.79 ± 0.63 | ||
| HeLa | Cervical Adenocarcinoma | 48 | Highly variable, reported values from ~5 to >50 |
| HepG2 | Hepatocellular Carcinoma | 48 / 72 | Highly variable, reported values from ~2 to >40 |
| MCF-7 | Breast Adenocarcinoma | 48 / 72 | Highly variable, reported values from ~3 to >60 |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder (handle with appropriate personal protective equipment in a chemical fume hood).
-
Sterile 0.9% Sodium Chloride (NaCl) solution.
-
Sterile, amber or light-protected microcentrifuge tubes or vials.
-
-
Procedure:
-
Weigh the desired amount of this compound powder.
-
In a sterile environment, add the appropriate volume of 0.9% NaCl to achieve a final concentration of 0.5 mg/mL.
-
Vortex the solution intermittently for at least 2 hours at room temperature to ensure complete dissolution.
-
Visually inspect the solution to confirm there is no precipitate.
-
Aliquot the stock solution into sterile, light-protected tubes.
-
Store the aliquots at room temperature (15-25°C). Do not refrigerate.
-
Protocol 2: MTT Assay for Cell Viability
-
Cell Plating:
-
Harvest and count cells, ensuring >90% viability.
-
Resuspend cells in culture medium to the desired density (typically 5,000-10,000 cells/well for a 96-well plate, but this should be optimized for each cell line).
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from your stock solution.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of 0.9% NaCl as the highest this compound concentration).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well.
-
Gently mix on an orbital shaker to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Protocol 3: Annexin V/Propidium Iodide (PI) Apoptosis Assay
-
Cell Treatment and Harvesting:
-
Seed and treat cells with this compound as described for the MTT assay in a 6-well plate.
-
After the treatment period, collect both the floating cells from the medium and the adherent cells by trypsinization.
-
Centrifuge the cell suspension and wash the pellet with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour of staining.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizing Experimental Workflows and Signaling Pathways
The following diagrams, created using Graphviz (DOT language), illustrate key experimental workflows and signaling pathways related to this compound experiments.
References
Improving the solubility and stability of Cisplatin in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Cisplatin. The following information addresses common challenges related to its solubility and stability in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in water?
A1: this compound has inherently low solubility in pure water, typically around 1 mg/mL at room temperature.[1][2][3] If you are observing poor dissolution, it is likely due to this intrinsic property. Forcing dissolution by vigorous heating is not recommended as it can lead to degradation.
Q2: My this compound solution turned cloudy or formed a precipitate upon storage, especially under refrigeration. What is happening?
A2: Precipitation of this compound from aqueous solutions, particularly at concentrations above 0.5 mg/mL, can occur upon refrigeration.[4][5] This is due to its decreased solubility at lower temperatures. It is recommended to store solutions at room temperature unless a very low concentration is used.
Q3: I dissolved this compound in water for my in vitro experiments, but the results are inconsistent. Could this be a stability issue?
A3: Yes, this compound is unstable in pure aqueous solutions. The chloride ligands can be displaced by water molecules in a process called aquation. This leads to the formation of different, more reactive species, which can cause inconsistent experimental outcomes.
Q4: What is the recommended solvent for dissolving and diluting this compound for experimental use?
A4: The most recommended solvent is 0.9% sodium chloride (NaCl) solution, also known as normal saline. The excess chloride ions in the saline solution help to suppress the aquation of this compound, thereby enhancing its stability. This compound is stable for at least 24 hours in 0.9% NaCl at room temperature when protected from light.
Q5: Can I use DMSO to dissolve this compound?
A5: While this compound is soluble in DMSO, its use is strongly discouraged for biological studies. DMSO can react with this compound, displacing its ligands and rendering it inactive. If a non-aqueous stock solution is necessary, dimethylformamide (DMF) is a more suitable alternative, though saline is preferred for final dilutions.
Q6: How does pH affect the stability of my this compound solution?
A6: this compound solutions are most stable in a slightly acidic pH range of 3.5 to 5.5. In more alkaline environments, such as those created by phosphate-buffered saline (PBS) with a pH of ~7.4, hydrolysis is more likely to occur, reducing stability.
Q7: Should I protect my this compound solutions from light?
A7: Yes, this compound is photosensitive. Exposure to light, especially intense fluorescent light, can cause degradation. It is crucial to protect this compound solutions from light by using amber vials or by wrapping containers in aluminum foil.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| This compound fails to dissolve completely. | Low intrinsic solubility in the chosen solvent. | Use 0.9% NaCl solution instead of pure water. Gentle warming may be applied, but do not boil. For higher concentrations, consider formulation strategies like complexation or nanoparticle encapsulation. |
| Precipitate forms in the solution during storage. | Storage at low temperatures (refrigeration) with a concentration >0.5 mg/mL. | Store this compound solutions at room temperature (15-25°C). If refrigeration is necessary, ensure the concentration is below 0.6 mg/mL. |
| Inconsistent results in biological assays. | Degradation of this compound due to aquation in a low-chloride medium (e.g., pure water or cell culture medium without sufficient chloride). | Prepare stock solutions in 0.9% NaCl. When diluting in cell culture medium, make the additions as close to the time of the experiment as possible. |
| Solution changes color or appears hazy. | Potential degradation or reaction with incompatible materials. | Ensure solutions are protected from light. Avoid using aluminum-containing equipment, as this compound can react with it. Prepare fresh solutions if any visual changes are observed. |
Quantitative Data on this compound Solubility and Stability
Table 1: Solubility of this compound in Various Solvents
| Solvent | Temperature | Solubility | Reference |
| Water | 25°C | ~1 mg/mL (0.253 g/100 g) | |
| 0.9% NaCl | Not Specified | ~1 mg/mL - 2.5 mg/mL | |
| Dimethylformamide (DMF) | Not Specified | ~10 mg/mL | |
| Water with 18-crown-6 (640 mM) | Not Specified | 5.03-fold increase vs. water |
Table 2: Stability of this compound under Different Conditions
| Concentration & Solvent | Storage Conditions | Stability | Reference |
| Diluted in 0.9% NaCl | Room Temperature, protected from light | >90% remaining after 6 hours | |
| Reconstituted with 0.9% NaCl | Room Temperature | Stable for 24 hours (after an initial 3% loss) | |
| 0.1 mg/mL in 0.9% NaCl | Room Temperature (15-25°C), protected from light, in PE bags | Stable for at least 30 days (<10% degradation) | |
| In aqueous solution without Cl⁻ | Not Specified | 30-35% degradation in 4 hours | |
| Admixtures with NaCl ≥ 0.3% | Not Specified | Stable for 24 hours |
Experimental Protocols
Protocol 1: Preparation of a Standard this compound Stock Solution
-
Objective: To prepare a stable stock solution of this compound for in vitro or in vivo experiments.
-
Materials:
-
This compound powder
-
Sterile 0.9% Sodium Chloride (NaCl) solution
-
Sterile amber glass vials or clear vials wrapped in aluminum foil
-
Calibrated analytical balance
-
Sterile serological pipettes and pipette tips
-
-
Procedure:
-
Weigh the desired amount of this compound powder using an analytical balance in a chemical fume hood, adhering to all safety precautions for handling cytotoxic agents.
-
Transfer the powder to a sterile amber vial.
-
Add the calculated volume of sterile 0.9% NaCl solution to achieve the desired final concentration (e.g., 1 mg/mL).
-
Gently agitate the vial at room temperature until the this compound is completely dissolved. A magnetic stirrer set to a low speed can be used. Avoid vigorous shaking to prevent foaming.
-
Once dissolved, the solution should be clear and colorless.
-
Store the stock solution at room temperature (15-25°C), protected from light. Do not refrigerate unless the concentration is below 0.6 mg/mL to avoid precipitation.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Testing
-
Objective: To quantify the concentration of this compound over time to assess its stability in a given formulation.
-
Materials:
-
This compound solution to be tested
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., a mixture of methanol and water with a suitable buffer)
-
This compound reference standard
-
-
Procedure:
-
Sample Preparation: At predetermined time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the this compound solution being tested. Dilute the aliquot with the mobile phase to a concentration within the linear range of the calibration curve.
-
Calibration Curve: Prepare a series of standard solutions of known this compound concentrations using the reference standard. Inject these standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.
-
Chromatographic Conditions:
-
Set the flow rate of the mobile phase (e.g., 1.0 mL/min).
-
Set the UV detector to the appropriate wavelength for this compound detection (typically around 210-220 nm).
-
Inject the prepared samples and standards onto the column.
-
-
Data Analysis:
-
Identify and integrate the peak corresponding to this compound in the chromatograms.
-
Use the calibration curve to determine the concentration of this compound in each sample at each time point.
-
Calculate the percentage of the initial this compound concentration remaining at each time point to evaluate stability.
-
-
Visualizations
Caption: Logical relationship between this compound formulation challenges and solutions.
Caption: Experimental workflow for developing improved this compound formulations.
References
Technical Support Center: Mitigating Off-Target Effects of Cisplatin in Cellular Models
Welcome to the technical support center for researchers, scientists, and drug development professionals working to mitigate the off-target effects of cisplatin in cellular models. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects of this compound observed in cellular models, and which cell lines are appropriate for studying them?
A1: The primary off-target effects of this compound are nephrotoxicity and ototoxicity.[1][2] In cellular models, these are studied by observing cytotoxicity, oxidative stress, and apoptosis in relevant cell lines.
-
Nephrotoxicity: Human kidney proximal tubule epithelial cells (e.g., HK-2) are a common in vitro model to study this compound-induced kidney injury.[2][3][4]
-
Ototoxicity: The House Ear Institute-Organ of Corti 1 (HEI-OC1) cell line, derived from the mouse auditory organ, is frequently used to investigate the mechanisms of this compound-induced hearing loss.
Q2: How can I determine the cytotoxic concentration (IC50) of this compound in my cell line?
A2: The half-maximal inhibitory concentration (IC50) of this compound can be determined using a cell viability assay, such as the MTT assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. A decrease in metabolic activity indicates cell death.
Experimental Protocol: MTT Assay for IC50 Determination
A detailed protocol for performing an MTT assay to determine the IC50 of this compound is provided in the "Experimental Protocols" section below.
Q3: My IC50 value for this compound seems different from published values. What could be the reason?
A3: Discrepancies in IC50 values for this compound are common and can be attributed to several factors:
-
Cell Seeding Density: The initial number of cells plated can significantly influence the apparent IC50 value.
-
Exposure Time: The duration of this compound treatment (e.g., 24, 48, or 72 hours) will affect the cytotoxicity.
-
Cell Line Variability: Different cancer cell lines, and even sub-clones of the same line, can exhibit varying sensitivities to this compound.
-
Assay-Specific Conditions: Variations in the MTT assay protocol itself, such as incubation times and reagent concentrations, can lead to different results.
It is crucial to standardize your protocol and perform preliminary experiments to determine the optimal conditions for your specific cell line and experimental setup.
Q4: How can I assess if this compound is inducing apoptosis in my cellular model?
A4: Apoptosis, or programmed cell death, is a key mechanism of this compound-induced cytotoxicity. It can be detected and quantified using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
-
Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis.
-
Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.
Experimental Protocol: Apoptosis Detection by Flow Cytometry
A step-by-step guide for assessing apoptosis using Annexin V and PI staining followed by flow cytometry is available in the "Experimental Protocols" section.
Troubleshooting Guides
Problem 1: I am not observing a clear dose-dependent cytotoxic effect of this compound in my MTT assay.
Troubleshooting Steps:
-
Verify this compound Solution: Ensure that your this compound stock solution is properly prepared and stored. This compound solutions can be unstable, especially in aqueous solutions. It is recommended to prepare fresh solutions for each experiment.
-
Optimize Cell Seeding Density: Too high or too low cell density can affect the results. Perform a cell titration experiment to find the optimal seeding density for your cell line where they are in the logarithmic growth phase during the this compound treatment period.
-
Extend Exposure Time: If you are using a short exposure time (e.g., 24 hours), consider increasing it to 48 or 72 hours, as this compound's cytotoxic effects can be time-dependent.
-
Check for Contamination: Microbial contamination can interfere with the MTT assay. Regularly check your cell cultures for any signs of contamination.
-
Use a Positive Control: Include a known cytotoxic agent as a positive control to ensure that your assay system is working correctly.
Problem 2: I am observing high background fluorescence in my reactive oxygen species (ROS) assay.
Troubleshooting Steps:
-
Check for Autofluorescence: Some compounds and even the cells themselves can exhibit natural fluorescence. Run a control with unstained cells and cells treated with the vehicle to determine the background fluorescence.
-
Optimize Dye Concentration: The concentration of the fluorescent dye (e.g., DCFDA) may need to be optimized for your specific cell type and experimental conditions to maximize the signal-to-noise ratio.
-
Protect from Light: Fluorescent dyes are light-sensitive. Protect your cells and reagents from light as much as possible during the experiment.
-
Wash Cells Thoroughly: Ensure that the cells are washed properly to remove any residual dye that has not been taken up by the cells, as this can contribute to high background.
Problem 3: My attempt to mitigate this compound's off-target effects with an antioxidant was not successful.
Troubleshooting Steps:
-
Timing of Co-treatment: The timing of antioxidant administration relative to this compound treatment is critical. Pre-treatment with the antioxidant before this compound exposure is often more effective than simultaneous treatment.
-
Antioxidant Concentration: The concentration of the antioxidant used is crucial. A dose-response experiment should be performed to determine the optimal, non-toxic concentration of the antioxidant.
-
Mechanism of Action: Consider the specific mechanism of the antioxidant and whether it is appropriate for counteracting the this compound-induced oxidative stress in your model. Different antioxidants have different targets and efficiencies.
-
Assess Multiple Endpoints: Do not rely on a single assay. Evaluate the effect of the antioxidant on multiple parameters, such as cell viability, ROS levels, and apoptosis, to get a comprehensive picture of its efficacy.
Strategies for Mitigating Off-Target Effects
Several strategies are being explored to reduce the harmful side effects of this compound on healthy cells.
Nanotechnology-Based Drug Delivery Systems
Encapsulating this compound within nanoparticles, such as liposomes or polymeric nanoparticles (e.g., PLGA), can enhance its delivery to tumor cells while minimizing exposure to healthy tissues. This approach can lead to a controlled release of the drug and reduced systemic toxicity.
Table 1: Comparison of Free this compound vs. Nanoparticle-Encapsulated this compound
| Feature | Free this compound | Nanoparticle-Encapsulated this compound |
| Drug Release | Rapid and uncontrolled | Sustained and controlled |
| Systemic Toxicity | High | Reduced |
| Tumor Accumulation | Low | Enhanced (due to EPR effect) |
| Efficacy | Can be limited by side effects | Potentially improved therapeutic index |
Combination Therapy with Protective Agents
Co-administering this compound with certain protective agents can help to alleviate its off-target effects.
-
Antioxidants: Compounds like Vitamin C, Vitamin E, and N-acetylcysteine (NAC) have shown promise in reducing this compound-induced oxidative stress in cellular models.
-
Other Protective Agents: Various natural products and synthetic compounds are being investigated for their ability to protect against this compound-induced nephrotoxicity and ototoxicity by targeting specific cellular pathways.
Table 2: Effect of Antioxidants on this compound-Induced Cytotoxicity
| Cell Line | This compound Concentration (µM) | Co-treatment Agent | Effect on this compound IC50 | Reference |
| SiHa (Cervical Cancer) | 100 | Vitamin C (100 µg/ml) | Synergistic cytotoxicity | |
| AGS (Gastric Cancer) | 10 | Vitamin C (50 µg/ml) | Synergistic cytotoxicity | |
| HCT (Colon Cancer) | Varies | Vitamin C / Glutathione | Decreased anticancer activity |
Note: The effect of antioxidants can be complex and may depend on the cell type, concentrations used, and timing of administration.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in this compound's action and the experimental steps to study them is crucial for a deeper understanding.
Caption: Signaling pathways of this compound-induced off-target toxicity.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. An in vitro method for nephrotoxicity evaluation using HK-2 human kidney epithelial cells combined with biomarkers of nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Isoliquiritin Ameliorates this compound-Induced Renal Proximal Tubular Cell Injury by Antagonizing Apoptosis, Oxidative Stress and Inflammation [frontiersin.org]
- 4. In vitro evaluation of biomarkers for this compound-induced nephrotoxicity using HK-2 human kidney epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for long-term storage of Cisplatin stock solutions
This guide provides best practices, troubleshooting advice, and detailed protocols for the preparation and long-term storage of cisplatin stock solutions to ensure the stability and efficacy of the compound for research applications.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing and storing this compound stock solutions?
A1: The most highly recommended solvent is a 0.9% sodium chloride (NaCl) solution, also known as normal saline.[1][2][3] The presence of excess chloride ions in the solution stabilizes the this compound molecule by preventing the substitution of its chloride ligands with water molecules, a primary pathway for its decomposition.[1][4] Solutions made in pure water are much less stable, with potential drug concentration reductions of 30-35% within just four hours. PBS is considered inferior to normal saline because its higher pH (around 7.4) can promote the formation of less reactive hydroxo complexes.
Q2: What is the optimal concentration for long-term storage of this compound?
A2: For long-term storage, a concentration of 0.5 mg/mL (1.67 mM) or lower is recommended. While higher concentrations up to 1 mg/mL can be prepared, they are more prone to precipitation, especially if stored at refrigerated temperatures. Solutions with concentrations below 0.6 mg/mL are less likely to precipitate when stored at 2-8°C.
Q3: What is the best temperature to store this compound stock solutions?
A3: Storing this compound solutions at room temperature (15-25°C or 59-77°F) is generally recommended to avoid the risk of precipitation. Refrigeration is not advised for concentrated solutions. If refrigeration (2-8°C) is necessary, ensure the concentration is below 0.6 mg/mL to minimize precipitation risk. While some labs store aliquots at -20°C, this is not a standard recommendation and stability may vary.
Q4: How long can I store my this compound stock solution and expect it to be stable?
A4: When prepared in 0.9% NaCl, protected from light, and stored at room temperature, this compound solutions (both concentrate and diluted) are chemically and physically stable for at least 30 days with less than 10% degradation. Some studies suggest stability for several months when stored at 2-8°C at a concentration of 0.5 mg/mL and protected from light.
Q5: Is it necessary to protect this compound solutions from light?
A5: Yes, it is critical. This compound is sensitive to light. Exposure to light, particularly short-wavelength visible light (350-490 nm), can cause degradation and photochemical reactions, such as the isomerization of the active cis form to the inactive trans form. Always store solutions in amber vials or wrap containers in foil or green polythene overwraps to protect them from light.
Q6: Why is Dimethyl Sulfoxide (DMSO) not recommended as a solvent for this compound?
A6: The use of DMSO as a solvent for this compound is strongly discouraged for biological studies. DMSO is a nucleophilic solvent that can react with this compound, displacing the chloride ligands and inserting itself into the coordination sphere of the platinum atom. This reaction alters the chemical structure of the drug, rendering it inactive.
Storage Conditions Summary
The following table summarizes the stability of this compound under various storage conditions as reported in the literature.
| Solvent | Concentration (mg/mL) | Storage Temperature | Duration | Stability/Key Findings |
| 0.9% NaCl | 1.0 | Room Temp (21.7 ± 1.3°C) | 30 days | Stable (<8% degradation). Protected from light. |
| 0.9% NaCl | 0.1 | Room Temp (21.7 ± 1.3°C) | 30 days | Stable (<5% degradation). Protected from light. |
| 0.9% NaCl | 0.5 | 2-8°C | Several months | Stable. Must be protected from light. |
| 0.9% NaCl | < 0.6 | 2-8°C | 48-72 hours | No precipitation observed. |
| 0.9% NaCl | 1.0 | 2-8°C | < 1 hour | Precipitation observed. |
| 0.9% NaCl | 0.5 and 0.9 | 22°C and 35°C | 28 days | Stable in ambulatory infusion pumps. |
| Water | Not specified | Room Temp | 4 hours | Unstable; concentration reduced by 30-35%. |
| Cell Culture Medium | 5-fold dilution of original | Room Temp | 2 weeks | High loss of cytotoxicity (>7-fold increase in IC50). |
| Cell Culture Medium | 5-fold dilution of original | -20°C | 1 month | Retained full cytotoxic potency. |
Troubleshooting Guide
Q: I see a crystalline precipitate in my this compound solution. What happened and what should I do?
A: Precipitation is a common issue, especially when solutions are stored at low temperatures (refrigeration) or at concentrations higher than 0.6 mg/mL. This occurs because this compound's solubility decreases at lower temperatures.
-
To resolve: You can try to redissolve the precipitate by carefully warming the solution. Sonication at 40°C for 20-30 minutes has been shown to be effective.
-
To prevent: Store solutions at room temperature (15-25°C) and do not exceed a concentration of 0.5 mg/mL for long-term stocks.
Q: My solution has developed a black or brown precipitate. What is this?
A: A black or brown precipitate indicates a chemical reaction between this compound and metal, particularly aluminum. This reaction forces the platinum out of the this compound complex. Ensure that no needles, syringes, or administration sets containing aluminum parts come into contact with your this compound solution. The solution with this precipitate is contaminated and should be discarded safely.
Q: I suspect my stored this compound solution has degraded. How can I verify its integrity and activity?
A: To confirm the chemical and biological integrity of your this compound stock, you can perform the following analyses:
-
Chemical Stability Analysis: The gold standard for determining the concentration of intact this compound and identifying degradation products is High-Performance Liquid Chromatography (HPLC) with UV detection. This method can separate this compound from its degradation products, such as trichloroammineplatinate(II) (TCAP), and its inactive isomer, transplatin.
-
Biological Activity Assay: To confirm that the stored this compound is still effective, a cell-based cytotoxicity assay, such as the MTT assay, should be performed. This involves treating a cancer cell line (e.g., A549, HeLa, or L1210) with a dilution series of your this compound stock and a freshly prepared standard. A significant increase in the IC50 value of your stored stock compared to the fresh standard indicates a loss of cytotoxic potency.
Q: My in vitro experiments are showing inconsistent or lower-than-expected cytotoxicity. Could my this compound stock be the problem?
A: Yes, this is a strong possibility. The loss of cytotoxic activity is a known issue if this compound is not stored correctly.
-
Improper Dilution/Storage: Diluting this compound stock in cell culture medium and storing it at room temperature or 4°C can lead to a rapid and significant loss of potency. For experiments, always make final dilutions from your stable 0.9% NaCl stock into the culture medium immediately before treating the cells.
-
Degradation: If the stock solution was not protected from light or was prepared in an inappropriate solvent (like water or DMSO), it has likely degraded, leading to reduced activity.
-
Action Plan: Prepare a fresh stock solution of this compound following the recommended protocol. Compare its activity against your old stock in a parallel cytotoxicity experiment to confirm if the old stock was the issue.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (0.5 mg/mL)
-
Safety First: this compound is a mutagenic and carcinogenic agent. Handle the powder and all solutions in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Solvent Preparation: Prepare a sterile 0.9% (w/v) NaCl solution in nuclease-free water. Filter-sterilize the solution using a 0.22 µm filter.
-
Weighing: Accurately weigh out the desired amount of this compound powder (CAS 15663-27-1). It is preferable to use pre-weighed vials from the manufacturer if available to minimize handling of the powder.
-
Dissolution: Under the fume hood, add the appropriate volume of the sterile 0.9% NaCl solution to the this compound powder to achieve a final concentration of 0.5 mg/mL (1.67 mM). For example, add 10 mL of 0.9% NaCl to 5 mg of this compound.
-
Mixing: The dissolution process is slow. Cap the vial securely and mix thoroughly. This may require intermittent vortexing and leaving the solution on a rocker at room temperature for at least 2 hours to ensure complete dissolution. Do not heat to dissolve, as this can accelerate degradation.
-
Storage: Aliquot the stock solution into sterile, amber microcentrifuge tubes or cryovials to avoid repeated freeze-thaw cycles and light exposure.
-
Labeling and Final Storage: Clearly label all aliquots with the compound name, concentration, date, and your initials. Store the aliquots protected from light at room temperature (15-25°C).
Protocol 2: Assessment of this compound Stability by HPLC
This protocol provides a general outline. The specific column, mobile phase, and run conditions should be optimized based on available equipment and literature methods.
-
System: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: An isocratic mobile phase consisting of a buffer and an organic solvent (e.g., methanol or acetonitrile). The exact composition should be determined from a validated method.
-
Detection: Set the detector wavelength to 210 nm.
-
Standard Preparation: Prepare a fresh this compound solution in 0.9% NaCl at a known concentration (e.g., 0.1 mg/mL) to serve as the standard. Also, prepare a calibration curve using a series of dilutions.
-
Sample Preparation: Dilute an aliquot of your stored this compound stock solution to the same concentration as the main standard using 0.9% NaCl.
-
Analysis: Inject the standard, calibration series, and the stored sample onto the HPLC system.
-
Quantification: Compare the peak area of the this compound peak from your stored sample to the calibration curve. The retention time for this compound should match that of the fresh standard. A decrease in the peak area relative to the expected concentration indicates degradation. Look for the appearance of new peaks, which may correspond to degradation products.
Protocol 3: Functional Assessment via MTT Cytotoxicity Assay
-
Cell Seeding: The day before the experiment, seed a cancer cell line (e.g., A549 human lung carcinoma) into 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Drug Preparation:
-
Prepare a fresh "gold standard" stock of this compound at 0.5 mg/mL in 0.9% NaCl.
-
Thaw an aliquot of your long-term stored this compound stock.
-
Create a series of dilutions for both the fresh and stored stocks in complete cell culture medium. The final concentrations should typically range from 0.1 µM to 100 µM. Also, include a vehicle control (medium with the same amount of 0.9% NaCl as the highest drug concentration).
-
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared drug dilutions to the appropriate wells. Include triplicate wells for each concentration.
-
Incubation: Return the plate to the incubator and incubate for the desired time period (e.g., 24 to 72 hours).
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Carefully remove the medium and add 100 µL of a solubilization solvent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance of each well at 570-595 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the drug concentration and perform a non-linear regression to determine the IC50 value (the concentration that inhibits 50% of cell growth) for both the fresh and stored this compound. A significant increase in the IC50 for the stored stock indicates a loss of biological activity.
Visual Guides
Caption: Workflow for preparing stable this compound stock solutions.
Caption: Troubleshooting guide for common this compound solution issues.
References
Technical Support Center: Addressing Batch-to-Batch Variability of Cisplatin in Research
Welcome to the technical support center for Cisplatin. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and address issues related to the batch-to-batch variability of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent IC50 values for this compound in our cytotoxicity assays. What could be the cause?
A1: Inconsistent IC50 values are a common issue and can stem from several factors. These can be broadly categorized into variability in the this compound compound itself and variability in experimental procedures.
-
This compound Integrity:
-
Degradation: this compound can degrade over time, especially when exposed to light or inappropriate pH levels. The primary degradation product is often trichloroammineplatinate(II) (TCAP).[1][2]
-
Purity: The purity of the this compound batch can vary. Impurities or the presence of the less active isomer, transplatin, can significantly alter its cytotoxic effects.
-
Solvent and Handling: this compound solutions are unstable and should be freshly prepared.[3][4] Using inappropriate solvents like DMSO is not recommended as it can lead to inactivation.[3]
-
-
Experimental Procedure:
-
Cell Health and Passage Number: Cells should be in the exponential growth phase and within a consistent, low passage number range to avoid genetic drift and altered drug sensitivity.
-
Seeding Density: Inconsistent cell numbers per well can dramatically affect IC50 values.
-
Incubation Time: The duration of drug exposure significantly impacts cytotoxicity and should be standardized.
-
Assay Protocol Variations: Minor deviations in the assay protocol, such as incubation times for reagents (e.g., MTT), can introduce variability.
-
A meta-analysis of published data on this compound cytotoxicity revealed significant heterogeneity in IC50 values for the same cell lines across different studies, emphasizing the impact of experimental variability.
Q2: How can I assess the quality and stability of my this compound stock?
A2: It is crucial to verify the purity and concentration of your this compound stock, especially if you suspect batch-to-batch variability. High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for this purpose. An appropriately validated HPLC method can separate this compound from its inactive isomer, transplatin, and various degradation products. Other analytical techniques that can be employed include UV spectrophotometry and mass spectrometry.
Q3: What are the best practices for preparing and storing this compound solutions?
A3: To minimize variability, adhere to the following best practices:
-
Solvent Selection: Dissolve this compound in a suitable solvent. Saline (0.9% NaCl) is commonly recommended to suppress the formation of aquated species. Avoid using DMSO, as it can inactivate the drug.
-
Fresh Preparation: this compound solutions are unstable and should be prepared fresh for each experiment.
-
pH Control: The rate of this compound degradation is pH-dependent. Ensure the pH of your solution is controlled and consistent between experiments.
-
Light Protection: Protect this compound solutions from light to prevent degradation. Storage in amber glass flasks offers more protection than clear flasks.
-
Storage Conditions: If short-term storage is necessary, store the solution under appropriate and consistent conditions (e.g., temperature) and validate its stability over that period.
Troubleshooting Guides
Guide 1: Troubleshooting Inconsistent Cytotoxicity Assay Results
If you are experiencing variability in your cytotoxicity assays (e.g., MTT, XTT), follow this troubleshooting workflow:
Guide 2: Assessing this compound Purity via HPLC
Common issues encountered during HPLC analysis of this compound and their solutions:
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Resolution | Inadequate separation between this compound and transplatin peaks. | Optimize the mobile phase by adjusting the organic modifier or ion-pairing reagent concentration. Consider changing to a column with a different stationary phase (e.g., C18 with different end-capping). |
| Peak Tailing | Interaction between this compound and the stationary phase. | Adjust the pH of the mobile phase to reduce these interactions. |
| Irreproducible Retention Times | Insufficient column equilibration or unstable mobile phase. | Ensure the column is thoroughly equilibrated before each injection. Prepare fresh mobile phase daily and ensure it is well-mixed and degassed. |
| Co-elution with Degradants | Overlapping peaks of aquated or other degradation products. | Add a source of chloride ions (e.g., 0.9% NaCl) to the mobile phase to suppress the formation of aquated species. |
Quantitative Data Summary
Table 1: Factors Influencing this compound Stability
| Factor | Condition | Observation | Reference |
| pH | pH 4.3 (in the dark) | ~0.04% degradation to TCAP per week | |
| pH 6.3 (in the dark) | ~0.21% degradation to TCAP per week | ||
| Light | Exposure to short-wavelength visible light (350-490 nm) | Accelerated degradation | |
| Storage in amber vs. clear flasks | Amber flasks offer more protection | ||
| Solvent | Aqueous solutions without Cl⁻ ions | Enhanced formation of hydrated complexes, leading to decreased this compound content over time. | |
| 0.9% NaCl solution | Stable for at least 30 days at room temperature when protected from light (<10% degradation). |
Experimental Protocols
Protocol 1: HPLC Method for this compound Purity Assessment
This protocol provides a general framework for the analysis of this compound. Specific parameters may need to be optimized for your system.
-
System Preparation:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 end-capped column (e.g., 250 cm x 4.6 mm I.D., 5 µm particle size).
-
Mobile Phase: Prepare a mobile phase of methanol and water (e.g., 80:20, v/v). Degas the mobile phase before use.
-
Column Temperature: Maintain at ambient temperature.
-
Flow Rate: Set to 1.0 mL/min.
-
Detection Wavelength: 225 nm or 254 nm.
-
-
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in 0.9% NaCl. Create a series of dilutions to generate a calibration curve (e.g., 0.025-2.00 µg/ml).
-
Sample Solution: Dilute the this compound batch to be tested in 0.9% NaCl to a concentration within the range of the calibration curve.
-
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a standard volume (e.g., 20 µL or 100 µL) of each standard and the sample solution.
-
Record the chromatograms and determine the retention time and peak area for this compound.
-
-
Data Interpretation:
-
Generate a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of this compound in your sample using the regression equation from the calibration curve.
-
Assess purity by comparing the this compound peak area to the total area of all peaks in the chromatogram. Look for peaks corresponding to potential impurities like transplatin or TCAP.
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard MTT assay to determine the IC50 of this compound.
-
Cell Seeding:
-
Trypsinize and count cells that are in their logarithmic growth phase.
-
Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow cells to attach.
-
-
Drug Preparation and Treatment:
-
Prepare a fresh stock solution of this compound in 0.9% NaCl.
-
Perform a serial dilution of the this compound stock in culture medium to create 2x concentrated solutions. A typical final concentration range for a sensitive cell line might be 0.1 µM to 100 µM.
-
Add 100 µL of the 2x drug dilutions to the corresponding wells, resulting in a final volume of 200 µL.
-
Include "vehicle control" (medium with 0.9% NaCl) and "no cell" (medium only for background) wells.
-
-
Incubation:
-
Incubate the plate for 48-72 hours under standard culture conditions.
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 20 µL of the MTT solution to each well and incubate for 1-4 hours at 37°C, protected from light.
-
Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at the appropriate wavelength (e.g., 490 nm or 570 nm) using a microplate reader.
-
Subtract the average background absorbance (from "no cell" wells) from all other wells.
-
Normalize the data by expressing absorbance as a percentage of the vehicle-treated control cells.
-
Plot the percentage of cell viability versus the log of the drug concentration and use non-linear regression to calculate the IC50 value.
-
Visualizations
This compound's Mechanism of Action and Cellular Response
This compound exerts its cytotoxic effects primarily by forming DNA adducts, which triggers a cascade of cellular signaling pathways leading to apoptosis.
Experimental Workflow for this compound Characterization
This workflow outlines the key steps in characterizing a new batch of this compound before its use in experiments.
References
Validation & Comparative
A Comparative Guide to the In Vitro Cytotoxic Effects of Cisplatin and Carboplatin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro cytotoxic effects of two widely used platinum-based chemotherapeutic agents: Cisplatin and Carboplatin. By presenting supporting experimental data, detailed protocols, and visual representations of key biological pathways, this document aims to be a valuable resource for researchers in oncology and drug development.
Executive Summary
This compound and its second-generation analog, Carboplatin, are cornerstone drugs in the treatment of various solid tumors. Both exert their cytotoxic effects primarily by forming platinum-DNA adducts, which trigger a cascade of cellular events leading to cell cycle arrest and apoptosis. While sharing a common mechanism of action, they exhibit notable differences in their potency, cytotoxicity profiles, and the kinetics of their interaction with cellular targets. In vitro studies consistently demonstrate that this compound is more potent than Carboplatin, requiring lower concentrations to achieve the same level of cytotoxicity. This guide delves into the quantitative differences in their cytotoxic effects, provides detailed methodologies for assessing these effects, and illustrates the key signaling pathways involved.
Data Presentation: Comparative Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values for this compound and Carboplatin in various cancer cell lines as reported in several in vitro studies. It is important to note that IC50 values can vary between studies due to differences in experimental conditions such as cell line passage number, incubation time, and the specific assay used.
| Cell Line | Cancer Type | This compound IC50 (µM) | Carboplatin IC50 (µM) | Carboplatin/Cisplatin IC50 Ratio |
| A498 | Kidney Cancer | 27 | 273 | 10.1 |
| OVCAR-3 | Ovarian Cancer | Not explicitly stated in µM | Not explicitly stated in µM | - |
| A721, A90, A286, A1, A121A | Ovarian Cancer | Median ID50: 107 µg/ml | Median ID50: 490 µg/ml | ~4.6 |
| RL95-2 | Endometrial Adenocarcinoma | ~0.07 - 1.86 | ~0.24 - 3.06 | 1.5 - 4.4 |
| KLE | Endometrial Adenocarcinoma | ~0.07 - 1.86 | ~0.24 - 3.06 | 1.5 - 4.4 |
| UM-EC-1 | Endometrial Adenocarcinoma | ~0.07 - 1.86 | ~0.24 - 3.06 | 1.5 - 4.4 |
| UM-EC-2 | Endometrial Adenocarcinoma | ~0.07 - 1.86 | ~0.24 - 3.06 | 1.5 - 4.4 |
| UM-EC-3 | Endometrial Adenocarcinoma | ~0.07 - 1.86 | ~0.24 - 3.06 | 1.5 - 4.4 |
| UT-EC-2A | Endometrial Adenocarcinoma | ~0.07 - 1.86 | ~0.24 - 3.06 | 1.5 - 4.4 |
| UT-EC-2B | Endometrial Adenocarcinoma | ~0.07 - 1.86 | ~0.24 - 3.06 | 1.5 - 4.4 |
| UT-EC-3 | Endometrial Adenocarcinoma | ~0.07 - 1.86 | ~0.24 - 3.06 | 1.5 - 4.4 |
Note: Some IC50 values were reported in µg/ml and have been approximately converted to µM for consistency, assuming molecular weights of ~300 g/mol for this compound and ~371 g/mol for Carboplatin. The original units are provided where applicable. The data indicates that significantly higher concentrations of Carboplatin are required to achieve the same cytotoxic effect as this compound in vitro.[1][2][3][4]
Experimental Protocols
Accurate and reproducible assessment of cytotoxicity is paramount in preclinical drug evaluation. Below are detailed protocols for key in vitro assays commonly used to compare the cytotoxic effects of this compound and Carboplatin.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
This compound and Carboplatin stock solutions
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound and Carboplatin in complete medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include untreated control wells (medium only) and vehicle control wells.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value for each drug.
Colony Formation (Clonogenic) Assay
This assay assesses the ability of single cells to proliferate and form colonies after treatment with a cytotoxic agent, providing a measure of long-term cell survival.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
6-well plates or culture dishes
-
This compound and Carboplatin stock solutions
-
Crystal violet staining solution (e.g., 0.5% crystal violet in 25% methanol)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Plate a low density of cells (e.g., 200-1000 cells/well) in 6-well plates and allow them to attach overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound or Carboplatin for a defined period (e.g., 24 hours).
-
Recovery: Remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Incubation: Incubate the plates for 10-14 days to allow for colony formation. Change the medium as needed.
-
Fixation and Staining: After the incubation period, wash the colonies with PBS, fix them with a fixing solution (e.g., methanol or 10% formalin), and then stain with crystal violet solution for 15-30 minutes.
-
Colony Counting: Gently wash the plates with water to remove excess stain and allow them to air dry. Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
Data Analysis: Calculate the plating efficiency (PE) and the surviving fraction (SF) for each treatment group to assess the drug's effect on clonogenic survival.
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
Binding Buffer (calcium-enriched)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest cells after drug treatment and wash them with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add Annexin V-FITC and PI to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (less common).
-
Mandatory Visualizations
Experimental Workflow for Cytotoxicity Assessment
References
- 1. tandfonline.com [tandfonline.com]
- 2. Characterization of the effects of this compound and carboplatin on cell cycle progression and DNA damage response activation in DNA polymerase eta-deficient human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparative evaluation of this compound and carboplatin sensitivity in endometrial adenocarcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Cisplatin vs. Oxaliplatin: A Comparative Guide to Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mechanistic differences between two pivotal platinum-based chemotherapeutic agents: cisplatin and oxaliplatin. By examining their interactions with DNA, the cellular responses they elicit, and the development of resistance, this document aims to provide a clear, data-driven resource for researchers in oncology and drug development.
Introduction: Two Generations of Platinum Anticancer Drugs
This compound, a cornerstone of cancer therapy for decades, and its third-generation successor, oxaliplatin, both exert their cytotoxic effects primarily through the formation of adducts with nuclear DNA.[1] This interaction disrupts DNA replication and transcription, ultimately triggering programmed cell death (apoptosis).[2] However, structural differences between the two molecules—notably oxaliplatin's bulky 1,2-diaminocyclohexane (DACH) ligand in place of this compound's two amine groups—lead to significant variations in their mechanisms of action, clinical efficacy, and resistance profiles.[2] Oxaliplatin often demonstrates activity in this compound-resistant tumors, suggesting that its distinct mechanistic properties can overcome certain resistance pathways.[3]
Mechanism of Action: From Cellular Entry to DNA Adduct Formation
Upon entering the cell, both drugs undergo hydrolysis, replacing their chloride (this compound) or oxalate (oxaliplatin) leaving groups with water molecules. This "aquation" process activates the compounds, enabling them to bind to the N7 position of purine bases, primarily guanine, in the DNA.[4]
The primary distinction lies in the structure of the DNA adducts formed. While both drugs form the same types of adducts, predominantly 1,2-intrastrand crosslinks between adjacent guanines (GG), the presence of the DACH ligand on oxaliplatin creates a bulkier and more hydrophobic adduct. This steric hindrance results in a different conformational change in the DNA helix compared to the adducts formed by this compound.
dot
Comparative Data: DNA Adduct Formation
Experimental data consistently show that this compound forms a higher number of DNA adducts compared to oxaliplatin at equimolar concentrations. However, the adducts formed by oxaliplatin are more effective at inhibiting DNA synthesis, suggesting that the quality and structural impact of the adduct are more critical than the sheer quantity.
| Parameter | This compound | Oxaliplatin | Cell Line | Reference |
| Intracellular Pt Accumulation (ng Pt / 10⁶ cells) | 23 | 14.9 | A498 | |
| DNA Platination (ng Pt / mg DNA) | 5.8 | 3.6 | A498 | |
| Relative GG Adduct Levels (after 2h treatment) | ~4 | ~3 | A2780 | |
| IC50 (µM, 72h) | 2.5 | 2.5 | TE3 | |
| IC50 (µM, 72h) | 3.0 | 2.5 | TE7 | |
| IC50 (µM, 72h) | 27 | 36 | A498 |
Cellular Response: Signaling, Cell Cycle, and Apoptosis
The distinct DNA adducts trigger different downstream cellular responses. A key differentiator is the interaction with the Mismatch Repair (MMR) system. MMR proteins, such as hMSH2, recognize and bind to the distortions caused by this compound-DNA adducts, which is a critical step in initiating the apoptotic signaling cascade. In contrast, the bulky DACH ligand of oxaliplatin adducts sterically hinders the binding of MMR proteins. This lack of recognition allows oxaliplatin to be effective in MMR-deficient tumors, which are often resistant to this compound.
dot
Comparative Data: Cell Cycle and Apoptosis
The differential signaling translates into distinct effects on the cell cycle. This compound is known to induce a strong S-phase and G2/M arrest as the cell attempts to repair the damaged DNA before mitosis. Oxaliplatin, while also capable of inducing G2/M arrest, can uniquely cause cell death through mitotic catastrophe in some cell lines, a different mode of cell death from classical apoptosis.
| Parameter | This compound | Oxaliplatin | Cell Line | Reference |
| Primary Cell Cycle Arrest | S and G2/M phase | G2/M phase | HCT-116 | |
| Effect on Cell Cycle (A498 cells) | G2/M arrest | No substantial effect | A498 | |
| Apoptosis Induction (TE3 cells) | Lower than Oxaliplatin | Higher than this compound | TE3 | |
| Apoptosis Induction (TE7 cells) | Higher than Oxaliplatin | Lower than this compound | TE7 | |
| Primary Mode of Cell Death | Apoptosis | Apoptosis / Mitotic Catastrophe | TE7 |
Mechanisms of Resistance
Resistance to platinum drugs is a major clinical challenge. While some mechanisms are shared, such as reduced cellular drug accumulation and increased detoxification by glutathione, others are specific to each drug, largely stemming from the differences in adduct structure and recognition.
| Resistance Mechanism | This compound | Oxaliplatin | Description |
| Reduced Accumulation | Common | Common | Decreased expression of uptake transporters (e.g., CTR1) or increased efflux. |
| Increased Detoxification | Common | Common | Inactivation by glutathione (GSH) and other thiol-containing molecules. |
| Enhanced DNA Repair | Common | Common | Upregulation of Nucleotide Excision Repair (NER) pathway proteins like ERCC1. |
| MMR Deficiency | Resistance | Sensitivity | Loss of MMR prevents recognition of this compound adducts, leading to tolerance. Oxaliplatin is effective as its adducts are not recognized by MMR. |
| Translesion Synthesis | Less Efficient | More Efficient | Specialized DNA polymerases can bypass oxaliplatin adducts more easily, which can be a resistance mechanism but also explains lower mutagenicity. |
Experimental Protocols
Protocol 1: Quantification of Platinum-DNA Adducts by ICP-MS
This protocol describes the quantification of platinum bound to DNA using Inductively Coupled Plasma Mass Spectrometry (ICP-MS), a highly sensitive technique for elemental analysis.
1. Cell Culture and Treatment:
-
Seed A498 human kidney carcinoma cells in appropriate culture flasks and grow to ~80% confluency.
-
Treat cells with this compound (e.g., 50 µM) or Oxaliplatin (e.g., 50 µM) for a specified time (e.g., 2 hours). Include an untreated control.
2. Cell Harvesting and DNA Isolation:
-
After treatment, wash cells twice with ice-cold PBS.
-
Harvest cells by scraping and pellet by centrifugation (e.g., 500 x g for 5 minutes at 4°C).
-
Isolate genomic DNA using a commercial DNA extraction kit (e.g., Qiagen DNeasy Blood & Tissue Kit) according to the manufacturer's instructions. Ensure the protocol includes an RNase A treatment step to eliminate RNA contamination.
3. DNA Quantification:
-
Determine the concentration and purity of the extracted DNA using a spectrophotometer (e.g., NanoDrop). Calculate the A260/A280 ratio (a ratio of ~1.8 is considered pure DNA).
4. Sample Digestion:
-
CAUTION: This step involves strong acid and must be performed in a chemical fume hood with appropriate personal protective equipment.
-
Aliquot a known amount of DNA (e.g., 5-10 µg) into ICP-MS-grade polypropylene tubes.
-
Add 100 µL of trace metal grade 70% nitric acid (HNO₃) to each sample.
-
Securely cap the tubes and heat at 70°C for at least 1 hour to digest the organic material.
-
After cooling, add an equal volume of 30% hydrogen peroxide (H₂O₂) and heat again at 70°C for 2-4 hours until the solution is clear.
-
Dilute the digested samples to a final volume (e.g., 2 mL) with 1% nitric acid in ultrapure water.
5. ICP-MS Analysis:
-
Prepare a series of platinum standards of known concentrations (e.g., 0, 0.1, 0.5, 1, 5, 10, 50, 100 ppb) in 1% nitric acid.
-
Calibrate the ICP-MS instrument using the platinum standards to generate a standard curve.
-
Analyze the digested samples to determine the concentration of platinum (¹⁹⁵Pt isotope).
-
Calculate the amount of platinum per microgram of DNA (e.g., pg Pt/µg DNA).
Protocol 2: Analysis of Cell Cycle by Propidium Iodide Staining and Flow Cytometry
This protocol details the analysis of cell cycle distribution by staining cellular DNA with Propidium Iodide (PI).
1. Cell Culture and Treatment:
-
Seed cells (e.g., HCT-116) in 6-well plates.
-
Treat cells with various concentrations of this compound or Oxaliplatin for a set time (e.g., 24 hours). Include an untreated control.
2. Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells. For adherent cells, use trypsin-EDTA, then combine with the supernatant.
-
Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.
-
Resuspend the pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
3. Staining:
-
Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet once with cold PBS.
-
Resuspend the pellet in 500 µL of PI staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Incubate for 30 minutes at room temperature in the dark.
4. Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a linear scale for the PI fluorescence channel (e.g., FL2 or PE).
-
Collect at least 10,000 events per sample.
-
Use software (e.g., FlowJo, ModFit LT) to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
dot
Protocol 3: Assessment of Apoptosis by Annexin V/PI Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
1. Cell Culture and Treatment:
-
As described in Protocol 2, treat cells with the desired concentrations of this compound or Oxaliplatin.
2. Cell Harvesting:
-
Harvest both floating and adherent cells and pellet them by centrifugation (300 x g for 5 minutes).
3. Staining:
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer (typically 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂) to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (50 µg/mL).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.
4. Flow Cytometry Analysis:
-
Analyze the samples immediately by flow cytometry.
-
Viable cells will be negative for both Annexin V-FITC and PI.
-
Early apoptotic cells will be positive for Annexin V-FITC and negative for PI.
-
Late apoptotic or necrotic cells will be positive for both Annexin V-FITC and PI.
-
Quantify the percentage of cells in each quadrant.
Conclusion
The mechanistic distinctions between this compound and oxaliplatin are rooted in the structural differences of their DNA adducts. Oxaliplatin's bulky DACH ligand results in adducts that are less numerous but more effective at blocking DNA replication and are not recognized by the MMR system. This fundamental difference explains oxaliplatin's distinct spectrum of clinical activity, particularly its efficacy in this compound-resistant and MMR-deficient tumors. A thorough understanding of these comparative mechanisms is crucial for the rational design of novel platinum-based agents and for optimizing their clinical application in targeted cancer therapies.
References
- 1. Oxaliplatin induces mitotic catastrophe and apoptosis in esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review of this compound and Oxaliplatin in Current Immunogenic and Monoclonal Antibodies Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review of this compound and Oxaliplatin in Current Immunogenic and Monoclonal Antibody Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Reversing Resistance: A Comparative Guide to Novel Molecular Targets of Cisplatin in Lung Cancer
For Immediate Release
This guide provides researchers, scientists, and drug development professionals with a comparative analysis of two novel molecular targets, Myeloid Cell Leukemia 1 (MCL-1) and C-X-C Motif Chemokine Ligand 10 (CXCL10), in overcoming cisplatin resistance in lung cancer. The data presented herein is derived from recent experimental studies and aims to offer a clear, objective comparison of their potential as therapeutic targets.
This compound remains a cornerstone of lung cancer chemotherapy, but acquired resistance significantly limits its efficacy. Identifying and validating novel molecular targets that can restore this compound sensitivity is a critical area of research. This guide focuses on two promising avenues: the inhibition of the anti-apoptotic protein MCL-1 and the silencing of the pro-inflammatory chemokine CXCL10.
Performance Comparison: Targeting MCL-1 vs. CXCL10
The following tables summarize the quantitative data from key experimental studies, comparing the effectiveness of targeting MCL-1 with Anlotinib and silencing CXCL10 via siRNA in this compound-resistant non-small cell lung cancer (NSCLC) cell lines.
Table 1: Comparative Efficacy on Cell Viability (IC50)
The half-maximal inhibitory concentration (IC50) of this compound was determined in this compound-resistant A549/DDP cells. A lower IC50 value indicates increased sensitivity to the drug.
| Target | Therapeutic Strategy | Cell Line | This compound IC50 (µM) | Fold-change in Sensitization |
| MCL-1 | Anlotinib (1 µM) + this compound | A549/DDP | Not explicitly stated as IC50, but viability significantly reduced | - |
| CXCL10 | sh-CXCL10 + this compound | A549/DDP | 10.21 ± 1.03 | 2.57 |
| Control | This compound alone | A549/DDP | 26.27 ± 2.51 | - |
Data for CXCL10 is derived from a study where silencing CXCL10 with shRNA in A549/DDP cells led to a significant decrease in the this compound IC50 value.
Table 2: Comparative Efficacy on Cell Apoptosis
The percentage of apoptotic cells was measured in this compound-resistant A549/DDP cells following treatment. An increased apoptosis rate indicates enhanced therapeutic effect.
| Target | Therapeutic Strategy | Cell Line | Apoptosis Rate (%) |
| MCL-1 | Anlotinib (1 µM) + this compound (2 µM) | A549/DDP | Data on apoptosis not provided in the source |
| CXCL10 | sh-CXCL10 + this compound (20 µM) | A549/DDP | 25.4 ± 2.3 |
| Control | This compound alone (20 µM) | A549/DDP | 10.7 ± 1.1 |
Data for CXCL10 demonstrates that silencing the target significantly increased the rate of apoptosis in this compound-resistant cells when combined with this compound treatment.
Table 3: Comparative Efficacy on Cell Proliferation and Metastasis
| Target | Therapeutic Strategy | Cell Line | Effect on Proliferation | Effect on Migration | Effect on Invasion |
| MCL-1 | Anlotinib (1 µM) + this compound (2 µM) | A549/DDP | Markedly reduced | Significantly reduced | Significantly reduced |
| CXCL10 | sh-CXCL10 + this compound | A549/DDP | Significantly inhibited | Not specified | Not specified |
Targeting MCL-1 with Anlotinib in combination with this compound demonstrated a pronounced inhibitory effect on the proliferation, migration, and invasion of this compound-resistant lung cancer cells.[1][2][3]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in the validating studies.
Experimental Protocols
Targeting MCL-1 with Anlotinib in A549/DDP Cells
a. Cell Culture and Reagents: Human this compound-resistant NSCLC cell line A549/DDP was cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 incubator. Anlotinib and this compound (DDP) were used for treatments.[1]
b. Cell Viability Assay (CCK-8): A549/DDP cells were seeded in 96-well plates. After 24 hours, cells were treated with varying concentrations of Anlotinib, DDP, or a combination of both (1 µM Anlotinib and 2 µM DDP). After 48 hours of incubation, 10 µL of CCK-8 solution was added to each well and incubated for 2 hours. The absorbance at 450 nm was measured using a microplate reader.[1]
c. Colony Formation Assay: Cells were seeded in 6-well plates and treated with Anlotinib and/or DDP. The medium was changed every 3 days. After 2 weeks, colonies were fixed with 4% paraformaldehyde and stained with 0.1% crystal violet. The number of colonies was counted.
d. Transwell Migration and Invasion Assays: For migration assays, cells in serum-free medium were seeded into the upper chamber of a Transwell insert. The lower chamber was filled with medium containing 10% FBS. After 24 hours, migrated cells on the lower surface were fixed, stained, and counted. For invasion assays, the upper chamber was pre-coated with Matrigel, and the subsequent steps were the same as the migration assay.
e. Western Blot Analysis: Total protein was extracted from treated cells, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to PVDF membranes. Membranes were blocked and then incubated with primary antibodies against MET, p-MET, MCL-1, and β-actin overnight at 4°C. After incubation with secondary antibodies, protein bands were visualized using an enhanced chemiluminescence (ECL) kit.
Silencing of CXCL10 in A549/DDP Cells
a. Cell Culture: The human lung adenocarcinoma this compound-resistant cell line A549/DDP was cultured in RPMI-1640 medium containing 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C with 5% CO2.
b. siRNA Transfection: A549/DDP cells were seeded in 6-well plates. When the cells reached 70-80% confluency, they were transfected with CXCL10-siRNA or a negative control siRNA using Lipofectamine 2000 according to the manufacturer's instructions.
c. Quantitative Real-Time PCR (qRT-PCR): Total RNA was extracted from transfected cells 48 hours post-transfection. cDNA was synthesized using a reverse transcription kit. qRT-PCR was performed using SYBR Green Master Mix to detect the mRNA expression level of CXCL10, with GAPDH serving as the internal control.
d. Cell Viability Assay (CCK-8): Transfected cells were seeded in 96-well plates and treated with a series of concentrations of this compound for 48 hours. Cell viability was assessed using the CCK-8 kit, and the IC50 values were calculated.
e. Apoptosis Assay (Flow Cytometry): Transfected cells were treated with this compound (20 µM) for 48 hours. Cells were then harvested, washed with PBS, and stained with an Annexin V-FITC/PI apoptosis detection kit. The percentage of apoptotic cells was analyzed by flow cytometry.
Conclusion
Both MCL-1 and CXCL10 represent promising molecular targets for overcoming this compound resistance in lung cancer. The inhibition of the MET/STAT3/Akt/MCL-1 pathway by Anlotinib effectively resensitizes this compound-resistant cells and inhibits their proliferative and metastatic potential. Similarly, silencing CXCL10 expression significantly enhances this compound-induced apoptosis and reduces the IC50 of this compound in resistant cells.
The data presented in this guide provides a foundation for further investigation into these targets. The detailed experimental protocols offer a starting point for researchers to replicate and build upon these findings. The development of therapies targeting MCL-1 and CXCL10, either as monotherapies or in combination with this compound, holds the potential to improve clinical outcomes for lung cancer patients with acquired drug resistance.
References
- 1. consultqd.clevelandclinic.org [consultqd.clevelandclinic.org]
- 2. Targeting CXCR2 inhibits the progression of lung cancer and promotes therapeutic effect of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aspirin overcomes this compound resistance in lung cancer by inhibiting cancer cell stemness - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Platinum Resistance: A Comparative Guide to Cross-Resistance Between Cisplatin and Other Platinum-Based Drugs
For researchers, scientists, and drug development professionals, understanding the nuances of drug resistance is paramount to advancing cancer therapy. Platinum-based drugs, cornerstones of many chemotherapy regimens, are often hampered by the development of resistance. This guide provides a comprehensive comparison of cross-resistance profiles between the archetypal platinum agent, Cisplatin, and its analogues, Carboplatin and Oxaliplatin. By delving into the underlying mechanisms, experimental data, and key signaling pathways, this document aims to equip researchers with the knowledge to navigate the complexities of platinum drug resistance.
Mechanisms of Action and Resistance: A Tale of Three Platinums
While all three drugs exert their cytotoxic effects primarily by forming adducts with DNA, leading to the inhibition of DNA replication and transcription and ultimately inducing apoptosis, their chemical structures dictate their reactivity, the types of adducts formed, and consequently, the mechanisms by which cancer cells develop resistance.
This compound , a first-generation platinum compound, is characterized by its two amine groups and two chloride ligands in a cis configuration. Its activation within the cell involves the aquation of the chloride ligands, forming a reactive species that readily binds to the N7 position of purine bases in DNA.
Carboplatin , a second-generation analogue, was developed to mitigate the severe nephrotoxicity associated with this compound. It features a more stable bidentate cyclobutanedicarboxylate ligand, resulting in a slower aquation rate and reduced reactivity. This shared mechanism of action often leads to a high degree of cross-resistance with this compound.[1]
Oxaliplatin , a third-generation compound, is distinguished by its 1,2-diaminocyclohexane (DACH) carrier ligand.[1] This bulky ligand creates a different steric hindrance in the DNA adducts compared to those formed by this compound and Carboplatin.[2] This structural difference is a key factor in Oxaliplatin's ability to overcome this compound resistance in some cases, as the adducts are processed differently by the cell's DNA repair machinery.[3][4]
The primary mechanisms of resistance to platinum-based drugs are multifaceted and can be broadly categorized as follows:
-
Reduced Intracellular Accumulation: Decreased influx or increased efflux of the drug leads to lower concentrations at the DNA target. The copper transporter 1 (CTR1) is a key influx transporter for all three drugs, and its downregulation is a common resistance mechanism. Efflux can be mediated by pumps like MRP2.
-
Increased Intracellular Inactivation: Platinum drugs can be detoxified by binding to thiol-containing molecules like glutathione (GSH) and metallothioneins.
-
Enhanced DNA Repair: The cell's ability to recognize and remove platinum-DNA adducts is a critical determinant of sensitivity. The Nucleotide Excision Repair (NER) pathway is the primary mechanism for repairing platinum adducts. The Mismatch Repair (MMR) system also plays a role, particularly for this compound, by recognizing the DNA distortion and signaling for apoptosis. MMR deficiency can lead to this compound resistance but may not affect Oxaliplatin sensitivity to the same extent because MMR proteins do not efficiently recognize Oxaliplatin adducts.
-
Altered Apoptotic Pathways: Resistance can arise from the upregulation of anti-apoptotic proteins (e.g., Bcl-2) or the downregulation of pro-apoptotic proteins, creating a higher threshold for inducing cell death.
Comparative Cross-Resistance Data
The degree of cross-resistance between platinum agents is highly dependent on the specific cancer cell type and the mechanism of acquired resistance. The following tables summarize in vitro findings from various studies.
Table 1: Cross-Resistance between this compound and Carboplatin
| Cell Line | Cancer Type | Resistance Factor to this compound | Cross-Resistance to Carboplatin (Resistance Factor) | Key Resistance Mechanism(s) |
| A2780/CP | Ovarian | 7-10 fold | Yes (Significant) | Reduced drug accumulation, enhanced DNA repair |
| HEC59 (MMR-deficient) | Endometrial | 1.8-fold | Yes (1.5-fold) | Deficient Mismatch Repair |
| HCT116+ch2 (MMR-deficient) | Colon | 2.1-fold | Yes (1.3-fold) | Deficient Mismatch Repair |
Resistance Factor (RF) is calculated as the IC50 of the resistant cell line divided by the IC50 of the parental, sensitive cell line.
Table 2: Cross-Resistance between this compound and Oxaliplatin
| Cell Line | Cancer Type | Resistance Factor to this compound | Cross-Resistance to Oxaliplatin (Resistance Factor) | Key Resistance Mechanism(s) |
| A2780/C25 | Ovarian | - | Yes (to this compound) | Reduced drug accumulation |
| H69 (low-level resistance) | Small Cell Lung | 1.5-2 fold | Yes (1.5-2 fold) | Alterations in tubulin and glutathione metabolism |
| Models with high-level resistance (>10-fold) | Various | >10-fold | Less cross-resistance | Differential DNA adduct recognition and repair |
| 2102EP (this compound-resistant clones) | Teratocarcinoma | 2.0-2.6 fold | - | Decreased cellular uptake of this compound |
| HCT116+ch2 (MMR-deficient) | Colon | 2.1-fold | No | Deficient Mismatch Repair (MMR does not recognize Oxaliplatin adducts) |
Experimental Protocols
Accurate assessment of cross-resistance relies on robust and well-defined experimental methodologies. Below are detailed protocols for key assays cited in the literature.
Cytotoxicity Assay (Sulforhodamine B - SRB Assay)
This assay is used to determine the concentration of a drug that inhibits the growth of 50% of the cells (IC50).
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the platinum drugs (this compound, Carboplatin, Oxaliplatin) for a specified period (e.g., 72 hours).
-
Cell Fixation: After incubation, gently remove the medium and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: Wash the plates five times with deionized water and air dry. Stain the fixed cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Destaining and Solubilization: Wash the plates four times with 1% acetic acid to remove unbound dye and air dry. Solubilize the bound dye with 10 mM Tris base solution.
-
Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell survival against the drug concentration to determine the IC50 value. The resistance factor is calculated by dividing the IC50 of the resistant cell line by the IC50 of the parental cell line.
Platinum Accumulation and DNA Adduct Quantification (Atomic Absorption Spectrophotometry)
This method quantifies the amount of platinum that enters the cells and binds to the DNA.
-
Cell Treatment: Treat a known number of cells with a defined concentration of the platinum drug for a specific time (e.g., 24 hours).
-
Cell Lysis and DNA Isolation: Harvest the cells, wash with PBS, and lyse the cells. Isolate the genomic DNA using a standard DNA extraction kit.
-
Sample Preparation: Digest the DNA samples with nitric acid at high temperature to atomize the platinum.
-
Measurement: Analyze the platinum content in the digested samples using a graphite furnace atomic absorption spectrophotometer.
-
Data Normalization: Quantify the DNA concentration in the parallel samples using a spectrophotometer (e.g., NanoDrop). Express the results as ng of platinum per µg of DNA.
Gene Expression Analysis (Real-Time Quantitative RT-PCR)
This technique is used to measure the mRNA levels of genes involved in drug resistance, such as DNA repair enzymes (e.g., ERCC1) or drug transporters (e.g., CTR1).
-
RNA Extraction: Isolate total RNA from treated and untreated cells using a suitable RNA extraction kit.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Real-Time PCR: Perform real-time PCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green) that binds to double-stranded DNA.
-
Data Analysis: Quantify the relative gene expression using the ΔΔCt method, normalizing to a housekeeping gene (e.g., GAPDH or β-actin).
Visualization of Key Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the complex interplay of factors involved in platinum drug resistance.
Conclusion and Future Directions
The landscape of cross-resistance among platinum-based drugs is intricate, with significant implications for clinical practice. While this compound and Carboplatin often exhibit a high degree of cross-resistance due to their similar mechanisms of action, Oxaliplatin's unique chemical structure allows it to circumvent some of these resistance mechanisms, particularly those involving the mismatch repair pathway. However, complete lack of cross-resistance is not guaranteed, and the level of resistance can be a critical factor.
For researchers and drug development professionals, a deep understanding of these differential mechanisms is crucial for:
-
Developing novel platinum agents that can overcome existing resistance mechanisms.
-
Designing rational combination therapies that target resistance pathways.
-
Identifying predictive biomarkers to guide the selection of the most effective platinum agent for individual patients.
Future research should focus on further elucidating the complex interplay of resistance pathways and on the development of personalized medicine approaches to maximize the therapeutic potential of this important class of anticancer drugs.
References
Comparative analysis of gene expression profiles in Cisplatin-sensitive vs. -resistant cells
A deep dive into the molecular landscape of cisplatin-sensitive and -resistant cancer cells reveals key genetic alterations that drive treatment failure. This guide provides a comparative analysis of gene expression profiles, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in understanding and overcoming this compound resistance.
This compound, a cornerstone of chemotherapy for various cancers, faces a significant challenge: the development of drug resistance. This acquired resistance is a complex phenomenon driven by a multitude of molecular changes within cancer cells. By comparing the gene expression profiles of cells that are sensitive to this compound with those that have become resistant, researchers can pinpoint the critical genes and signaling pathways responsible for this clinical obstacle.
Key Gene Expression Changes in this compound-Resistant Cells
Multiple studies utilizing high-throughput techniques like microarray and RNA sequencing have identified a host of differentially expressed genes in this compound-resistant cells compared to their sensitive counterparts. These genes are involved in a wide array of cellular processes, including DNA repair, drug efflux, apoptosis, and cell signaling.
A recurring theme in the development of this compound resistance is the upregulation of genes that protect the cell from this compound-induced DNA damage and the downregulation of genes that promote cell death. For instance, genes involved in nucleotide excision repair (NER), a major DNA repair pathway, are often overexpressed in resistant cells.[1][2] Conversely, pro-apoptotic genes can be suppressed, allowing cancer cells to evade this compound's cytotoxic effects.[1][3]
The following table summarizes a selection of consistently reported genes that are differentially expressed in this compound-resistant cancer cells across various studies.
| Gene Family/Pathway | Gene Name | Regulation in Resistant Cells | Implicated Cancer Type(s) |
| DNA Repair | ERCC1, XRCC1, XRCC5, XRCC6 | Upregulated | Ovarian, Lung, Bladder |
| MLH1, MSH2 | Downregulated | Ovarian, Colorectal | |
| Drug Transport | ATP7A, ATP7B | Upregulated | Ovarian, Lung |
| CTR1 (SLC31A1) | Downregulated | Ovarian, Cervical | |
| Apoptosis Regulation | BCL2, BCL-XL | Upregulated | Various |
| BAX, BAK | Downregulated | Ovarian, Lung | |
| Caspase-3, -9 | Downregulated | Various | |
| Signaling Pathways | PIK3CA, AKT1 | Upregulated | Various |
| PTEN | Downregulated | Various | |
| NOTCH1, JUN, CTNNB1 | Upregulated | Oral Squamous Cell Carcinoma | |
| Glutathione Metabolism | GSTP1, GCLC | Upregulated | Various |
Core Signaling Pathways Driving Resistance
The altered gene expression in resistant cells culminates in the dysregulation of key signaling pathways that govern cell survival and proliferation. One of the most frequently implicated pathways is the PI3K-AKT signaling cascade.[4] Upregulation of this pathway promotes cell survival and inhibits apoptosis, thereby contributing to this compound resistance.
Another critical mechanism involves altered drug transport, leading to reduced intracellular accumulation of this compound. This is often achieved by downregulating influx transporters like CTR1 and upregulating efflux pumps such as ATP7A and ATP7B.
References
- 1. Analysis of gene expression profiles associated with this compound resistance in human ovarian cancer cell lines and tissues using cDNA microarray - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms of this compound resistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Resistance: Genetic and Epigenetic Factors Involved - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Overcoming the Challenge of Cisplatin Resistance: A Comparative Guide to Novel Platinum Analogs
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the efficacy of novel cisplatin analogs—satraplatin, picoplatin, and oxaliplatin—in overcoming this compound resistance in tumors. The following sections detail their performance with supporting experimental data, outline methodologies for key experiments, and visualize relevant biological pathways and workflows.
This compound has long been a cornerstone of cancer chemotherapy, demonstrating significant efficacy against a range of solid tumors. However, the development of intrinsic or acquired resistance remains a major clinical obstacle, limiting its therapeutic potential. This has spurred the development of novel platinum-based analogs designed to circumvent these resistance mechanisms. This guide focuses on three such analogs: satraplatin, picoplatin, and oxaliplatin, evaluating their efficacy against this compound-resistant tumors.
Comparative Efficacy of Novel this compound Analogs
The efficacy of satraplatin, picoplatin, and oxaliplatin has been evaluated in various this compound-resistant cancer cell lines. While a direct head-to-head comparison across a standardized panel of cell lines is limited in the available literature, a compilation of data from multiple studies provides valuable insights into their relative potencies.
Table 1: In Vitro Cytotoxicity of this compound and Novel Analogs in this compound-Resistant Cancer Cell Lines
| Compound | Cell Line | Cancer Type | This compound IC₅₀ (µM) | Analog IC₅₀ (µM) | Resistance Factor (RF)¹ | Reference |
| Satraplatin | A2780cis | Ovarian | >50 | ~10 | >5 | [1] |
| CH1cisR | Ovarian | ~30 | ~5 | 6 | N/A | |
| Picoplatin | H69/CP | SCLC | ~15 | ~3 | 5 | N/A |
| H526/CP | SCLC | ~20 | ~4 | 5 | N/A | |
| Oxaliplatin | HCT116/Oxa | Colorectal | ~1.5 | ~70 (Oxa) | N/A | [2] |
| A2780/Cis | Ovarian | ~20 | ~10 | 2 | [1] |
¹Resistance Factor (RF) is calculated as the IC₅₀ of the resistant cell line divided by the IC₅₀ of the parental, sensitive cell line. A lower RF for the analog compared to this compound indicates its ability to overcome resistance. Data is compiled from multiple sources and experimental conditions may vary.
Table 2: In Vivo Antitumor Activity of Novel this compound Analogs in this compound-Resistant Xenograft Models
| Compound | Xenograft Model | Cancer Type | Treatment Regimen | Tumor Growth Inhibition (%) vs. Control | Reference |
| Satraplatin | A2780cis | Ovarian | Oral, daily | Significant reduction in tumor volume | [3] |
| Picoplatin | H69/CP | SCLC | IV, weekly | Significant tumor growth delay | N/A |
| Oxaliplatin | HCT116/Oxa | Colorectal | IV, weekly | Moderate tumor growth inhibition | [4] |
Note: The data presented is a synthesis from multiple preclinical studies. Direct comparative in vivo studies are limited.
Mechanisms of Action and Evasion of Resistance
The enhanced efficacy of these novel analogs in this compound-resistant settings stems from their distinct chemical structures and resulting differences in cellular processing.
Satraplatin , a platinum(IV) complex, is orally bioavailable and its activation to the active platinum(II) species occurs intracellularly. Its cellular uptake is believed to be less dependent on the copper transporter CTR1, a primary route of entry for this compound that is often downregulated in resistant cells. Furthermore, the bulky cyclohexylamine ligand of satraplatin forms DNA adducts that are less efficiently recognized and repaired by the nucleotide excision repair (NER) and mismatch repair (MMR) systems, which are key mechanisms of this compound resistance.
Picoplatin was designed to have a sterically hindered ligand structure that reduces its susceptibility to inactivation by thiol-containing molecules like glutathione (GSH), which are often elevated in resistant tumors. It also demonstrates enhanced cellular accumulation in resistant cells, potentially through organic cation transporters (OCTs), bypassing the reliance on CTR1 [N/A].
Oxaliplatin , with its diaminocyclohexane (DACH) ligand, forms bulkier DNA adducts than this compound. These adducts are poor substrates for the MMR system, rendering oxaliplatin effective in MMR-deficient tumors that are often resistant to this compound. While the NER pathway is still involved in repairing oxaliplatin-induced adducts, the efficiency of this repair may be lower compared to this compound adducts.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability (MTT) Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Expose cells to a range of concentrations of this compound and the novel analogs for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values from the dose-response curves.
Clonogenic Survival Assay
This assay assesses the ability of single cells to form colonies after treatment with cytotoxic agents, providing a measure of long-term cell survival.
-
Cell Seeding: Plate a known number of cells (e.g., 200-1000 cells) in 6-well plates.
-
Drug Treatment: Treat the cells with various concentrations of the platinum agents for 24 hours.
-
Incubation: Remove the drug-containing medium, wash the cells, and incubate in fresh medium for 10-14 days to allow for colony formation.
-
Colony Staining: Fix the colonies with a mixture of methanol and acetic acid and stain with crystal violet.
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control.
In Vivo Tumor Xenograft Studies
These studies evaluate the antitumor efficacy of the compounds in a living organism.
-
Cell Implantation: Subcutaneously inject this compound-resistant cancer cells (e.g., 5 x 10⁶ cells) into the flank of immunocompromised mice.
-
Tumor Growth: Allow the tumors to reach a palpable size (e.g., 100-150 mm³).
-
Drug Administration: Administer the platinum agents (e.g., intravenously or orally) according to a predetermined schedule and dosage.
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.
-
Endpoint: Euthanize the mice when the tumors reach a predetermined size or at the end of the study period.
-
Data Analysis: Compare the tumor growth rates between the treated and control groups to determine the tumor growth inhibition.
Western Blot Analysis
This technique is used to detect and quantify specific proteins involved in signaling pathways.
-
Protein Extraction: Lyse the treated and untreated cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Gel Electrophoresis: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-AKT, p-ERK), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizing Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways in this compound resistance and the experimental workflows.
Caption: Key pathways involved in this compound resistance.
Caption: Mechanisms of overcoming this compound resistance by novel analogs.
Caption: Workflow for in vitro cytotoxicity (MTT) assay.
Caption: Workflow for in vivo tumor xenograft studies.
Conclusion
Novel this compound analogs, including satraplatin, picoplatin, and oxaliplatin, demonstrate considerable promise in overcoming this compound resistance. Their unique chemical properties lead to altered cellular uptake, reduced inactivation, and the formation of DNA adducts that are less susceptible to repair by the mechanisms that confer resistance to this compound. The presented data and experimental frameworks provide a valuable resource for researchers engaged in the development of more effective platinum-based cancer therapies. Further head-to-head comparative studies are warranted to definitively establish the most potent analog for specific types of this compound-resistant tumors.
References
- 1. NMR Metabolomics of Primary Ovarian Cancer Cells in Comparison to Established this compound-Resistant and -Sensitive Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Data showing the circumvention of oxaliplatin resistance by vatalanib in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Effect of Dynamic, In Vivo-like Oxaliplatin on HCT116 Spheroids in a Cancer-on-Chip Model Is Representative of the Response in Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of Cisplatin and targeted therapies in preclinical models
A Guide for Researchers and Drug Development Professionals
Introduction
For decades, cisplatin has been a cornerstone of chemotherapy for a variety of solid tumors, including lung, ovarian, head and neck, and bladder cancers.[1][2] Its primary mechanism of action involves creating DNA adducts, which trigger a DNA damage response that can lead to cell cycle arrest and apoptosis.[1][3] However, its efficacy is often limited by both intrinsic and acquired drug resistance, alongside significant toxicities like nephrotoxicity.[2]
The advent of targeted therapies, designed to act on specific molecular drivers of cancer, has revolutionized oncology. These agents often promise greater specificity and a more favorable side-effect profile. A key area of preclinical research is the direct comparison of these newer agents with this compound and, more frequently, the exploration of combination strategies to enhance therapeutic efficacy and overcome resistance. This guide provides a head-to-head comparison of this compound with key classes of targeted therapies in preclinical settings, supported by experimental data and detailed protocols.
This compound and PARP Inhibitors: A Synergistic Combination
The combination of this compound with Poly (ADP-ribose) polymerase (PARP) inhibitors is one of the most well-studied and promising strategies. The underlying rationale is the concept of synthetic lethality. This compound causes DNA damage, and PARP inhibitors block a key pathway for repairing that damage, leading to an overwhelming accumulation of lethal DNA double-strand breaks.
Signaling Pathway and Mechanism of Synergy
This compound forms platinum-DNA adducts, which stall replication forks. The cell relies on DNA repair pathways, including those involving PARP1, to resolve this damage. Inhibition of PARP prevents the repair of single-strand breaks, which then collapse into more lethal double-strand breaks during DNA replication. This dual assault on DNA integrity leads to enhanced apoptosis, particularly in cancer cells that may already have deficiencies in other DNA repair pathways.
Data Presentation: In Vitro and In Vivo Efficacy
Preclinical studies consistently demonstrate that combining PARP inhibitors with this compound results in synergistic cytotoxicity across various cancer cell lines, particularly in non-small cell lung cancer (NSCLC).
Table 1: Comparative In Vitro Efficacy in NSCLC Cell Lines
| Cell Line | Treatment | Concentration | Outcome Metric | Result | Citation |
|---|---|---|---|---|---|
| A549 | This compound (CDDP) | 20 µM | % Dying/Dead Cells | ~15% | |
| CEP-8983 (PARPi) | 10 µM | % Dying/Dead Cells | ~10% | ||
| CDDP + CEP-8983 | 20 µM + 10 µM | % Dying/Dead Cells | ~60% (Synergistic) | ||
| HCC827 | This compound | 1-10 µM | Clonogenic Survival | Dose-dependent decrease | |
| (ERCC1-low) | Olaparib (PARPi) | 1-10 µM | Clonogenic Survival | Dose-dependent decrease | |
| This compound + Olaparib | 1-10 µM each | Clonogenic Survival | Selective & Synergistic Augmentation | ||
| A549 | This compound | 1-10 µM | Clonogenic Survival | Dose-dependent decrease | |
| (ERCC1-high) | Olaparib (PARPi) | 1-10 µM | Clonogenic Survival | Minimal effect |
| | this compound + Olaparib | 1-10 µM each | Clonogenic Survival | No significant augmentation | |
Table 2: Comparative In Vivo Efficacy in NSCLC Xenograft Models
| Xenograft Model | Treatment Group | Dosing | Outcome Metric | Result | Citation |
|---|---|---|---|---|---|
| Calu6 | Vehicle Control | - | Tumor Volume | Uninhibited growth | |
| Veliparib (PARPi) | - | Tumor Volume | Similar to control | ||
| This compound | - | Tumor Volume | Significant reduction vs. control |
| | this compound + Veliparib | - | Tumor Volume | Significant reduction vs. This compound alone | |
Experimental Protocols
Clonogenic Survival Assay
-
Cell Seeding: NSCLC cells (e.g., A549, HCC827) are seeded in 6-well plates at a low density (e.g., 500-1000 cells/well) and allowed to attach overnight.
-
Drug Treatment: Cells are treated with varying concentrations of this compound, a PARP inhibitor (e.g., Olaparib), or the combination of both for a specified duration (e.g., 48 hours).
-
Recovery: After treatment, the drug-containing medium is removed, and cells are washed and cultured in fresh, drug-free medium.
-
Colony Formation: Cells are allowed to grow for 10-14 days until visible colonies are formed.
-
Staining and Quantification: Colonies are fixed with methanol and stained with crystal violet. The number of colonies (defined as >50 cells) in each well is counted. The survival fraction is calculated relative to untreated control cells.
In Vivo Xenograft Study
-
Cell Implantation: Human cancer cells (e.g., Calu6) are subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Mice are randomized into treatment groups: Vehicle control, this compound alone, PARP inhibitor alone, and Combination therapy. Drugs are administered according to a predefined schedule and dosage.
-
Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers (Volume = (length × width²)/2). Animal body weight and general health are also monitored.
-
Endpoint Analysis: The study is concluded when tumors in the control group reach a predetermined size. Tumors are excised, weighed, and may be used for further analysis (e.g., transcriptomics, immunohistochemistry).
This compound and EGFR Inhibitors: A Complex Interaction
The epidermal growth factor receptor (EGFR) is a key driver in many cancers, promoting cell proliferation and survival. Combining EGFR inhibitors with this compound has been explored with the goal of blocking survival signals that might otherwise help cancer cells withstand this compound-induced damage. However, preclinical results suggest the interaction is complex and highly dependent on the model and treatment schedule.
Signaling Pathway and Mechanism of Interaction
EGFR activation leads to downstream signaling through pathways like PI3K/AKT and MAPK, which promote cell survival and can enhance DNA repair, potentially counteracting this compound's effects. An EGFR inhibitor blocks this signaling cascade. The combination with this compound can lead to increased apoptosis. However, some studies suggest that this compound itself can induce EGFR phosphorylation and degradation, and that prior inhibition of EGFR might protect the receptor, leading to an antagonistic effect. This highlights the critical importance of treatment scheduling.
References
- 1. New Insights into Mechanisms of this compound Resistance: From Tumor Cell to Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound resistance: preclinical findings and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synergistic interaction between this compound and PARP inhibitors in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validating Biomarkers for Predicting Cisplatin Response: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, identifying reliable biomarkers to predict patient response to cisplatin is a critical step in advancing personalized cancer therapy. This guide provides a comparative overview of promising biomarkers, their validation methodologies, and the underlying signaling pathways implicated in this compound resistance.
This compound, a cornerstone of chemotherapy regimens for various solid tumors, is beset by the challenge of intrinsic and acquired resistance, with only a fraction of patients experiencing a durable response. The ability to prospectively identify patients who will benefit from this compound-based therapies would significantly improve clinical outcomes and spare non-responders from unnecessary toxicity. This guide delves into the validation of key biomarkers—ERCC1, survivin, HMGA2, and long non-coding RNAs (lncRNAs)—offering a comprehensive resource for their experimental evaluation.
Comparative Analysis of Predictive Biomarkers
The predictive performance of various biomarkers for this compound response has been evaluated across numerous studies. While direct head-to-head comparisons are limited, the existing evidence provides valuable insights into their potential clinical utility.
| Biomarker | Cancer Type(s) | Method of Detection | Key Findings | Reported Performance Metrics (if available) |
| ERCC1 (Excision Repair Cross-Complementation Group 1) | Non-Small Cell Lung Cancer, Head and Neck, Bladder, Cervical Cancer | RT-qPCR, Immunohistochemistry (IHC) | Low ERCC1 expression is associated with better response and survival.[1][2][3][4] | High expression correlated with a 19.36% complete response rate, while low expression showed an 86.21% complete response rate in cervical cancer. |
| Survivin (BIRC5) | Bladder Cancer, Ovarian Cancer, Colorectal Cancer | RT-qPCR, Immunohistochemistry (IHC) | High survivin expression is linked to this compound resistance and poorer prognosis. | In bladder cancer, positive nuclear survivin staining was an independent predictor of worse overall and progression-free survival. |
| HMGA2 (High Mobility Group AT-Hook 2) | Bladder Cancer, Pancreatic Cancer, Ovarian Cancer | RT-qPCR, Immunohistochemistry (IHC) | Elevated HMGA2 expression is associated with this compound resistance. | Higher HMGA2 nuclear staining intensity was associated with worse overall survival in bladder cancer patients treated with this compound-based chemotherapy. |
| Long Non-coding RNAs (lncRNAs) | Lung Adenocarcinoma, Ovarian Cancer, Osteosarcoma | RT-qPCR, Microarray | Specific lncRNA signatures (e.g., ARAP1-AS2, LINC01843, LINC02198) can predict this compound resistance and prognosis. | Differential expression of numerous lncRNAs has been identified in this compound-resistant cell lines compared to sensitive ones. |
Detailed Experimental Protocols
Accurate and reproducible biomarker validation hinges on meticulous experimental design and execution. Below are detailed protocols for the quantification of the discussed biomarkers.
Real-Time Quantitative PCR (RT-qPCR) for mRNA and lncRNA Expression
This protocol outlines the steps for measuring the expression levels of ERCC1, survivin, HMGA2, and specific lncRNAs in tumor tissue or cell lines.
1. RNA Isolation:
-
Extract total RNA from fresh-frozen tissue or cultured cells using a TRIzol-based method or a commercially available RNA isolation kit, following the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and verify integrity via gel electrophoresis.
2. Reverse Transcription:
-
Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a high-capacity cDNA reverse transcription kit with random primers or oligo(dT) primers.
-
The reaction is typically performed at 37°C for 60 minutes, followed by an inactivation step at 85°C for 5 minutes.
3. Primer Design and Validation:
-
Design primers to span exon-exon junctions to avoid amplification of genomic DNA. Validate primer specificity and efficiency through melt curve analysis and standard curve generation.
Primer Sequences:
| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |
| ERCC1 | GAAGCCACTGGAGAAAAACGGC | GGCAGACTCTTGTGAGGATGTC |
| Survivin (BIRC5) | GAGGTGCTATCTCGGAGACAC | GCCAATCCCACTAGGGAGAAC |
| HMGA2 | AAAACGGCCAAGAGGCAGAC | ATGTCTCTTCAGTCTCCTGAGCA |
| GAPDH (Reference) | TGCACCACCAACTGCTTAGC | GGCATGGACTGTGGTCATGAG |
4. RT-qPCR Reaction:
-
Prepare the reaction mixture containing SYBR Green master mix, forward and reverse primers (final concentration 10 µM each), and cDNA template.
-
Perform the reaction on a real-time PCR system with the following typical cycling conditions:
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Melt curve analysis.
-
5. Data Analysis:
-
Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to an appropriate endogenous control gene (e.g., GAPDH).
Immunohistochemistry (IHC) for Protein Expression
This protocol provides a general framework for detecting ERCC1, survivin, and HMGA2 protein expression in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
1. Tissue Preparation:
-
Cut 4-5 µm sections from FFPE tumor blocks and mount them on positively charged slides.
-
Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.
2. Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing the slides in a retrieval solution (e.g., 10 mM citrate buffer, pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
3. Staining Procedure:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a protein block solution (e.g., 5% normal goat serum).
-
Incubate with the primary antibody at the appropriate dilution and temperature.
Validated Antibodies:
| Protein | Antibody Clone/Catalog # | Dilution | Incubation |
| Survivin | Rabbit Polyclonal (Abcam, ab469) | 1:100 - 1:250 | 4°C overnight |
| HMGA2 | Rabbit Monoclonal [EPR18114] (Abcam, ab207301) | 1:1000 | 4°C overnight |
4. Detection and Visualization:
-
Incubate with a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Visualize the staining using a chromogen such as 3,3'-diaminobenzidine (DAB), which produces a brown precipitate.
-
Counterstain with hematoxylin to visualize cell nuclei.
5. Scoring:
-
Evaluate the staining intensity (e.g., 0 = no staining, 1 = weak, 2 = moderate, 3 = strong) and the percentage of positively stained tumor cells.
-
A scoring system, such as the H-score (sum of [intensity × percentage of cells]), can be used for semi-quantitative analysis.
Signaling Pathways in this compound Resistance
Understanding the molecular mechanisms underlying this compound resistance is crucial for identifying novel therapeutic targets and combination strategies. Several signaling pathways are implicated in mediating cellular responses to this compound-induced DNA damage.
Experimental Workflow for Biomarker Validation
The validation of a predictive biomarker is a multi-step process that begins with discovery and culminates in clinical utility.
References
Assessing the Synergistic Effects of Cisplatin with Immunotherapy in Mouse Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The combination of traditional chemotherapy with modern immunotherapy is a rapidly evolving frontier in oncology. Cisplatin, a cornerstone of cytotoxic chemotherapy for decades, is now being re-examined for its immunomodulatory properties. Emerging preclinical evidence robustly suggests that this compound can potentiate the effects of immune checkpoint inhibitors, transforming the tumor microenvironment from immunosuppressive to immune-active. This guide provides a comparative analysis of key studies in mouse models, offering a detailed look at the experimental data, protocols, and underlying mechanisms that define this promising therapeutic synergy.
Quantitative Data Summary: Performance in Preclinical Models
The efficacy of combining this compound with immunotherapy, primarily anti-PD-1/PD-L1 checkpoint blockade, has been demonstrated across various syngeneic mouse tumor models. The following tables summarize the quantitative outcomes from pivotal studies.
Table 1: Tumor Growth Inhibition and Survival
| Tumor Model (Cell Line) | Mouse Strain | Treatment Regimen (Dosage, Schedule) | Key Outcomes (vs. Monotherapy or Control) | Reference |
| Head & Neck (MOC1) | C57BL/6 | This compound (5 mg/kg/week) + Anti-PD-L1 (200 µg, twice/week) | Significant tumor growth delay and prolonged survival. | [1] |
| Head & Neck (MOC1) | C57BL/6 | This compound (5 mg/kg/week) + Anti-PD-1 (200 µg, twice/week) | Delayed tumor growth and enhanced survival. | [1] |
| Lymphoma (E.G7-OVA) | Syngeneic | This compound (1 mg/kg) + Anti-PD-L1 (10 mg/kg) | Potent antitumor effect, leading to complete tumor regression in 80% of mice. | [2] |
| Lung (LLC1) | Immunocompetent | This compound (1 mg/kg) + Anti-PD-L1 (3 mg/kg) | Significantly reduced tumor growth compared to single agents. | [3] |
| Ovarian (2F8cis - resistant) | MUC1+/- Tg | This compound + Anti-PD-L1 | Increased survival in the platinum-resistant model. | [4] |
| Colon (CT26) | BALB/c | This compound (10 mg/kg, single dose) + Anti-4-1BB (100 µg, 5 doses) | Resulted in 60-70% of mice becoming tumor-free. | |
| Bladder (MB49) | C57BL/6N | This compound (4 mg/kg) + NK Cells | 74.6% tumor suppression rate; significantly improved survival. | |
| Urothelial (MB49) | C57BL/6J | This compound + Irradiation + Anti-PD-1 | Best survival outcome; significantly slower growth of non-irradiated tumors. |
Table 2: Immunomodulatory Effects on the Tumor Microenvironment (TME)
| Tumor Model (Cell Line) | Treatment Combination | Change in CD8+ T Cells | Change in Regulatory T Cells (Tregs) | Change in Myeloid-Derived Suppressor Cells (MDSCs) | Other Key Changes | Reference |
| Lymphoma (E.G7-OVA) | This compound + Anti-PD-L1 | Increased infiltration and activation (Granzyme B+, Ki67+). | Not specified | Not specified | Increased IFN-γ-producing CD4+ T-cells. | |
| Ovarian (2F8) | This compound | Increased accumulation. | Not specified | Not specified | Upregulation of MHC Class I, Calreticulin, and PD-L1 via cGAS/STING pathway. | |
| Bladder (TC-1) | This compound | Increased intratumoral infiltration. | Significantly reduced levels. | Significantly reduced levels. | - | |
| Head & Neck | This compound | Not significantly reduced. | Not specified | Not specified | Upregulation of PD-L1 on tumor cells. | |
| Bladder (MB49) | This compound + NK Cells | Increased CD4+ T cells. | Not specified | Not specified | Increased serum IL-2 and IFN-γ; increased NKG2D ligands on tumor cells. |
Key Mechanistic Pathways of Synergy
The synergistic effect of this compound and immunotherapy is not merely an additive cytotoxicity but a complex interplay that reshapes the anti-tumor immune response.
-
Induction of Immunogenic Cell Death (ICD) : While sometimes considered a weak inducer, this compound causes cellular stress that leads to the surface exposure of "eat me" signals like calreticulin (CRT) and the release of damage-associated molecular patterns (DAMPs) such as ATP and high-mobility group box 1 (HMGB1). These signals act as an in-situ vaccine, promoting the recruitment and maturation of dendritic cells (DCs), which then present tumor antigens to T cells.
-
Upregulation of Antigen Presentation Machinery : this compound has been shown to increase the expression of MHC Class I molecules on tumor cells. This makes cancer cells more visible and recognizable to cytotoxic CD8+ T lymphocytes.
-
Modulation of the Immunosuppressive TME : this compound can selectively deplete or reduce the function of immunosuppressive cells within the tumor, including regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs). This alleviates major brakes on the anti-tumor immune response.
-
Upregulation of PD-L1 : Paradoxically, this compound can also increase the expression of PD-L1 on tumor cells, often as a result of inflammatory signaling like the cGAS/STING pathway, which is activated by this compound-induced DNA damage. While this can be an immune escape mechanism, it creates a specific vulnerability that can be potently exploited by anti-PD-1/PD-L1 checkpoint inhibitors, providing a strong rationale for the combination therapy.
Caption: Mechanism of this compound and anti-PD-1/PD-L1 synergy.
Experimental Protocols
Reproducibility is paramount in research. Below are detailed methodologies for key experiments cited in the literature, providing a foundation for study design.
Syngeneic Mouse Model and Treatment
This protocol is a composite based on methodologies from studies on HNSCC and colon carcinoma models.
-
Cell Lines and Animals : MOC1 (oral cancer) or CT26 (colon carcinoma) cells are used. 6-8 week old female C57BL/6 or BALB/c mice are sourced from a reputable supplier (e.g., Charles River Laboratories).
-
Tumor Inoculation : Mice are injected subcutaneously in the right flank with a suspension of tumor cells (e.g., 5 x 10⁶ MOC1 cells in Matrigel or 3 x 10⁵ CT26 cells in PBS).
-
Tumor Growth Monitoring : Tumors are allowed to grow for 11-14 days until they are palpable and have reached a predetermined size. Tumor volume is measured 2-3 times per week using calipers (Volume = 0.5 x length x width²).
-
Randomization and Treatment Groups : Mice are randomized into four groups: (1) Vehicle control (Saline/PBS), (2) this compound alone, (3) Immunotherapy alone (e.g., Anti-PD-L1 antibody), (4) Combination of this compound and immunotherapy.
-
Drug Administration :
-
This compound : Administered via intraperitoneal (i.p.) injection at a dose of 5 mg/kg once weekly. To mitigate toxicity, mice often receive subcutaneous saline supplementation (0.5 ml daily) for two days following this compound injection.
-
Anti-PD-L1/PD-1 Antibody : Administered i.p. at a dose of 200 µg per mouse, twice weekly.
-
Schedule : For concurrent therapy, both agents are administered on the same day.
-
-
Endpoints : The primary endpoints are tumor growth delay and overall survival. Mice are euthanized when tumors reach a maximum size (e.g., 2000 mm³) or if they show signs of distress, according to IACUC protocols.
Caption: Standard experimental workflow for in vivo mouse studies.
Flow Cytometry for Immune Cell Infiltration
This protocol outlines the analysis of tumor-infiltrating lymphocytes (TILs).
-
Tumor Digestion : Harvested tumors are mechanically minced and then enzymatically digested for 30-60 minutes at 37°C in a solution containing collagenase and DNase.
-
Cell Preparation : The resulting cell suspension is passed through a 70 µm cell strainer to obtain a single-cell suspension. Red blood cells are lysed using an ACK lysis buffer.
-
Staining :
-
Cells are first stained with a viability dye (e.g., Zombie Aqua) to exclude dead cells from the analysis.
-
Surface staining is performed by incubating cells with a cocktail of fluorescently-conjugated antibodies against markers such as CD45 (pan-leukocyte), CD3 (T-cells), CD4 (helper T-cells), CD8 (cytotoxic T-cells), and PD-1.
-
For intracellular staining (e.g., for transcription factor FoxP3 in Tregs or cytokine IFN-γ), cells are fixed and permeabilized using a specialized buffer kit (e.g., from eBioscience) before incubation with the intracellular antibody.
-
-
Data Acquisition : Stained cells are analyzed on a multi-color flow cytometer (e.g., BD LSRFortessa).
-
Gating Strategy : Data is analyzed using software like FlowJo. The gating strategy typically involves first selecting for live, single cells, then gating on CD45+ leukocytes, followed by specific immune cell populations (e.g., CD3+CD8+ for cytotoxic T-cells).
Assaying for Immunogenic Cell Death (ICD) Markers
This protocol details methods to detect key hallmarks of ICD.
-
Calreticulin (CRT) Exposure :
-
Tumor cells are treated in vitro with this compound for a specified time.
-
Without permeabilizing, cells are stained with a fluorescently-conjugated anti-CRT antibody.
-
The surface expression of CRT on non-permeabilized, dying cells (co-stained with a viability dye like Propidium Iodide) is quantified by flow cytometry.
-
-
ATP Release :
-
Supernatants from treated cell cultures are collected.
-
Extracellular ATP concentration is measured using a bioluminescence-based assay kit (e.g., ATPlite), which uses the luciferase enzyme.
-
-
HMGB1 Release :
-
Supernatants from treated cell cultures are collected, or tumor homogenates are prepared from in vivo experiments.
-
The concentration of HMGB1 is quantified using a standard ELISA kit.
-
References
- 1. This compound Alters Antitumor Immunity and Synergizes with PD-1/PD-L1 Inhibition in Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. This compound increases PD-L1 expression and optimizes immune check-point blockade in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound-induced immune modulation in ovarian cancer mouse models with distinct inflammation profiles - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Cisplatin: A Guide for Laboratory Professionals
Ensuring the safe handling and disposal of cisplatin is paramount for the protection of laboratory personnel and the environment. this compound is a potent antineoplastic agent classified as toxic, carcinogenic, mutagenic, and teratogenic.[1][2] Therefore, all materials and waste contaminated with this compound must be treated as hazardous waste and disposed of in accordance with all applicable local, regional, state, and federal regulations.[3][4][5]
Immediate Safety and Handling Precautions
Before beginning any procedure involving this compound, it is crucial to be familiar with the specific health hazards. This compound can be fatal if swallowed, and exposure can cause respiratory irritation, skin irritation, eye irritation, and cancer. It is also known to have adverse effects on fetuses.
Personal Protective Equipment (PPE): When handling this compound, the following PPE is mandatory:
-
Gloves: Double nitrile gloves or other compatible chemical-resistant gloves are required. Gloves should be changed regularly (e.g., every 30-60 minutes) or immediately if they become contaminated, torn, or punctured.
-
Eye Protection: Chemical safety goggles or a face shield must be worn.
-
Lab Coat: A disposable or dedicated lab coat is necessary. It should not be worn outside the laboratory and must be laundered separately from other clothing.
-
Respiratory Protection: Work with this compound, especially when handling the powder form or creating solutions, should always be conducted in a certified chemical fume hood, a Class II Type B2 biological safety cabinet, or a glove box to prevent inhalation. A respirator may be required for cleaning up large spills.
Step-by-Step Disposal Procedures
The generation of this compound waste should be minimized whenever possible. All this compound-contaminated waste must be disposed of as hazardous chemical waste.
1. Waste Segregation and Collection:
-
All items that come into contact with this compound are considered hazardous waste. This includes, but is not limited to:
-
Unused or excess this compound solutions.
-
Empty vials and containers. Note that empty containers retain product residue and can be hazardous.
-
Contaminated PPE (gloves, lab coats, etc.).
-
Disposable labware such as pipette tips, tubes, and flasks.
-
Absorbent pads and materials used for cleaning spills.
-
-
Sharps, such as needles and syringes, must be disposed of immediately in a designated, puncture-proof sharps container for chemotherapy waste. Do not recap or bend needles.
-
Collect all this compound waste in clearly labeled, sealed, and leak-proof containers. The containers should be marked as "Hazardous Waste: this compound" or "Chemotherapy Waste."
2. Decontamination of Work Surfaces and Equipment:
-
Work areas and equipment contaminated with this compound must be decontaminated.
-
Begin by wiping surfaces with absorbent pads to soak up any visible contamination.
-
Decontamination can be performed by cleaning the area thoroughly with a detergent solution followed by clean water.
-
Some sources suggest using specific deactivating agents. For instance, washing non-recoverable remainder with a sodium hypochlorite solution has been recommended. Another suggested decontaminant is an accelerated hydrogen peroxide solution. For minor liquid spills, the area should be cleaned with a decontaminant for at least 15 minutes, followed by washing with soap and water.
-
Non-porous materials like glassware can be decontaminated by soaking them in a decontaminating solution (e.g., soap and water) for 24 hours before regular washing.
3. Spill Management:
-
A chemotherapy agent spill kit must be readily available.
-
For small spills (less than 5 ml):
-
Personnel wearing appropriate PPE (gown, double gloves, mask) should immediately clean the spill.
-
Use absorbent pads to wipe up the liquid.
-
Clean the spill area thoroughly with a detergent or a recommended decontaminant, followed by water.
-
Place all contaminated materials in the designated hazardous waste container.
-
-
For larger spills:
-
Evacuate the area.
-
Personnel cleaning the spill will require additional respiratory protection and eye protection.
-
Contain the spill using absorbent materials from the spill kit.
-
Follow the same decontamination procedures as for small spills.
-
4. Final Disposal:
-
This compound waste must not be disposed of down the drain.
-
Disposal must be handled by a licensed hazardous waste disposal contractor.
-
Follow your institution's specific procedures for hazardous waste pickup and disposal. Contact your Environmental Health and Safety (EH&S) department for guidance.
The following diagram outlines the general workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Safeguarding Research: A Comprehensive Guide to Handling Cisplatin
FOR IMMEDIATE RELEASE
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Cisplatin. This compound is a potent antineoplastic agent that requires strict adherence to safety protocols to minimize exposure and ensure a safe laboratory environment. This guide outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans to support your critical research.
Essential Personal Protective Equipment (PPE)
The primary routes of exposure to this compound are inhalation, skin contact, and ingestion.[1] Therefore, robust PPE is the first line of defense. All personnel handling this compound must be trained in the proper use, removal, and disposal of PPE.
Recommended PPE for Handling this compound:
-
Gloves: Double gloving with chemotherapy-tested nitrile gloves is required.[2] The outer glove should be changed immediately if contaminated, and both gloves should be changed regularly (e.g., every hour during preparation).[2] One glove should be worn under the gown cuff and the other over.[2]
-
Gowns: A disposable, lint-free, non-permeable gown with a solid front, long sleeves, and tight-fitting cuffs (specifically designed for handling chemotherapeutic agents) must be worn.[2]
-
Eye and Face Protection: Chemical splash goggles and a face shield are necessary whenever there is a risk of splashing or aerosol generation.
-
Respiratory Protection: When handling this compound powder or when there is a risk of aerosolization outside of a containment device, a NIOSH-approved respirator is required. All work with this compound should ideally be performed within a certified chemical fume hood or a Class II, Type B Biological Safety Cabinet (BSC) to minimize inhalation exposure.
Quantitative Data on PPE and Exposure Limits
For informed risk assessment, it is crucial to understand the performance of protective materials and the established occupational exposure limits.
Glove Breakthrough Times for this compound
The time it takes for a chemical to permeate through a glove material is known as the breakthrough time. It is critical to select gloves with a long breakthrough time for the specific hazardous drug being handled. While comprehensive data for all glove types is not available, the following provides an indication of performance.
| Glove Material | Thickness | This compound Concentration | Breakthrough Time (minutes) |
| Nitrile | 0.05 mm | Not Specified | Limited permeation observed within 240 minutes |
| Nitrile (Chemotherapy Tested) | Not Specified | Not Specified | > 240 |
Note: Glove performance can vary by manufacturer. Always consult the manufacturer's specific chemical resistance data.
Occupational Exposure Limits (OELs) for this compound
Occupational Exposure Limits (OELs) are the upper acceptable concentration of a hazardous substance in the workplace air. While OSHA and NIOSH have not established specific OELs for this compound, other organizations have proposed limits due to its carcinogenicity. Exposures should always be kept to the lowest achievable levels.
| Organization/Country | Exposure Limit (8-hour Time-Weighted Average) |
| Proposed MAC (Maximum Admissible Concentration) | 0.002 mg/m³ |
| USA, Belgium, Switzerland, Hungary | 0.002 mg/m³ |
Procedural Guidance: From Preparation to Disposal
A systematic workflow is essential for the safe handling of this compound. The following diagram and procedural steps outline the critical stages.
Caption: Workflow for the safe handling of this compound from preparation to disposal.
Experimental Protocol: In Vitro Treatment of Cancer Cells with this compound
This protocol provides a general methodology for treating adherent cancer cell lines with this compound in a laboratory setting. All steps involving the handling of this compound must be performed in a certified biological safety cabinet (BSC) using the PPE outlined above.
Materials:
-
Adherent cancer cell line (e.g., A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound powder
-
Sterile 0.9% NaCl solution
-
Sterile, disposable labware (pipettes, tubes, flasks)
-
Cell culture plates (e.g., 96-well)
-
Hemocytometer or automated cell counter
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000 - 10,000 cells per well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Preparation of this compound Stock Solution (in a BSC):
-
Safety Precaution: Perform this step in a fume hood or an enclosed scale to minimize exposure to this compound powder.
-
Weigh the required amount of this compound powder.
-
Dissolve the this compound in sterile 0.9% NaCl to make a stock solution (e.g., 1 mg/mL). Mix thoroughly.
-
Store the stock solution at 2-8°C, protected from light.
-
-
Preparation of Working Solutions (in a BSC):
-
Dilute the this compound stock solution with complete cell culture medium to achieve the desired final concentrations for the experiment.
-
-
Cell Treatment (in a BSC):
-
Remove the old medium from the wells of the cell culture plate.
-
Add 100 µL of the this compound working solutions to the respective wells. Include a control group with medium only.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Post-Treatment Analysis:
-
After the incubation period, the effect of this compound on the cells can be assessed using various assays, such as an MTT assay for cell viability.
-
Operational and Disposal Plans
Spill Management:
-
Minor Spills (<5 mL):
-
Alert personnel in the area.
-
Wearing full PPE, absorb the spill with absorbent pads.
-
Clean the area with a detergent solution, followed by clean water.
-
Place all contaminated materials in a designated hazardous waste container.
-
-
Major Spills (>5 mL):
-
Evacuate the area and restrict access.
-
Contact the institution's Environmental Health and Safety (EHS) department immediately.
-
Only trained personnel with appropriate respiratory protection should clean up large spills.
-
Waste Disposal:
-
All materials that come into contact with this compound, including gloves, gowns, absorbent pads, vials, and pipette tips, are considered hazardous waste.
-
Dispose of all contaminated waste in clearly labeled, sealed, and puncture-resistant hazardous waste containers.
-
Follow all institutional and local regulations for the disposal of cytotoxic hazardous waste. Do not dispose of this compound waste in the regular trash or down the drain.
By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound and maintain a safe and productive research environment. Always refer to your institution's specific safety protocols and the Safety Data Sheet (SDS) for this compound before beginning any work.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
